molecular formula C9H12N2 B1590208 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 624734-27-6

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1590208
CAS No.: 624734-27-6
M. Wt: 148.2 g/mol
InChI Key: LFTZMPMTTQWRLY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine and its dihydrochloride salt (CAS 870483-68-4) are valuable chemical building blocks in medicinal chemistry and pharmaceutical research. This compound is recognized as a critical synthetic intermediate for the investigation of MK-0812, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2) . The CCR2 pathway is a significant therapeutic target for immune-mediated diseases, and MK-0812 has been evaluated in clinical trials for conditions such as Relapsing-Remitting Multiple Sclerosis and Rheumatoid Arthritis . By antagonizing CCR2, this pathway inhibits monocyte migration, offering a potential mechanism to modulate inflammatory processes . As part of the naphthyridine family—nitrogen-containing heterocyclic compounds known for diverse pharmacological properties—this trifluoromethyl-substituted derivative provides researchers with a versatile scaffold for drug discovery . The structure is characterized by molecular formula C9H9F3N2 for the free base and C9H11Cl2F3N2 for the dihydrochloride salt, with a molecular weight of 202.18 g/mol and 275.10 g/mol, respectively . It is supplied with high purity, typically 95% or greater, for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and hazard information.

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKYZZSGAOUFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624734-27-6
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624734-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth technical overview of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the tetrahydro-1,6-naphthyridine core imparts unique physicochemical properties that are highly advantageous for drug design.[1][2] This document details the compound's chemical and physical properties, outlines robust synthetic strategies, explores its reactivity for further chemical modification, and examines its application as a key building block in the development of novel therapeutics, particularly in the fields of virology and immunology.

Introduction: A Scaffold of Strategic Importance

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable heterocyclic motif that serves as a foundational structure in the design of biologically active molecules.[3] Its rigid, bicyclic framework provides a well-defined three-dimensional geometry for orienting pharmacophoric features, while the presence of both a pyridine ring and a saturated piperidine ring offers distinct sites for chemical modification.

The strategic value of this scaffold is significantly enhanced by the introduction of a trifluoromethyl (-CF3) group. In medicinal chemistry, the -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's metabolic stability, membrane permeability, binding affinity to biological targets, and overall pharmacokinetic profile.[1][2][4] The combination of these two structural elements in this compound creates a powerful building block for constructing new chemical entities with optimized drug-like properties.

Physicochemical and Structural Properties

This compound is most commonly handled in its hydrochloride salt form to improve solubility and stability.[5] The core structure features an electron-deficient pyridine ring fused to a non-aromatic piperidine ring, with the secondary amine at the N-6 position representing a key handle for synthetic elaboration.

PropertyValueSource
Chemical Name This compound hydrochloride[6][7]
CAS Number 741736-95-8[6][7][]
Molecular Formula C₉H₁₀ClF₃N₂[6][]
Molecular Weight 238.64 g/mol []
InChI Key ZQQMJDLXEVJTAN-UHFFFAOYSA-N[]
Canonical SMILES C1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl[]
Purity Typically ≥95% for commercial samples[6]
Storage Room temperature, inert atmosphere[5]

Synthesis Strategies

The synthesis of substituted tetrahydro-1,6-naphthyridines can be approached through several routes. Modern methods prioritize efficiency, scalability, and stereochemical control. An efficient and scalable synthesis, adapted from methodologies developed for related scaffolds, avoids chromatographic purification, making it suitable for large-scale manufacturing.[9][10]

The overall workflow involves the construction of a substituted vinylpyridine, followed by a cyclization-amination cascade and a final reduction of the resulting dihydronaphthyridine intermediate.

G cluster_0 Step 1: Vinylpyridine Formation cluster_1 Step 2: Ring Formation cluster_2 Step 3: Final Reduction A Substituted 2-Chloropyridine B Heck-Type Vinylation (Ethylene, Pd Catalyst) A->B C 3-Acyl-2-vinylpyridine intermediate B->C D One-Pot Cyclization/Amination (Ammonia) C->D E Dihydronaphthyridine Intermediate D->E F Catalytic Hydrogenation (e.g., Ru-catalyst) E->F G 3-(CF3)-5,6,7,8-tetrahydro-1,6-naphthyridine F->G

Caption: Scalable synthetic workflow for the tetrahydro-1,6-naphthyridine core.

Experimental Protocol: Catalytic Hydrogenation of Dihydronaphthyridine Intermediate

This protocol describes the final reduction step, a critical transformation that establishes the tetrahydro- core. The use of a ruthenium catalyst often allows for high enantioselectivity if a chiral ligand is employed, though an achiral reduction is presented here for simplicity.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add the dihydronaphthyridine intermediate (1.0 eq) and a suitable solvent such as ethanol or methanol. The vessel should be purged with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

    • Causality: Palladium on carbon is a robust and highly effective catalyst for the reduction of double bonds within heterocyclic systems. It offers high activity under relatively mild conditions and is easily removed by filtration post-reaction, simplifying purification.

  • Reaction Execution: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 4-5 bar) and stir the reaction mixture at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by techniques such as TLC, LC-MS, or ¹H NMR until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen gas from the vessel and purge again with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. If required, the product can be converted to its hydrochloride salt by treatment with an ethanolic HCl solution, followed by precipitation and drying.

Chemical Reactivity and Derivatization

The scaffold possesses two primary sites for chemical modification, making it an exceptionally versatile platform for building compound libraries for structure-activity relationship (SAR) studies.

  • N-6 Secondary Amine: This is the most nucleophilic and accessible site. It readily undergoes N-alkylation, N-acylation, and N-arylation (e.g., via Buchwald-Hartwig coupling). This position is critical for exploring interactions within protein binding pockets, as demonstrated in the development of HIV integrase inhibitors where various aryl groups were installed at this position.[11]

  • Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is generally resistant to electrophilic aromatic substitution. However, it can be susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at the C2 or C4 positions relative to the ring nitrogen. Furthermore, modern C-H activation methodologies can enable direct functionalization of the pyridine ring.[12]

Caption: Key derivatization pathways for the core scaffold.

Applications in Drug Discovery

The unique structural and electronic features of this compound have made it a privileged scaffold in the pursuit of novel therapeutics.

Case Study 1: HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

One of the most significant applications of the tetrahydro-1,6-naphthyridine scaffold is in the development of HIV-1 Integrase Allosteric Inhibitors (ALLINIs).[13][14] Unlike traditional active-site inhibitors, ALLINIs bind to a site on the integrase enzyme that is normally occupied by the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[11] This binding event prevents the normal function of integrase and instead induces its aberrant multimerization, leading to the production of non-infectious viral particles.[11] SAR studies have shown that derivatization at the N-6 position of the tetrahydro-1,6-naphthyridine core is crucial for optimizing antiviral potency.[11]

G cluster_0 Normal Viral Assembly cluster_1 ALLINI Mechanism of Action Integrase_A HIV-1 Integrase LEDGF Host LEDGF/p75 Integrase_A->LEDGF Binds Functional Virion Functional Virion LEDGF->Functional Virion Leads to Integrase_B HIV-1 Integrase Aberrant Aberrant Multimerization Integrase_B->Aberrant Induces ALLINI Naphthyridine Inhibitor ALLINI->Integrase_B Binds to LEDGF site Non-Infectious Virion Non-Infectious Virion Aberrant->Non-Infectious Virion Leads to

Sources

An In-depth Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS Number: 741736-95-8)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, strategic importance in drug design, plausible synthetic routes, and potential therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

The Strategic Value of the this compound Scaffold

The this compound core combines two key structural motifs that are highly valued in modern drug discovery: the tetrahydronaphthyridine scaffold and the trifluoromethyl group. This unique combination imparts a desirable profile of physicochemical and pharmacological properties.

The Tetrahydro-1,6-naphthyridine Core: A Privileged Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is considered a "privileged scaffold". This designation is attributed to its ability to serve as a versatile framework for the development of ligands for a variety of biological targets.[1] Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including anti-infectious, anticancer, and neurological effects.[2][3] The saturated portion of the tetrahydro-1,6-naphthyridine scaffold provides a three-dimensional geometry that can be exploited for precise interactions within the binding pockets of proteins. This non-planar structure is often advantageous for achieving high target affinity and selectivity.

The Trifluoromethyl Group: A Bioisostere for Enhanced Drug-like Properties

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to optimize the properties of drug candidates.[4] The -CF3 group offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and a more predictable pharmacokinetic profile.

  • Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and cellular uptake.[4]

  • Modulation of Basicity: As a potent electron-withdrawing group, the trifluoromethyl substituent can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing ligand-receptor interactions and improving oral bioavailability.

  • Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable non-covalent interactions within a protein's binding site, including dipole-dipole and halogen bonding, thereby increasing the overall binding affinity of the molecule.

The strategic placement of the trifluoromethyl group at the 3-position of the tetrahydro-1,6-naphthyridine scaffold is anticipated to significantly influence the molecule's electronic and steric properties, making it a compelling candidate for various therapeutic applications.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not publicly available, we can infer its key properties based on its structure and data from chemical suppliers. The compound is typically supplied as a hydrochloride salt to improve its solubility and stability.[5][]

PropertyInferred Value/Information
CAS Number 741736-95-8 (for the hydrochloride salt)[5][][7]
Molecular Formula C₉H₁₀ClF₃N₂ (hydrochloride salt)[5][]
Molecular Weight 238.64 g/mol (hydrochloride salt)[5][]
Appearance Likely a solid at room temperature.
Solubility The hydrochloride salt form suggests solubility in aqueous solutions and polar organic solvents.
Storage Recommended storage is at room temperature.[7]

Structural Representation:

Caption: Chemical structure of this compound.

Plausible Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the tetrahydronaphthyridine core, followed by the introduction of the trifluoromethyl group, or vice versa.

G target 3-(Trifluoromethyl)-5,6,7,8- tetrahydro-1,6-naphthyridine intermediate1 5,6,7,8-Tetrahydro-1,6-naphthyridine target->intermediate1 Trifluoromethylation intermediate2 3-Trifluoromethylpyridine derivative target->intermediate2 Cyclization precursor1 Substituted Pyridine intermediate1->precursor1 Cyclization precursor2 Building Block with Trifluoromethyl Group intermediate2->precursor2 Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

A feasible synthetic route could involve the initial construction of a substituted pyridine, followed by cyclization to form the tetrahydronaphthyridine ring, and a final trifluoromethylation step. An asymmetric synthesis of a related tetrahydronaphthyridine scaffold has been reported, which could be adapted for this purpose.[8][9]

Step 1: Synthesis of a Substituted Pyridine Precursor

The synthesis would likely begin with a commercially available substituted pyridine, which is then elaborated to introduce the necessary functional groups for the subsequent cyclization reaction.

Step 2: Cyclization to Form the Tetrahydronaphthyridine Core

Several methods for the cyclization of substituted pyridines to form tetrahydronaphthyridine rings have been described. These include intramolecular Heck reactions and Pictet-Spengler-type cyclizations.[8][9] An enantioselective transfer hydrogenation could be employed to introduce chirality if desired.[8]

Step 3: Trifluoromethylation of the Tetrahydronaphthyridine Scaffold

The final and key step would be the introduction of the trifluoromethyl group at the 3-position of the tetrahydronaphthyridine ring. Direct C-H trifluoromethylation of pyridine rings is a challenging but evolving area of organic synthesis. Recent advances have demonstrated methods for the 3-position-selective trifluoromethylation of pyridine and quinoline derivatives through nucleophilic activation.[10][11][12][13] This approach would involve the activation of the tetrahydronaphthyridine ring system, followed by reaction with an electrophilic trifluoromethylating agent.

Illustrative Experimental Workflow for Trifluoromethylation:

G start Start: Tetrahydro-1,6-naphthyridine step1 Nucleophilic Activation (e.g., Hydrosilylation) start->step1 step2 Electrophilic Trifluoromethylation step1->step2 step3 Work-up and Purification step2->step3 end End: 3-(Trifluoromethyl) derivative step3->end

Caption: A generalized workflow for the trifluoromethylation step.

Potential Therapeutic Applications and Biological Activity

While specific biological data for this compound is not yet published, the known activities of the core scaffold and the influence of the trifluoromethyl group suggest several promising areas for investigation.

Antiviral Activity

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase.[14][15] These compounds bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase, inducing aberrant multimerization of the enzyme and inhibiting viral replication. The trifluoromethyl group could enhance the binding affinity and pharmacokinetic properties of such inhibitors.

Neurological Disorders

The broader class of naphthyridines has shown activity in the central nervous system. For instance, certain tetrahydrobenzo[h][8][10]naphthyridine derivatives have been investigated as multi-target agents for Alzheimer's disease, exhibiting inhibition of cholinesterases and amyloid-beta aggregation.[16] The properties of the trifluoromethyl group, such as increased lipophilicity, could improve blood-brain barrier penetration, making this scaffold attractive for CNS drug discovery.

Oncology

The naphthyridine scaffold is present in numerous compounds with demonstrated anticancer activity.[2][3] The trifluoromethyl group is also a common feature in many approved anticancer drugs. Therefore, it is plausible that this compound could exhibit antiproliferative activity against various cancer cell lines.

Proposed Biological Evaluation Workflow:

G compound 3-(CF3)-Tetrahydro-1,6-naphthyridine assay1 Primary Screening (e.g., Cell Viability Assay) compound->assay1 assay2 Target-Based Assay (e.g., Enzyme Inhibition Assay) assay1->assay2 Active assay3 In Vivo Efficacy Studies (Animal Models) assay2->assay3 Potent outcome Lead Compound Identification assay3->outcome Efficacious

Caption: A tiered approach for evaluating biological activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The convergence of a privileged heterocyclic scaffold with a bioisosteric trifluoromethyl group provides a strong rationale for its investigation across multiple therapeutic areas. Future research should focus on the development of a robust and scalable synthesis, comprehensive characterization of its physicochemical properties, and a systematic evaluation of its biological activity against a panel of relevant targets. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this intriguing molecule.

References

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

  • Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • Tetrahydrobenzo[h][8][10]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer's agents. Europe PMC. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[10][11][13]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Automated continuous flow synthesis of THNs from primary alkylamines. ResearchGate. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Revista Virtual de Química. [Link]

  • Cyclisation strategies for stabilising peptides with irregular conformations. PubMed Central. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. [Link]

  • Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]

  • Cyclization – Knowledge and References. Taylor & Francis. [Link]

  • Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. [Link]

  • Cyclization strategies in peptide derived drug design. PubMed. [Link]

Sources

An In-depth Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic compound of significant interest in modern drug discovery. We will delve into its molecular structure, physicochemical properties, synthesis, and potential therapeutic applications, drawing upon the established importance of its core scaffold and the strategic inclusion of the trifluoromethyl group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of this molecule.

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold: A Privileged Core in Medicinal Chemistry

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry. This designation is attributed to its three-dimensional architecture which allows for the presentation of substituents in defined vectors, enabling specific and high-affinity interactions with a variety of biological targets.[1][2][3][4] Naphthyridine derivatives, in general, are a class of heterocyclic compounds containing a fused system of two pyridine rings, with six possible isomers depending on the nitrogen atom's location.[2] Their diverse biological activities have been extensively documented, encompassing anticancer, anti-infectious, neurological, and immunomodulatory properties.[2][5][6] Specifically, the 5,6,7,8-tetrahydro-1,6-naphthyridine framework has been successfully incorporated into potent inhibitors of HIV-1 integrase and inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt).[1][3][7]

The Strategic Importance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine.[8] Its inclusion in a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[8][9] The high electronegativity of the fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism.[8] Furthermore, the CF₃ group can increase a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[8] Its unique electronic properties can also modulate the acidity or basicity of nearby functional groups and influence binding interactions with target proteins.[8]

Introducing this compound: A Molecule of Interest

The subject of this guide, this compound, combines the privileged tetrahydro-1,6-naphthyridine scaffold with the advantageous properties of the trifluoromethyl group. This strategic combination suggests its potential as a valuable building block or a lead compound in drug discovery programs targeting a range of diseases.

Physicochemical and Structural Properties

Molecular Structure and Conformation

The molecular structure of this compound hydrochloride is presented below. The tetrahydrogenated pyridine ring adopts a non-planar conformation, which is crucial for its ability to engage with biological targets.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 741736-95-8 (for HCl salt)[8][10][11][12][]
Molecular Formula C₉H₁₀ClF₃N₂[11][12][]
Molecular Weight 238.64 g/mol [11][12][]
Appearance Likely a solid, specific details not available-
Solubility Expected to be soluble in water and polar organic solvents (as HCl salt)-
Melting Point Not available-
Boiling Point Not available-
Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, and aliphatic protons of the tetrahydro-pyridine ring, including methylene and methine protons. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: Resonances for the aromatic and aliphatic carbons. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the free base or the hydrochloride salt, along with characteristic fragmentation patterns.

  • Infrared Spectroscopy: Characteristic absorption bands for N-H stretching (if the free base is analyzed), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and strong C-F stretching bands.

Synthesis and Manufacturing

While a specific, detailed synthetic protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for analogous structures.[1][4]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach would involve the construction of the tetrahydronaphthyridine core followed by the introduction of the trifluoromethyl group, or the use of a trifluoromethyl-containing building block. A common strategy for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is the Pictet-Spengler reaction.[1]

Target This compound Intermediate1 Trifluoromethyl-substituted Pyridinylethylamine Target->Intermediate1 Pictet-Spengler Intermediate2 Glyoxylate derivative Target->Intermediate2 Pictet-Spengler StartingMaterial1 Substituted Pyridine Intermediate1->StartingMaterial1 StartingMaterial2 Trifluoromethyl source Intermediate1->StartingMaterial2 StartingMaterial3 Formaldehyde equivalent Intermediate1->StartingMaterial3 StartingMaterial4 Amine source Intermediate1->StartingMaterial4

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require experimental validation.

cluster_0 Step 1: Synthesis of Trifluoromethyl-substituted Pyridinylethylamine cluster_1 Step 2: Pictet-Spengler Cyclization A 2-Methyl-x-(trifluoromethyl)pyridine B Intermediate Aldehyde A->B Metalation & Formaldehyde addition C Intermediate Amine B->C Amination D Trifluoromethyl-substituted Pyridinylethylamine C->D F This compound D->F Acid-catalyzed condensation E Ethyl Glyoxylate E->F

Sources

An Investigator's Technical Guide to the Potential Mechanism of Action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. While direct pharmacological data on this specific molecule is not extensively available in public literature, its structural components—the 5,6,7,8-tetrahydro-1,6-naphthyridine core and the trifluoromethyl group—offer significant insights into its potential biological activities. This document synthesizes information on related compounds and the established roles of its chemical motifs to propose plausible mechanisms of action and to provide detailed experimental protocols for their validation. The primary audiences for this guide are researchers in pharmacology and medicinal chemistry who are poised to explore the therapeutic potential of this and similar molecules.

Introduction: Deconstructing the Molecule

The compound this compound is a synthetic molecule featuring a bicyclic heterocyclic scaffold, the tetrahydronaphthyridine ring system, and a trifluoromethyl (CF3) substituent. The confluence of these two features is of significant interest in medicinal chemistry.

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural motif found in a variety of biologically active compounds. Its rigid, three-dimensional structure can present functional groups in precise orientations for optimal interaction with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt) and as allosteric inhibitors of HIV-1 integrase.[1][2]

The trifluoromethyl group is a well-established bioisostere for a methyl group and is frequently incorporated into drug candidates to enhance their pharmacological properties.[3] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity, and cell permeability.[3][4] The presence of the CF3 group in the 3-position of the naphthyridine ring is likely to significantly influence the molecule's electronic distribution and its interactions with target proteins.

Given the paucity of direct studies on this compound, this guide will focus on a logical, evidence-based approach to elucidating its mechanism of action by drawing parallels with structurally related compounds and considering the physicochemical contributions of its key functional groups.

Plausible Biological Targets and Mechanisms of Action

Based on the known activities of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, two primary hypotheses for the mechanism of action of this compound are proposed:

Hypothesis A: Modulation of Nuclear Receptors, specifically RORγt

The discovery of TAK-828F, a potent RORγt inverse agonist with a tetrahydronaphthyridine core, suggests that this scaffold is well-suited for interaction with the ligand-binding domain of this nuclear receptor.[1] RORγt is a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A.[1] Inverse agonists of RORγt are of significant interest for the treatment of autoimmune diseases.

Hypothesized Signaling Pathway:

RORgt_Pathway Compound 3-(CF3)-Tetrahydronaphthyridine RORgt RORγt Compound->RORgt Inverse Agonism Th17 Th17 Cell Differentiation RORgt->Th17 Inhibition IL17A IL-17A Production Th17->IL17A Suppression Inflammation Inflammation IL17A->Inflammation Reduction

Caption: Proposed RORγt inverse agonism pathway.

Hypothesis B: Allosteric Inhibition of HIV-1 Integrase

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as allosteric inhibitors of HIV-1 integrase.[2] These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on the integrase enzyme, inducing aberrant multimerization and inhibiting viral replication.[2]

Hypothesized Experimental Workflow:

HIV_Integrase_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Binding Binding Assay (e.g., SPR) Target: HIV-1 Integrase Functional Functional Assay (Strand Transfer Assay) Binding->Functional Confirm Functional Effect Antiviral Antiviral Activity Assay (HIV-infected T-cells) Functional->Antiviral Validate in Cellular Context Compound 3-(CF3)-Tetrahydronaphthyridine Compound->Binding

Caption: Experimental workflow for HIV-1 integrase inhibition.

Recommended Experimental Protocols

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended, starting with broad screening and progressing to more specific, hypothesis-driven assays.

Initial Target Screening and Profiling

A broad-based screening approach is crucial to identify the primary target(s) of this compound and to rule out off-target effects.

Protocol 1: Broad Kinase and Receptor Panel Screening

  • Objective: To identify potential protein targets from a large, diverse panel.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a panel of several hundred kinases, GPCRs, ion channels, and nuclear receptors.

    • The compound is typically tested at a fixed concentration (e.g., 10 µM).

    • Analyze the results to identify targets with significant inhibition or activation (e.g., >50% inhibition).

Validation of RORγt Inverse Agonism

Should the initial screening or structural analogy suggest RORγt as a target, the following assays can be employed for validation.

Protocol 2: RORγt Ligand Binding Assay

  • Objective: To determine the binding affinity of the compound to the RORγt ligand-binding domain (LBD).

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Reagents:

      • His-tagged RORγt-LBD

      • Europium-labeled anti-His antibody

      • Biotinylated RORγt ligand (e.g., 25-hydroxycholesterol)

      • Streptavidin-Allophycocyanin (SA-APC)

    • In a 384-well plate, incubate the RORγt-LBD with the anti-His antibody.

    • Add a serial dilution of this compound.

    • Add the biotinylated ligand and SA-APC.

    • Incubate for 1-2 hours at room temperature.

    • Read the TR-FRET signal on a compatible plate reader. A decrease in the signal indicates displacement of the biotinylated ligand and binding of the test compound.

    • Calculate the IC50 value from the dose-response curve.

Protocol 3: RORγt Reporter Gene Assay

  • Objective: To assess the functional activity of the compound as an inverse agonist.

  • Methodology:

    • Use a cell line (e.g., HEK293) co-transfected with:

      • A plasmid expressing full-length RORγt.

      • A reporter plasmid containing a ROR response element (RORE) upstream of a luciferase gene.

    • Plate the cells in a 96-well plate.

    • Treat the cells with a serial dilution of this compound.

    • Include a known RORγt agonist (e.g., IL-17) as a positive control and a known inverse agonist as a reference.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A dose-dependent decrease in luciferase activity indicates inverse agonism.

Assay Parameter Measured Typical Output
RORγt Ligand BindingBinding AffinityIC50 (nM or µM)
RORγt Reporter GeneFunctional ActivityIC50 (nM or µM)
Investigation of HIV-1 Integrase Allosteric Inhibition

If the compound is hypothesized to target HIV-1 integrase, the following experimental workflow should be pursued.

Protocol 4: HIV-1 Integrase Strand Transfer Assay

  • Objective: To determine if the compound inhibits the catalytic activity of HIV-1 integrase.

  • Methodology:

    • This assay measures the integration of a donor DNA substrate into a target DNA.

    • Reagents:

      • Recombinant HIV-1 integrase

      • Oligonucleotide substrates mimicking the viral DNA ends (donor)

      • Target DNA

    • Incubate the integrase with a serial dilution of this compound.

    • Add the donor and target DNA substrates.

    • Allow the reaction to proceed for 1-2 hours.

    • Analyze the reaction products by gel electrophoresis or a fluorescence-based method.

    • Inhibition of strand transfer will result in a decrease in the formation of the integrated product.

Protocol 5: Anti-HIV-1 Activity in Cell Culture

  • Objective: To evaluate the compound's ability to inhibit HIV-1 replication in a cellular context.

  • Methodology:

    • Use a susceptible T-cell line (e.g., MT-4 cells) or primary peripheral blood mononuclear cells (PBMCs).

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

    • Immediately after infection, add a serial dilution of this compound.

    • Culture the cells for 4-5 days.

    • Measure viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA.

    • Determine the EC50 (50% effective concentration) from the dose-response curve.

    • Simultaneously, assess cytotoxicity in uninfected cells (e.g., using an MTS or CellTiter-Glo assay) to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Assay Parameter Measured Typical Output
HIV-1 Integrase Strand TransferEnzymatic InhibitionIC50 (nM or µM)
Anti-HIV-1 Cell CultureAntiviral PotencyEC50 (nM or µM)
Cytotoxicity AssayCell ViabilityCC50 (nM or µM)

Potential Therapeutic Implications and Future Directions

The elucidation of the mechanism of action of this compound will be pivotal in determining its therapeutic potential.

  • If RORγt inverse agonism is confirmed: The compound could be a candidate for the development of novel treatments for autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Further studies should focus on its selectivity against other ROR isoforms and its in vivo efficacy in animal models of these diseases.

  • If allosteric inhibition of HIV-1 integrase is demonstrated: The compound would represent a valuable addition to the arsenal of anti-retroviral drugs, particularly for combating drug-resistant strains of HIV. Subsequent research should aim to characterize its resistance profile and pharmacokinetic properties.

It is also plausible that this compound acts on a novel target not yet associated with its core scaffold. The initial broad panel screening is therefore of paramount importance.

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, its chemical structure provides a strong foundation for hypothesis-driven investigation. By leveraging knowledge of the biological activities of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and the physicochemical advantages conferred by the trifluoromethyl group, researchers can efficiently navigate the path to understanding its pharmacological profile. The experimental protocols outlined in this guide offer a robust framework for this endeavor, which may ultimately unlock new therapeutic opportunities.

References

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC.
  • This compound hydrochloride. (n.d.). ChemicalBook.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020, August 21). PubMed.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019, February 14). PubMed.

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An In-Depth Technical Guide to the Biological Activity of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide array of therapeutic applications. The introduction of a trifluoromethyl group at the 3-position is a key chemical modification intended to enhance metabolic stability and modulate target affinity, making 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine a compound of significant interest in drug discovery. This technical guide provides a comprehensive overview of the known and potential biological activities of this scaffold, detailing its established molecular targets, and presenting robust experimental protocols for its synthesis and biological evaluation.

Introduction: The 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold - A Versatile Pharmacophore

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are prevalent in both natural products and synthetic pharmaceuticals.[1][2] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core, in particular, has emerged as a versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for substituent groups to interact with biological targets. This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anti-infective, anti-cancer, neurological, and immunomodulatory effects.[1][3]

The strategic placement of a trifluoromethyl (CF3) group, a common bioisostere for a methyl group, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The high electronegativity of the fluorine atoms can alter the electronic properties of the aromatic ring, influence binding interactions, and block sites of metabolism, thereby increasing the compound's stability and bioavailability.

Known and Potential Biological Targets

While direct biological data for this compound is not extensively published, the diverse activities of its analogs point towards several key biological targets:

Retinoid-related Orphan Receptor γt (RORγt)

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is the core of TAK-828F, a potent and selective inverse agonist of RORγt.[4][5][6] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in various autoimmune diseases.[6] Inhibition of RORγt is therefore a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Signaling Pathway: RORγt in Th17 Cell Differentiation

RORgt_Pathway TGFb TGF-β Naive_T_Cell Naive T Cell TGFb->Naive_T_Cell Differentiation IL6 IL-6 IL6->Naive_T_Cell Differentiation Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell via STAT3 RORgt RORγt Th17_Cell->RORgt Expression IL17A IL-17A RORgt->IL17A Transcription IL17F IL-17F RORgt->IL17F Transcription STAT3 STAT3 Inflammation Inflammation IL17A->Inflammation IL17F->Inflammation TAK828F TAK-828F (Inverse Agonist) TAK828F->RORgt Inhibition 3_CF3_THN 3-(CF3)-THN (Potential Inverse Agonist) 3_CF3_THN->RORgt Inhibition

Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition.

HIV-1 Integrase

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[7] These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on integrase, inducing aberrant multimerization of the enzyme and inhibiting viral replication.[7] This allosteric mechanism presents an attractive alternative to catalytic site inhibitors for the treatment of HIV-1 infection.

Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the tetrahydronaphthyridine core to other neurologically active compounds suggests that it may interact with neurotransmitter receptors. Specifically, the α7 nicotinic acetylcholine receptor is a target for therapeutic intervention in cognitive disorders such as schizophrenia and Alzheimer's disease.[8][9] The potential for this compound to modulate nAChR activity warrants investigation.

Other Potential Targets

Derivatives of the broader naphthyridine class have demonstrated a wide range of other biological activities, including:

  • Antimicrobial activity: By inhibiting bacterial DNA gyrase and topoisomerase IV.[3]

  • Antileishmanial activity: With some derivatives showing efficacy in reducing parasite burden.[10]

  • Acetylcholinesterase (AChE) inhibition: A key target in the symptomatic treatment of Alzheimer's disease.[11]

Synthesis and Characterization

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through various synthetic routes. A common approach involves the Pictet-Spengler reaction.[4][6] Another versatile method is the cobalt-catalyzed [2 + 2 + 2] cyclization.[12]

Experimental Workflow: Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold

Synthesis_Workflow cluster_pictet_spengler Pictet-Spengler Reaction cluster_cobalt_cyclization Cobalt-Catalyzed [2+2+2] Cyclization PS_Start Pyridinylethylamine Derivative PS_Reaction Cyclization PS_Start->PS_Reaction PS_Reagent Aldehyde or Ketone PS_Reagent->PS_Reaction PS_Product Tetrahydronaphthyridine Scaffold PS_Reaction->PS_Product CC_Start1 Diynenitrile CC_Reaction Cyclization CC_Start1->CC_Reaction CC_Catalyst Cobalt Catalyst CC_Catalyst->CC_Reaction CC_Product Tetrahydronaphthyridine Scaffold CC_Reaction->CC_Product

Caption: Synthetic approaches to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro and cell-based assays are recommended.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[11][13][14]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare DTNB solution in Assay Buffer.

    • Prepare Acetylthiocholine (substrate) solution in deionized water.

    • Prepare Acetylcholinesterase (from electric eel or human recombinant) solution in Assay Buffer.

    • Prepare test compound (this compound) and positive control (e.g., physostigmine) solutions in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer to all wells.

    • Add test compound or control to appropriate wells.

    • Add AChE solution to all wells except the blank.

    • Incubate at room temperature for a defined period (e.g., 15 minutes).

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for the test compound at various concentrations.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Workflow: Acetylcholinesterase Inhibition Assay

AChE_Assay_Workflow Start Prepare Reagents (Buffer, DTNB, Substrate, AChE, Compound) Plate_Setup Add Buffer, Compound/Control, and AChE to 96-well Plate Start->Plate_Setup Incubation1 Incubate at Room Temperature Plate_Setup->Incubation1 Add_DTNB Add DTNB Solution Incubation1->Add_DTNB Add_Substrate Add Substrate (Acetylthiocholine) to Initiate Reaction Add_DTNB->Add_Substrate Measurement Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis a7_nAChR_Assay_Workflow Start Culture and Plate α7 nAChR-expressing Cells Dye_Loading Load Cells with Calcium-sensitive Fluorescent Dye Start->Dye_Loading Washing Wash Cells to Remove Excess Dye Dye_Loading->Washing Compound_Addition Add Test Compound (Agonist) or Pre-incubate with Compound then Add Agonist (Antagonist) Washing->Compound_Addition Measurement Measure Fluorescence Intensity Over Time Compound_Addition->Measurement Analysis Calculate EC50 (Agonist) or IC50 (Antagonist) Value Measurement->Analysis

Caption: Workflow for the α7 nAChR calcium influx assay.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes the reported activities of related compounds to provide a benchmark for future studies.

Compound/AnalogTargetActivityReported ValueReference
TAK-828FRORγtInverse AgonistPotent and selective[4][6]
Tetrahydro-1,6-naphthyridine seriesHIV-1 IntegraseAllosteric InhibitorActive in cell culture[7]
8-Hydroxy-naphthyridine seriesLeishmaniaAntileishmanialEC99 exceeded in vivo for 1h[10]
GemifloxacinDNA gyrase/Topoisomerase IVAntibacterialBroad spectrum[3]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activities of its analogs, this compound warrants investigation for its potential as a RORγt inverse agonist for autoimmune diseases, an allosteric inhibitor of HIV-1 integrase, a modulator of nicotinic acetylcholine receptors for neurological disorders, and as an antimicrobial or antiparasitic agent. The experimental protocols outlined in this guide provide a robust framework for the comprehensive biological characterization of this and related compounds. Future research should focus on the synthesis and in-depth biological evaluation of a library of derivatives to establish a clear structure-activity relationship and to identify lead compounds for further preclinical and clinical development.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry. [Link] [4][6]2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. [Link] [5]3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2015). PubMed. [Link] [7]4. Biological Activity of Naturally Derived Naphthyridines. (2021). Semantic Scholar. [Link] [1]5. Biological Activity of Naturally Derived Naphthyridines. (2021). PubMed Central. [Link] [2]6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2019). PubMed Central. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link] [13]8. Antimicrobial Activity of Naphthyridine Derivatives. (2022). PubMed Central. [Link] [3]9. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). Journal of Medicinal Chemistry. [Link] [10]10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2018). PubMed Central. [Link]

  • α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future. (2019). PubMed Central. [Link] [8]12. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

  • Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. (2021). MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors. (2024). PubMed Central. [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2009). Organic Letters. [Link] [12]21. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2019). PubMed Central. [Link]

  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. (2012). PubMed Central. [Link] [9]23. Recent Developments And Multiple Biological Activities Available With 1, 8-Naphthyridine Derivatives: A Review. (2017). IMSEAR Repository. [Link]

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3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride: Properties and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound hydrochloride (CAS: 741736-95-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and potential pharmacological relevance. The presence of the trifluoromethyl group and the tetrahydronaphthyridine core suggests its potential as a scaffold for developing novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound hydrochloride is a fluorinated heterocyclic compound featuring a saturated piperidine ring fused to a pyridine ring. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The tetrahydronaphthyridine scaffold itself is a privileged structure found in various biologically active molecules, including potential treatments for a range of diseases.[2] This guide aims to consolidate the currently available technical information on the hydrochloride salt of this compound, providing a foundation for future research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented in the table below. It is important to note that while basic molecular information is readily available from commercial suppliers, detailed experimental data such as melting point and solubility are not widely published in peer-reviewed literature at this time. The hydrochloride salt form is utilized to improve the aqueous solubility and handling of the parent compound.[3]

PropertyValueSource
CAS Number 741736-95-8[4]
Molecular Formula C₉H₁₀ClF₃N₂[5]
Molecular Weight 238.64 g/mol [5]
IUPAC Name This compound;hydrochloride[]
SMILES C1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl[]
InChI Key ZQQMJDLXEVJTAN-UHFFFAOYSA-N[]

G Compound Compound Tetrahydronaphthyridine Tetrahydronaphthyridine Compound->Tetrahydronaphthyridine Core Structure Trifluoromethyl Trifluoromethyl Compound->Trifluoromethyl Key Substituent HCl_Salt HCl_Salt Compound->HCl_Salt Salt Form

Synthesis and Manufacturing

A plausible synthetic approach for the target compound could involve the introduction of the trifluoromethyl group onto a suitable pyridine precursor, followed by the construction of the fused piperidine ring. The final step would likely be the formation of the hydrochloride salt by treating the free base with hydrochloric acid. A generalized workflow is proposed below.

G Start Pyridine Precursor Step1 Introduction of CF₃ Group Start->Step1 Step2 Functionalization for Ring Closure Step1->Step2 Step3 Annulation to form Tetrahydronaphthyridine Ring Step2->Step3 Step4 Formation of Hydrochloride Salt Step3->Step4 End Final Product Step4->End

Analytical Characterization

Specific analytical data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound hydrochloride are not widely published. However, standard analytical techniques would be employed for its characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring, and aliphatic protons corresponding to the methylene groups of the tetrahydro-piperidine ring. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: Resonances for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring would be observed. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

4.2. Infrared (IR) Spectroscopy Characteristic absorption bands would be expected for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-F stretching from the trifluoromethyl group.

4.3. Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, along with fragmentation patterns characteristic of the tetrahydronaphthyridine scaffold.

Pharmacological Potential and Applications

While no specific pharmacological studies have been published for this compound hydrochloride, the structural motifs suggest several areas of therapeutic interest.

5.1. Kinase Inhibition The tetrahydronaphthyridine scaffold is present in molecules designed as kinase inhibitors. The trifluoromethyl group can enhance binding to the kinase active site. This suggests potential applications in oncology and inflammatory diseases.

5.2. Central Nervous System (CNS) Activity The ability of the trifluoromethyl group to increase lipophilicity can improve blood-brain barrier penetration, making compounds containing this moiety potential candidates for CNS-acting drugs.[1]

5.3. Antiviral and Antiparasitic Activity Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent inhibitors of HIV-1 integrase.[8] Additionally, related 8-hydroxy-naphthyridines have shown in vitro antileishmanial activity.[9]

5.4. RORγt Inverse Agonists The asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been a key step in the development of RORγt inverse agonists for autoimmune diseases.[7]

G Compound 3-(CF₃)-Tetrahydronaphthyridine HCl Kinase_Inhibition Kinase_Inhibition Compound->Kinase_Inhibition CNS_Disorders CNS_Disorders Compound->CNS_Disorders Antiviral Antiviral Compound->Antiviral Antiparasitic Antiparasitic Compound->Antiparasitic Autoimmune Autoimmune Compound->Autoimmune

Experimental Protocols

As this compound is primarily a research chemical, detailed experimental protocols for its use are not standardized. Researchers should develop specific protocols based on the intended application. A general workflow for an in vitro kinase inhibition assay is provided as an example.

Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Incubation: Add the test compound at various concentrations to the kinase reaction mixture. Include positive and negative controls. Incubate at a controlled temperature for a specific period.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by plotting the inhibition data against the compound concentration.

Conclusion

This compound hydrochloride is a chemical entity with significant potential for drug discovery and development. Its structural features, including the metabolically robust trifluoromethyl group and the versatile tetrahydronaphthyridine scaffold, make it an attractive starting point for the design of novel therapeutics in areas such as oncology, neurology, and infectious diseases. While there is a current lack of extensive published data on its specific properties and biological activities, this guide provides a foundational understanding to encourage and support further investigation into this promising compound.

References

  • MySkinRecipes. (n.d.). 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565913, this compound hydrochloride. Retrieved from [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

  • Sá, M. S., & de Oliveira, R. B. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236–8253. [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(17), 11346–11357. [Link]

  • Zaha, V. G., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(21), 7566. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount gatekeeper of success. Poor solubility can lead to unreliable in vitro assay results, challenging and expensive formulation development, and ultimately, poor bioavailability. Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable early in the development process.

This guide focuses on 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. The tetrahydro-1,6-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing potential as antibacterial agents and kinase inhibitors. The presence of a trifluoromethyl (CF3) group and its formation as a dihydrochloride salt are key structural features that dictate its behavior in solution.

Molecular Profile and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility. Let's dissect the key features of this compound dihydrochloride.

PropertyValue / InformationSource
IUPAC Name This compound;dihydrochloride
CAS Number 870483-68-4
Molecular Formula C₉H₁₁Cl₂F₃N₂
Molecular Weight ~275.10 g/mol
The Tetrahydro-1,6-Naphthyridine Core

The core structure is a bicyclic heteroaromatic system containing two nitrogen atoms. The basicity of these nitrogens is a crucial factor, as it allows for the formation of salts, which is a common strategy to enhance the aqueous solubility of drug candidates.

The Trifluoromethyl Group: A Double-Edged Sword

The trifluoromethyl (CF3) group is a prevalent substituent in modern medicinal chemistry. Its strong electron-withdrawing nature and steric bulk can significantly influence a molecule's properties. Critically, the CF3 group is known to increase lipophilicity (the tendency to dissolve in fats or lipids), which can, in turn, decrease aqueous solubility. However, this enhanced lipophilicity can also improve membrane permeability, a desirable trait for drug absorption. The presence of the CF3 group makes the empirical determination of solubility essential, as its impact is balanced against other structural features.

The Dihydrochloride Salt: The Key to Aqueous Solubility

The compound is supplied as a dihydrochloride salt. This is a deliberate and highly significant modification. By protonating the basic nitrogen centers of the naphthyridine ring with hydrochloric acid, an ionic salt is formed. This salt form is generally expected to have significantly higher aqueous solubility compared to the free base. The dissociation of the salt in water yields charged species that are more readily solvated by polar water molecules. It is explicitly stated that this dihydrochloride salt form makes the compound more soluble in polar solvents.

Understanding Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery, two types of solubility measurements are commonly employed, each answering a different experimental question.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid. It is typically determined using the "shake-flask" method and is considered the gold standard for its accuracy and relevance to formulation development.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution. Due to its high-throughput nature, it is widely used in the early stages of discovery to flag compounds with potential solubility liabilities.

The logical workflow for characterizing a new compound involves an initial, high-throughput kinetic assay followed by a more rigorous, lower-throughput thermodynamic assay for promising candidates.

G cluster_0 Drug Discovery Stages cluster_1 Solubility Assessment Workflow Early Discovery Early Discovery Lead Optimization Lead Optimization Early Discovery->Lead Optimization Preformulation Preformulation Lead Optimization->Preformulation KS Kinetic Solubility Assay (High-Throughput Screening) Data Data Analysis & Candidate Selection KS->Data Identifies potential issues TS Thermodynamic Solubility Assay (Gold Standard) Data->TS Confirms solubility for promising candidates

Caption: Logical workflow for solubility assessment in drug discovery.

Experimental Protocols for Solubility Determination

The following protocols are presented as self-validating systems. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process.

Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry

This method is ideal for initial screening when compound availability is low. It relies on detecting light scattered by insoluble particles (precipitate) that form when a DMSO stock solution is added to an aqueous buffer.

Rationale: The choice of nephelometry is based on its speed, scalability, and low sample consumption, making it perfect for early discovery. We start from a DMSO stock because this is the standard practice for storing and handling compound libraries.

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound dihydrochloride in 100% Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, ensuring a true solution at the start of the experiment.

  • Aqueous Buffer Preparation:

    • Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4.

    • Causality: pH 7.4 mimics physiological conditions and is a standard starting point for assessing solubility relevant to biological assays.

  • Assay Plate Preparation:

    • Using a liquid handling robot or multichannel pipette, add 198 µL of PBS (pH 7.4) to each well of a clear 96-well microplate.

    • Add 2 µL of the 10 mM DMSO stock solution to the first row of wells. This creates a starting concentration of 100 µM with 1% DMSO.

    • Causality: Keeping the final DMSO concentration low (≤1%) is critical, as higher concentrations can artificially inflate solubility.

  • Serial Dilution:

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from each well to the next, mixing thoroughly at each step.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Causality: This incubation period allows for the precipitation of the compound to approach a steady state for kinetic measurement.

    • Measure the turbidity of each well using a microplate nephelometer (e.g., NEPHELOstar Plus). The instrument measures forward scattered light from a laser, which is proportional to the amount of precipitate.

  • Data Analysis:

    • Plot the nephelometry signal against the compound concentration.

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Target Landscape of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Executive Summary

This compound represents a novel chemical entity with significant therapeutic potential, yet its specific biological targets remain uncharacterized. This guide presents a hypothesis-driven framework for the systematic identification and validation of its therapeutic targets. The analysis is founded on the established bioactivity of the core 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and the well-documented influence of trifluoromethyl (CF3) substitution in medicinal chemistry. We propose three primary avenues for investigation: allosteric inhibition of HIV-1 integrase, modulation of protein kinases, and activity at nicotinic acetylcholine receptors (nAChRs). For each proposed target class, this document provides the scientific rationale, detailed experimental workflows for validation, and criteria for data interpretation, offering a comprehensive roadmap for researchers and drug development professionals to unlock the therapeutic value of this compound.

The Structural Rationale for Target Exploration

The predictive power of medicinal chemistry lies in understanding how a molecule's constituent parts contribute to its overall biological activity. The structure of this compound offers clear, evidence-based starting points for target investigation.

The Bioactive Scaffold: 5,6,7,8-tetrahydro-1,6-naphthyridine

The naphthyridine skeleton, a fused bicyclic system of two pyridine rings, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities including anticancer, anti-infectious, and neurological effects.[1][2] Specifically, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has been the foundation for potent, clinically relevant inhibitors. A notable example is a series of derivatives developed as allosteric inhibitors of HIV-1 integrase that bind to the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site, representing a key strategy for antiviral chemotherapy.[3] Furthermore, various naphthyridine derivatives have demonstrated significant cytotoxic activity against cancer cell lines, suggesting a role in oncology.[4][5] This established precedent makes previously identified targets of the core scaffold the most logical starting point for investigation.

The Strategic Role of Trifluoromethylation

The incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern drug design, used to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[6] Its unique characteristics profoundly influence a compound's profile:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases a drug's half-life and bioavailability.[7]

  • Target Binding Affinity: The CF3 group can significantly improve binding affinity. Its steric bulk can create favorable van der Waals interactions, and its strong electron-withdrawing nature can participate in dipole-dipole and other non-covalent interactions within a protein's binding pocket.[6][7][8]

  • Lipophilicity and Permeability: The CF3 group increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and reach intracellular targets.[7][9]

The presence of the CF3 group on the tetrahydro-1,6-naphthyridine scaffold suggests that the resulting molecule is optimized for enhanced stability and potent target engagement compared to its non-fluorinated parent.

Primary Target Hypothesis: Allosteric Inhibition of HIV-1 Integrase

Causality: The most direct and compelling hypothesis is derived from the published success of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as potent HIV-1 integrase allosteric inhibitors (ALLINIs).[3] These molecules function by binding to the LEDGF/p75 binding site on integrase, which induces aberrant multimerization of the enzyme and disrupts the viral replication cycle. This established structure-activity relationship makes HIV-1 integrase a high-priority target for investigation.

Experimental Validation Workflow

A sequential validation process is required, moving from cell-based antiviral activity to direct enzymatic inhibition.

cluster_0 HIV-1 Integrase Target Validation Workflow cluster_1 Mechanism of Action A Cell-Based Antiviral Screen (e.g., HIV-1 infected T-cells) B Determine EC50 (Effective Concentration) A->B E Calculate Selectivity Index (SI = CC50 / EC50) B->E C Cytotoxicity Assay (Uninfected Cells) D Determine CC50 (Cytotoxic Concentration) C->D D->E F Biochemical Integrase Assay (Strand Transfer Inhibition) E->F G Determine IC50 (Inhibitory Concentration) F->G H Confirm Mechanism (Target Validated) G->H

Caption: Workflow for validating HIV-1 integrase inhibition.

Protocol: Cell-Based HIV-1 Replication Assay

This protocol assesses the compound's ability to inhibit viral replication in a cellular context.

  • Cell Seeding: Seed MT-4 (human T-cell leukemia) cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in cell culture medium.

  • Infection and Treatment: Add the diluted compound to the cells, followed immediately by a predetermined amount of HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01. Include "virus only" (no compound) and "cells only" (no virus) controls.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Quantification of Viral Replication: On day 5, measure the activity of viral reverse transcriptase in the culture supernatant using a colorimetric assay or measure cell viability using an MTT or similar assay, as HIV-1 infection will induce cell death.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the compound concentration. Simultaneously, determine the 50% cytotoxic concentration (CC₅₀) from parallel plates with uninfected cells to assess the therapeutic window.

Data Presentation: Hypothetical Validation Data
CompoundAntiviral EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Integrase IC₅₀ (nM)
3-(CF₃)-Tetrahydro-1,6-naphthyridine 15> 50> 330025
Reference ALLINI (GSK Compound from[3])8> 50> 625012

Secondary Target Hypothesis: Protein Kinase Inhibition

Causality: Nitrogen-containing heterocyclic scaffolds are prevalent in kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket.[10] The deregulation of protein kinases is a hallmark of cancer and other diseases.[11] Given the general observation of cytotoxic activity for naphthyridines, screening against a panel of kinases is a logical step to identify specific molecular targets responsible for this effect.[1][4]

Experimental Validation Workflow

A tiered approach is most efficient, starting with a broad screen and progressing to cellular confirmation.

  • Tier 1: High-Throughput Kinase Panel Screen: Profile the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large, diverse panel of kinases (>100) to identify initial "hits."

  • Tier 2: Dose-Response Confirmation: For any kinases showing significant inhibition (>50%), perform a full dose-response curve to determine the IC₅₀ value and confirm potency.

  • Tier 3: Cellular Target Engagement: For potent hits, confirm that the compound inhibits the kinase in a cellular context. This is crucial as many compounds active in biochemical assays fail in cells.[12]

cluster_0 Kinase Target Validation Workflow A High-Throughput Screen (Broad Kinase Panel @ 10 µM) B Identify Hits (e.g., >50% Inhibition) A->B C IC50 Determination (Dose-Response Assay) B->C D Select Potent/Selective Hits (IC50 < 1 µM) C->D E Cellular Phosphorylation Assay (Western Blot or ELISA) D->E G Cellular Proliferation Assay (e.g., BaF3 Assay) D->G F Confirm On-Target Activity (Reduced Substrate Phosphorylation) E->F H Link Target to Phenotype (Target Validated) F->H G->H

Caption: Tiered workflow for kinase inhibitor validation.

Protocol: ADP-Based Universal Kinase Assay

This is a robust, non-radioactive biochemical assay format suitable for high-throughput screening.[13]

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Plating: Dispense the test compound into a 384-well assay plate.

  • Kinase Reaction: Add the kinase and its specific substrate to the wells. Allow a short pre-incubation (e.g., 10 minutes) for the compound to bind to the kinase.[14]

  • Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the ADP detection reagents. These reagents enzymatically convert the ADP produced by the kinase into a detectable signal (e.g., fluorescence or luminescence).

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition relative to high (no inhibitor) and low (no enzyme) controls.

Data Presentation: Hypothetical Kinase Panel Data
Kinase TargetFamily% Inhibition @ 1 µMIC₅₀ (nM)
EGFRTyrosine Kinase8%> 10,000
SRCTyrosine Kinase92%45
ABLTyrosine Kinase88%70
CDK2/CycASer/Thr Kinase15%> 10,000
MEK1Ser/Thr Kinase5%> 10,000

Exploratory Target Hypothesis: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Causality: The pyridine rings within the naphthyridine scaffold are bioisosteres of the pyridine ring in nicotine. This structural alert suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are important targets for neurological and psychiatric disorders.[15][16] The compound could act as an agonist, antagonist, or an allosteric modulator, the latter being a particularly attractive therapeutic profile.[17]

Protocol: Radioligand Competition Binding Assay

This assay determines if the compound binds to nAChRs and measures its affinity (Kᵢ).

  • Source Material: Use cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells expressing human α4β2 or α7 nAChRs).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a known high-affinity radioligand (e.g., [³H]-Epibatidine), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter, washing with ice-cold buffer to separate bound from unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity retained on the filter using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol: Two-Electrode Voltage Clamp (TEVC) Functional Assay

This electrophysiology assay determines the functional effect of compound binding (agonist, antagonist, or modulator).[15]

  • System Preparation: Use Xenopus laevis oocytes previously injected with cRNA encoding the subunits for the desired nAChR subtype.

  • Cell Clamping: Mount an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential (e.g., at -70 mV).

  • Agonist Test: Perfuse the test compound over the oocyte and measure any induced inward current. A significant current indicates agonist activity.

  • Antagonist Test: Co-apply the test compound with a known concentration of acetylcholine (ACh). A reduction in the ACh-evoked current indicates antagonist activity.

  • PAM Test: Co-apply a low concentration of the test compound with ACh. An enhancement of the ACh-evoked current indicates positive allosteric modulator (PAM) activity.

  • Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Synthesis and Future Directions

The evidence-based hypotheses presented here provide a clear and logical path forward for characterizing the therapeutic potential of this compound. The primary targets for initial screening should be HIV-1 integrase and a broad panel of protein kinases . Positive results in these areas would warrant immediate follow-up with medicinal chemistry efforts to establish a structure-activity relationship (SAR) and optimize for potency and selectivity. The exploration of nAChRs represents a valuable secondary path, particularly if CNS-related therapeutic applications are desired.

Successful validation of a primary target will trigger the next critical phases of drug development, including lead optimization, comprehensive ADME/Tox profiling to assess drug-like properties, and ultimately, efficacy testing in relevant in vivo disease models.

References

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  • Benchchem. (2025, December). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • G. P. D. A. H. P. R. L. G. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems.
  • W. J. L. Y. L. Q. Z. H. F. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. PubMed.
  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Hovione. (2024, February 15).
  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery.
  • G. D. E. T. D. C. A. A. G. S. I. R. F. C. P. B. D. C. (2025, July 18).
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • K. M. P. C. W. A. T. C. B. L. J. C. L. M. P. M. E. S. M. A. W. N. A. M. B. M. B. M. M. K. D. D. P. H. A. L. K. K. P. Z. R. T. N. J. S. S. J. C. C. B. N. N. (2019, February 14). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed.
  • A. P. G. W. A. G. H. A. L. (n.d.). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. PubMed Central.
  • G. C. E. B. A. W. (n.d.). Biological Activity of Naturally Derived Naphthyridines - PMC. PubMed Central.
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  • MySkinRecipes. (n.d.). 1,2,3,4-Tetrahydro-1,6-naphthyridine. MySkinRecipes.
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  • L. S. D. Z. Z. C. W. Z. Z. J. C. Z. Z. W. W. (n.d.). A Convenient Synthesis and Biological Research of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1 H )-one Derivatives Hydrochloride as Cytotoxic Agents.

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An In-Depth Technical Guide to the Pharmacophore Analysis of the 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is an emerging pharmacophore of significant interest in modern medicinal chemistry. Its unique combination of a rigid bicyclic core, a hydrogen-bond accepting naphthyridine system, and the electron-withdrawing trifluoromethyl group presents a compelling foundation for the design of novel therapeutics. This guide provides a comprehensive technical overview of the pharmacophore analysis of this core, offering a strategic roadmap for researchers to unlock its full potential. We will delve into the theoretical underpinnings and practical applications of pharmacophore modeling, conformational analysis, and in silico profiling, providing actionable insights for the rational design of potent and selective drug candidates.

Introduction: The Strategic Imperative for Analyzing the this compound Scaffold

The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a central challenge in drug discovery. The this compound scaffold has garnered attention due to the convergence of several desirable medicinal chemistry features. The tetrahydro-1,6-naphthyridine core, a key structural motif in various biologically active compounds, offers a three-dimensional architecture that can be strategically decorated to probe interactions within a target's binding site.[1] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2]

A thorough pharmacophore analysis of this scaffold is not merely an academic exercise; it is a critical step in harnessing its therapeutic potential. By defining the essential steric and electronic features required for biological activity, we can accelerate the discovery of lead compounds, optimize their properties, and minimize late-stage attrition in the drug development pipeline.[3] This guide will provide a systematic approach to dissecting the pharmacophoric features of this promising scaffold.

Deconstructing the Core: Intrinsic Pharmacophoric Features

The this compound scaffold presents a rich tapestry of pharmacophoric features that can be exploited for molecular recognition. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response.[4]

Key Intrinsic Features:

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the 1,6-naphthyridine ring system are potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donors in a protein binding pocket.

  • Hydrophobic/Aromatic Features: The aromatic pyridine ring of the naphthyridine core contributes to hydrophobic and potential π-π stacking interactions. The saturated portion of the tetrahydro-pyridine ring also presents a hydrophobic surface.

  • Trifluoromethyl Group: This group is a potent bioisostere for other chemical moieties and can significantly influence the molecule's properties.[5][6] It is highly lipophilic and can engage in hydrophobic interactions. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors.

  • 3D Scaffold: The non-planar, saturated ring of the tetrahydro-naphthyridine core provides a defined three-dimensional shape, which can be crucial for fitting into a specific binding site and achieving selectivity.

The interplay of these features dictates the scaffold's interaction with various biological targets. Naphthyridine derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlighting the versatility of this core structure.[7][8]

The Methodological Blueprint: A Step-by-Step Guide to Pharmacophore Analysis

A robust pharmacophore analysis integrates both computational and experimental approaches. The choice between ligand-based and structure-based methods depends on the availability of structural information for the biological target.[9]

Conformational Analysis: Unveiling the Bioactive Shape

A molecule's biological activity is intrinsically linked to its three-dimensional conformation.[7] Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.[10] The goal is to identify the "bioactive conformation," the specific shape the molecule adopts when it binds to its target.[7]

Experimental Protocol: Computational Conformational Search

  • Structure Preparation:

    • Build the 3D structure of the this compound core using molecular modeling software (e.g., MOE, Discovery Studio, Maestro).

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94x, OPLS3e) to obtain a low-energy starting conformation.

  • Conformational Search Algorithm Selection:

    • Employ a robust conformational search algorithm. Common methods include:

      • Systematic Search: Rotates bonds by a defined increment. Can be computationally expensive for flexible molecules.

      • Stochastic/Random Search: Randomly alters torsional angles.

      • Molecular Dynamics: Simulates the movement of the molecule over time at a given temperature, exploring different conformations.

  • Energy Minimization of Conformers:

    • Each generated conformer should be subjected to energy minimization to find the nearest local energy minimum.

  • Analysis of Results:

    • Analyze the resulting conformers based on their relative energies. The lowest energy conformers are the most likely to be populated in solution.

    • Cluster the conformers based on root-mean-square deviation (RMSD) to identify distinct conformational families.

Causality Behind the Choices: The choice of force field is critical for accurately calculating the energies of different conformations. Molecular dynamics is often preferred for more flexible molecules as it can overcome energy barriers and explore a wider range of conformational space compared to systematic searches.

Conformational_Analysis_Workflow Start Start: 3D Structure of Scaffold EnergyMin Initial Energy Minimization Start->EnergyMin ConfSearch Conformational Search (e.g., Molecular Dynamics) EnergyMin->ConfSearch EnergyMin2 Energy Minimization of Conformers ConfSearch->EnergyMin2 Analysis Analyze and Cluster Conformers EnergyMin2->Analysis Bioactive Putative Bioactive Conformations Analysis->Bioactive

Caption: Workflow for Conformational Analysis.

Pharmacophore Model Generation

The generation of a pharmacophore model is a pivotal step in understanding the key molecular interactions required for biological activity.[11]

This approach is employed when the 3D structure of the biological target is unknown but a set of active and inactive molecules is available.[9] The goal is to identify the common chemical features shared by the active compounds that are absent in the inactive ones.

Experimental Protocol: Ligand-Based Model Generation

  • Data Set Preparation:

    • Compile a structurally diverse set of molecules with known biological activity against a specific target.

    • Include both highly active and inactive compounds to enhance the model's predictive power.

  • Conformational Analysis of Ligands:

    • Generate a diverse set of low-energy conformers for each molecule in the training set (as described in section 3.1).

  • Feature Identification and Alignment:

    • Use pharmacophore modeling software (e.g., LigandScout, PHASE, Catalyst) to identify common pharmacophoric features (HBAs, HBDs, hydrophobic regions, etc.) among the active molecules.

    • The software will align the molecules based on these common features.

  • Hypothesis Generation and Scoring:

    • The software will generate several pharmacophore hypotheses, each representing a different 3D arrangement of features.

    • These hypotheses are scored based on how well they map to the active compounds and exclude the inactive ones.

  • Model Validation:

    • The best-ranked hypothesis must be validated to ensure its predictive ability. This is typically done by:

      • Test Set Prediction: Using the model to predict the activity of a set of compounds not used in model generation.

      • Decoy Set Screening: Screening a database of known inactive molecules to ensure the model has a low false-positive rate.

When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), a structure-based approach can be used.[4] This method directly identifies the key interaction points within the binding site.

Experimental Protocol: Structure-Based Model Generation

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and removing water molecules that are not involved in binding.

  • Binding Site Identification:

    • Identify the binding site of interest, either from a co-crystallized ligand or using pocket-finding algorithms.

  • Interaction Mapping:

    • Use software to map the potential interaction points within the binding site (e.g., hydrogen bond donors/acceptors, hydrophobic regions).

  • Pharmacophore Feature Generation:

    • Convert the interaction map into a set of pharmacophoric features with defined locations and geometries.

  • Model Refinement and Validation:

    • Refine the generated pharmacophore model to ensure it is a good representation of the key interactions required for binding.

    • Validate the model by docking known active and inactive compounds and assessing its ability to discriminate between them.

Pharmacophore_Model_Generation cluster_ligand Ligand-Based cluster_structure Structure-Based LigandData Active & Inactive Ligands LigandConf Conformational Analysis LigandData->LigandConf LigandAlign Feature Alignment LigandConf->LigandAlign LigandModel Generate & Score Hypotheses LigandAlign->LigandModel Validation Model Validation LigandModel->Validation ProteinData 3D Protein Structure ProteinPrep Protein Preparation ProteinData->ProteinPrep BindingSite Identify Binding Site ProteinPrep->BindingSite InteractionMap Map Interactions BindingSite->InteractionMap InteractionMap->Validation FinalModel Validated Pharmacophore Model Validation->FinalModel

Caption: Ligand-Based vs. Structure-Based Pharmacophore Modeling.

Application in Drug Design: From Model to Molecule

A validated pharmacophore model is a powerful tool for guiding the design and discovery of new drug candidates.[9]

Virtual Screening

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target.[4] A pharmacophore model can be used as a 3D query to rapidly screen millions of compounds, prioritizing those that match the key features of the model for further investigation.

Lead Optimization and Scaffold Hopping

For a given lead compound, a pharmacophore model can guide its optimization by identifying which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).[11] "Scaffold hopping" involves replacing the core scaffold of a molecule while retaining the key pharmacophoric features, which can lead to the discovery of novel chemical series with improved properties.

In Silico ADME/Tox Prediction

Pharmacophore models can also be developed to predict ADME/Tox properties.[12] By analyzing the common features of molecules known to have poor ADME properties or to be toxic, we can build models that can flag potential liabilities early in the drug discovery process.

Table 1: Representative In Silico ADME/Tox Parameters

ParameterDescriptionImportance in Drug Design
LogP/LogD LipophilicityInfluences solubility, permeability, and metabolism.
Aqueous Solubility The extent to which a compound dissolves in water.Crucial for absorption and formulation.
Caco-2 Permeability An in vitro model for predicting intestinal absorption.Indicates potential for oral bioavailability.
CYP450 Inhibition Inhibition of key metabolic enzymes.Can lead to drug-drug interactions.
hERG Inhibition Blockade of the hERG potassium channel.A major cause of cardiotoxicity.
Ames Mutagenicity Potential to cause DNA mutations.A key indicator of carcinogenicity.

Conclusion: A Framework for Innovation

The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic and rigorous pharmacophore analysis, as outlined in this guide, is essential to fully exploit its potential. By combining computational modeling with experimental validation, researchers can gain deep insights into the structure-activity relationships of this scaffold, enabling the rational design of next-generation drug candidates. This integrated approach will undoubtedly accelerate the translation of this promising chemical entity from a laboratory curiosity to a life-saving medicine.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2147–2160. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). LinkedIn. [Link]

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  • Conformational analysis | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Fiveable. [Link]

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  • conformational analysis in drug design - The IUPAC Compendium of Chemical Terminology. (n.d.). IUPAC. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC - NIH. (2022). National Institutes of Health. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. (2019). American Chemical Society. [Link]

  • Pharmacophore modeling in drug design - PubMed. (2025). National Institutes of Health. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. (2019). National Institutes of Health. [Link]

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  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. (2019). National Institutes of Health. [Link]

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  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - Sci-Hub. (2019). Sci-Hub. [Link]

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  • Synthesis of trifluoromethyl-functionalized benzo[de][5][12]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Structure–activity relationship (SAR) and docking studies of... - ResearchGate. (n.d.). ResearchGate. [Link]

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  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed. (2020). National Institutes of Health. [Link]

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Sources

An In-depth Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Trifluoromethylated Tetrahydronaphthyridine Scaffold

The fusion of a partially saturated bicyclic ring system with a metabolically robust trifluoromethyl (CF3) group presents a compelling chemical scaffold for modern drug discovery.[1][2] The 5,6,7,8-tetrahydro-1,6-naphthyridine core offers a rigid, three-dimensional framework, enabling precise projection of substituents into protein binding pockets. The introduction of a trifluoromethyl group at the 3-position significantly modulates the electronic properties and metabolic stability of the molecule. This strategic combination has led to the emergence of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine and its derivatives as privileged structures in medicinal chemistry, with applications spanning autoimmune diseases, viral infections, and oncology.[3][4] This guide provides a comprehensive overview of the synthesis, chemical characteristics, and burgeoning biological significance of this important molecular framework, intended for researchers and professionals in the field of drug development.

I. Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several strategic routes, primarily focusing on the formation of the tetrahydropyridine ring fused to a pre-functionalized trifluoromethylpyridine.

A. One-Pot Synthesis via Hantzsch-type Reaction and Cyclization

A highly efficient and atom-economical approach involves a one-pot, three-component reaction reminiscent of the Hantzsch pyridine synthesis, followed by an intramolecular cyclization. This method is particularly valuable for generating structural diversity.[1][2]

Conceptual Workflow:

A β-Ketoester with CF3 group D Dihydropyridine Intermediate A->D B Aldehyde B->D C β-Enaminone C->D E Aromatization D->E F Pyridone Formation E->F G Chlorination F->G H Amination G->H I Intramolecular Cyclization H->I J Final Scaffold I->J A Trifluoromethylated Pyridinylethylamine C Pictet-Spengler Reaction A->C B Chiral Glyoxylate Derivative B->C D Tetrahydronaphthyridine Intermediate C->D E Further Functionalization D->E F Final Chiral Product E->F cluster_0 Th17 Cell cluster_1 Therapeutic Intervention RORgt RORγt IL17 IL-17A/F Transcription RORgt->IL17 Activates Inflammation Inflammation IL17->Inflammation Drug 3-(CF3)-Tetrahydro- 1,6-naphthyridine Derivative Drug->RORgt Inhibits (Inverse Agonist)

Sources

Methodological & Application

One-Pot Synthesis of Trifluoromethyl-Containing Tetrahydronaphthyridines: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Trifluoromethylated Tetrahydronaphthyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Its strong electron-withdrawing nature and steric bulk can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[3] When this privileged functional group is installed on a tetrahydronaphthyridine scaffold, a valuable chemotype in its own right due to its three-dimensional architecture and presence in numerous bioactive molecules, the resulting compounds are of high interest for drug development programs.[4][5]

This application note provides a detailed protocol for a concise, one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydronaphthyridines. This efficient methodology, adapted from the work of Johnson et al. (2013), offers a streamlined approach for the generation of diverse libraries of these valuable compounds for screening and lead optimization.[5]

Synthetic Strategy: A Three-Step Cascade in a Single Pot

The elegance of this synthetic approach lies in its convergence of three distinct chemical transformations into a single, uninterrupted reaction sequence. This one-pot methodology significantly improves operational efficiency by eliminating the need for isolation and purification of intermediates, thereby saving time, reagents, and resources. The overall transformation is a multicomponent reaction that proceeds via a Pictet-Spengler-type mechanism.[6][7][8]

The reaction brings together three key building blocks:

  • A cyclic ketone: Serving as the foundation for the saturated ring of the tetrahydronaphthyridine core.

  • An amino-substituted pyridine: Providing the aromatic portion of the final bicyclic system.

  • A trifluoromethylated aldehyde: Introducing the crucial CF3-moiety.

The reaction proceeds through the following key steps, which will be visually represented in the workflow diagram below:

  • Enamine Formation: The cyclic ketone and the amino-pyridine condense to form an enamine intermediate.

  • Pictet-Spengler Cyclization: The enamine then undergoes an acid-catalyzed cyclization with the trifluoromethylated aldehyde. This step forms the crucial carbon-carbon bond that closes the second ring of the tetrahydronaphthyridine scaffold. The strong electron-withdrawing nature of the trifluoromethyl group activates the aldehyde for this transformation.

  • Dehydration: The resulting intermediate readily dehydrates to afford the final, stable tetrahydronaphthyridine product.

Visualizing the Workflow and a Plausible Catalytic Cycle

To better illustrate the sequence of events in this one-pot synthesis, the following diagrams outline the experimental workflow and a plausible reaction mechanism.

G cluster_workflow Experimental Workflow A Combine Cyclic Ketone, Amino-Pyridine, and Trifluoromethylated Aldehyde in Solvent B Add Acid Catalyst (e.g., p-TsOH) A->B C Heat Reaction Mixture (e.g., 80-100 °C) B->C D Monitor Reaction Progress (e.g., by TLC or LC-MS) C->D E Aqueous Work-up and Extraction D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A generalized experimental workflow for the one-pot synthesis.

G cluster_mechanism Plausible Reaction Mechanism Start Cyclic Ketone + Amino-Pyridine Enamine Enamine Intermediate Start->Enamine - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + CF3CHO, H+ Aldehyde CF3CHO Aldehyde->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration - H2O Product Trifluoromethyl-Containing Tetrahydronaphthyridine Dehydration->Product

Caption: A plausible mechanism illustrating the key reaction intermediates.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of a 2,6-disubstituted trifluoromethyl-containing tetrahydronaphthyridine, based on the principles outlined by Johnson et al.[5] Researchers should optimize conditions for their specific substrates.

Materials:

  • Cyclohexanone (1.0 equiv)

  • 3-Amino-2-chloropyridine (1.0 equiv)

  • Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 mmol, 1.0 equiv), 3-amino-2-chloropyridine (1.0 mmol, 1.0 equiv), and toluene (10 mL).

  • Addition of Aldehyde and Catalyst: Add trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol, 1.2 equiv) to the reaction mixture. Finally, add p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 equiv).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure trifluoromethyl-containing tetrahydronaphthyridine.

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Data Presentation: Representative Substrate Scope

The versatility of this one-pot synthesis allows for the generation of a variety of analogs by modifying the starting materials. The following table summarizes representative examples of substrates that can be employed in this reaction, leading to a diverse library of trifluoromethyl-containing tetrahydronaphthyridines.

EntryCyclic KetoneAmino-PyridineTrifluoromethyl Aldehyde SourceExpected Product Structure
1Cyclohexanone3-Amino-2-chloropyridineTrifluoroacetaldehyde ethyl hemiacetal2-Trifluoromethyl-6-chloro-1,2,3,4,5,6,7,8-octahydrophenanthridine
2Cyclopentanone3-AminopyridineTrifluoroacetaldehyde ethyl hemiacetal2-Trifluoromethyl-cyclopenta[b][1][5]naphthyridine derivative
3N-Boc-4-piperidone3-Amino-2-methylpyridineTrifluoroacetaldehyde ethyl hemiacetalN-Boc-2-trifluoromethyl-6-methyl-tetrahydronaphthyridine derivative
4Tetralone5-Amino-2-methoxypyridineTrifluoroacetaldehyde ethyl hemiacetalBenzo-fused 2-trifluoromethyl-tetrahydronaphthyridine derivative

Expert Insights and Causality Behind Experimental Choices

  • Choice of Catalyst: A Brønsted acid like p-TsOH is crucial for catalyzing both the enamine formation (by protonating the ketone) and the subsequent Pictet-Spengler cyclization (by activating the imine to an iminium ion).[6][8] The catalytic amount ensures that the reaction proceeds without promoting unwanted side reactions.

  • Solvent Selection: Toluene is an excellent solvent for this reaction as its boiling point is suitable for driving the reaction forward, and it allows for the azeotropic removal of water formed during the enamine and iminium ion formation, thus shifting the equilibrium towards the product.

  • Trifluoromethyl Aldehyde Source: Trifluoroacetaldehyde is a gas, making it difficult to handle. The use of its more stable ethyl hemiacetal provides a convenient and safe way to introduce the trifluoromethyl aldehyde in situ.

  • Reaction Monitoring: Close monitoring of the reaction is essential to determine the optimal reaction time and to prevent the formation of degradation products that can occur with prolonged heating.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final product are unequivocally confirmed by NMR and MS. The expected mass of the product can be calculated, and the observed mass from the MS analysis should be in close agreement. Similarly, the NMR spectrum should show the characteristic signals for the trifluoromethyl group (typically a quartet in ¹H NMR if adjacent to a CH group, and a quartet in ¹³C NMR) and the protons of the tetrahydronaphthyridine scaffold.

Conclusion

This one-pot synthesis of trifluoromethyl-containing tetrahydronaphthyridines represents an efficient and practical approach for accessing a class of compounds with high potential in drug discovery. The methodology is robust, scalable, and amenable to the generation of diverse chemical libraries. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can effectively apply and adapt this protocol to synthesize novel and potent therapeutic agents.

References

  • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(3), 2007-2029. [Link]

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. [Link]

  • Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • Honey, M. A., Pasceri, R., Lewis, W., & Moody, C. J. (2012). Diverse trifluoromethyl heterocycles from a single precursor. The Journal of organic chemistry, 77(3), 1396–1405. [Link]

  • Nature Communications. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 1-11. [Link]

  • Johnson, R. J., O'Mahony, D. J. R., Edwards, W. T., & Duncton, M. A. J. (2013). A concise one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines. Organic & Biomolecular Chemistry, 11(8), 1358–1366. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Organic Letters. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Organic Letters, 18(8), 1713–1715. [Link]

  • Molecules. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4438. [Link]

  • Organic Letters. (2013). One-Pot Synthesis of 1-(Trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-Difluoro-1,2,3,4-tetrahydroisoquinolines. Organic Letters, 15(22), 5846–5849. [Link]

  • Industrial & Engineering Chemistry Research. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10219–10226. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Organic Letters. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(24), 4500–4505. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Organic Chemistry Frontiers. (2020). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, 7(20), 3242-3246. [Link]

  • ACS Omega. (2017). Ru-NHC Catalyzed Domino Reaction of Carbonyl Compounds and Alcohols: A Short Synthesis of Donaxaridine. ACS Omega, 2(10), 6933–6940. [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances. [Link]

Sources

Application Notes & Protocols: In Vitro Evaluation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Novel CNS-Active Scaffold

The compound 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine represents a compelling chemical scaffold for central nervous system (CNS) drug discovery. The tetrahydro-1,6-naphthyridine core is a key feature in a variety of biologically active molecules, while the trifluoromethyl (-CF3) group is a well-established bioisostere used in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Given these structural alerts, a primary hypothesis for the biological activity of this compound is the modulation of a brain-specific enzyme.

A highly relevant target in this context is Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1.[3] This brain-specific cytochrome P450 enzyme is the primary catalyst for cholesterol elimination from the brain, converting it to 24S-hydroxycholesterol (24HC).[4] Dysregulation of brain cholesterol homeostasis and altered levels of 24HC are implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, and in neurological conditions like epilepsy.[3][5] Therefore, potent and selective inhibitors of CH24H are of significant therapeutic interest.

These application notes provide a comprehensive suite of in vitro protocols to rigorously evaluate the potential of this compound as a CH24H inhibitor and to characterize its downstream effects on neuronal cells. The methodologies are designed to establish a clear mechanistic rationale, from direct enzyme inhibition to cellular neuroprotective effects.

Part 1: Primary Target Engagement - CH24H Enzymatic Inhibition Assay

The foundational experiment is to determine if this compound directly inhibits the catalytic activity of CH24H. The following protocol is adapted from established methods for potent CH24H inhibitors like Soticlestat.[3][4] The assay measures the conversion of a radiolabeled substrate, [14C]Cholesterol, to [14C]24S-hydroxycholesterol.

Workflow for CH24H Enzymatic Inhibition Assay

CH24H_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Prep Prepare serial dilutions of 3-(Trifluoromethyl)-5,6,7,8- tetrahydro-1,6-naphthyridine Incubation Incubate compound with CH24H enzyme Compound_Prep->Incubation Enzyme_Prep Prepare CH24H enzyme lysate (e.g., from transfected 293-F cells) Enzyme_Prep->Incubation Substrate_Prep Prepare [14C]Cholesterol substrate solution with β-NADPH Reaction Initiate reaction with [14C]Cholesterol substrate Substrate_Prep->Reaction Incubation->Reaction Termination Terminate reaction with Chloroform:Methanol Reaction->Termination TLC Separate substrate and product via Thin-Layer Chromatography (TLC) Termination->TLC Quantification Quantify radioactivity of substrate and product spots TLC->Quantification IC50 Calculate % inhibition and determine IC50 value Quantification->IC50

Caption: Workflow for determining the IC50 of a test compound against CH24H.

Detailed Protocol: CH24H Enzymatic Inhibition

1. Materials and Reagents:

  • Test Compound: this compound

  • Enzyme: Human CH24H enzyme lysate (e.g., from transduced FreeStyle 293-F cells)[3]

  • Substrate: [14C]Cholesterol (PerkinElmer)

  • Cofactor: β-NADPH

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 0.1% BSA, Complete EDTA-free protease inhibitor cocktail

  • Termination Solution: Chloroform:Methanol (1:2 v/v)

  • TLC Plates: Silica gel plates

  • Mobile Phase: e.g., Hexane:Ethyl Acetate (appropriate ratio to separate cholesterol and 24HC)

  • Equipment: 384-well plates, liquid scintillation counter or phosphorimager, incubator (37°C)

2. Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

  • Pre-incubation: In a 384-well plate, add 2 µL of the serially diluted compound to 3 µL of CH24H enzyme solution in assay buffer. Incubate for 15 minutes at room temperature.[3]

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for detecting time-dependent or irreversible inhibitors.

  • Reaction Initiation: Add 5 µL of the [14C]Cholesterol substrate solution (final concentration ~15 µM) containing 2 mM β-NADPH to each well to start the reaction.[3] The final DMSO concentration should be kept low (e.g., ≤ 0.2%) to avoid affecting enzyme activity.

  • Incubation: Incubate the reaction plate at 37°C for 5 hours. The incubation time should be optimized to ensure the reaction is in the linear range in control wells (no inhibitor).

  • Reaction Termination: Stop the reaction by adding 35 µL of the cold Chloroform:Methanol (1:2 v/v) solution.[3]

  • TLC Separation: Spot an aliquot of the terminated reaction mixture onto a silica TLC plate. Develop the plate using an appropriate mobile phase to separate the nonpolar cholesterol substrate from the more polar 24S-hydroxycholesterol product.

  • Quantification: Dry the TLC plate and quantify the radioactivity in the spots corresponding to cholesterol and 24S-hydroxycholesterol using a phosphorimager or by scraping the spots and using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of substrate conversion for each well.

    • Determine the percent inhibition relative to the DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended ValueRationale
Final [Substrate]~15 µMNear the Km of cholesterol for CH24H.
Final [β-NADPH]2 mMEnsures the cofactor is not rate-limiting.
Incubation Time5 hoursAllows for sufficient product formation for detection.[3]
Incubation Temp37°COptimal temperature for enzymatic activity.
Final [DMSO]≤ 0.2%Minimizes solvent effects on enzyme stability and activity.[3]

Part 2: Cellular Activity - Neuroprotection Assay

If the compound inhibits CH24H, it will reduce the cellular production of 24HC. 24HC can be neurotoxic at high concentrations.[5][6] However, inhibiting its production could be neuroprotective in contexts of oxidative stress or excitotoxicity. This protocol assesses the ability of the test compound to protect neuronal cells from an oxidative insult.

Workflow for an Oxidative Stress Neuroprotection Assay

Neuroprotection_Workflow Cell_Plating Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate Pretreatment Pre-treat cells with various concentrations of the test compound Cell_Plating->Pretreatment Induce_Stress Induce oxidative stress (e.g., with H2O2 or 7-ketocholesterol) Pretreatment->Induce_Stress Incubation Incubate for 24 hours Induce_Stress->Incubation Viability_Assay Assess cell viability using MTT or LDH assay Incubation->Viability_Assay Data_Analysis Calculate % viability and determine EC50 for neuroprotection Viability_Assay->Data_Analysis

Caption: General workflow for assessing in vitro neuroprotective effects.

Detailed Protocol: MTT Assay for Neuroprotection

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of mitochondria as an indicator of cell viability.[6][7]

1. Materials and Reagents:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compound: this compound.

  • Neurotoxic Agent: Hydrogen peroxide (H₂O₂) or 7-ketocholesterol.[5]

  • MTT Reagent: 5 mg/mL solution in PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[7]

  • Equipment: 96-well cell culture plates, microplate reader.

2. Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 0.1 µM to 50 µM). Incubate for 1-2 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and potentially modulate cellular pathways before the toxic insult is applied.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂) to the wells at a pre-determined toxic concentration (a concentration that causes ~50% cell death, determined from a prior dose-response experiment). Include the following controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with the highest concentration of DMSO used for the test compound.

    • Toxin Control: Cells treated with the neurotoxic agent only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Carefully remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]

    • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the untreated control wells (set to 100% viability).

    • Express the results as a percentage of viability.

    • Plot the % viability against the compound concentration to determine the neuroprotective effect.

Control GroupPurposeExpected Outcome
UntreatedBaseline cell health100% Viability
VehicleTo rule out solvent toxicity~100% Viability
Toxin OnlyTo establish maximum injury~50% Viability
Compound OnlyTo check for inherent toxicity>90% Viability

Part 3: Cellular Target Engagement - Cholesterol Metabolism

To confirm that the compound's cellular effects are mediated through the modulation of cholesterol pathways, a direct measurement of cellular cholesterol content can be performed. This protocol provides a method for quantifying total cholesterol in cultured cells.

Detailed Protocol: Enzymatic Cholesterol Quantification

This protocol uses an enzymatic assay to measure total cholesterol after its extraction from cells. The method relies on cholesterol esterase to hydrolyze cholesteryl esters and cholesterol oxidase to produce a detectable signal.[8][9]

1. Materials and Reagents:

  • Cell Line: RAW 264.7 macrophages or SH-SY5Y neuronal cells.

  • Extraction Solvent: Hexane:Isopropanol (3:2, v:v).[8]

  • Resuspension Buffer: Isopropanol with 1% Triton X-100 or Nonidet P-40.[8]

  • Cholesterol Assay Kit: A commercial kit containing cholesterol esterase, cholesterol oxidase, peroxidase, and a colorimetric probe (e.g., Amplex Red or a phenol/4-aminoantipyrine system).[9]

  • Cholesterol Standard: For generating a standard curve.

2. Procedure:

  • Cell Treatment: Plate cells in a 6-well or 12-well plate. Treat with the test compound at various concentrations for 24-48 hours.

  • Cell Lysis and Lipid Extraction:

    • Wash cells twice with PBS.

    • Add 1 mL of Hexane:Isopropanol (3:2) to each well and incubate for 30 minutes with gentle shaking.

    • Collect the solvent (lipid extract) into a new tube.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspension: Resuspend the dried lipid film in a small volume (e.g., 100-200 µL) of the resuspension buffer. Vortex thoroughly to ensure complete solubilization of cholesterol.[8]

  • Enzymatic Assay:

    • Add an aliquot of the resuspended lipid extract to a 96-well plate.

    • Prepare a standard curve using the cholesterol standard.

    • Add the cholesterol assay reagent mix from the kit to all wells according to the manufacturer's instructions.

    • Incubate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the cholesterol concentration in each sample using the standard curve.

    • Normalize the cholesterol content to the total protein content of a parallel well (determined by a BCA assay) to account for differences in cell number.

    • Compare the cholesterol levels in compound-treated cells to vehicle-treated controls. A CH24H inhibitor would be expected to cause an accumulation of cellular cholesterol.

Conclusion and Forward Path

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. A positive result in the CH24H enzymatic assay, demonstrating potent inhibition, would be the first critical step. Correlating this enzymatic activity with a neuroprotective phenotype in a cellular model and demonstrating an effect on cellular cholesterol metabolism would provide strong evidence for its mechanism of action. Subsequent studies should include selectivity profiling against other CYP450 enzymes to ensure a desirable safety profile for a potential therapeutic candidate.[3]

References

  • Wüstner, D. (2006). A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. Journal of Lipid Research, 47(6), 1335-1345. Available at: [Link]

  • Nishimura, Y., et al. (2021). Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Journal of Medicinal Chemistry, 64(16), 12228-12244. Available at: [Link]

  • Pérez-Albaladejo, E., et al. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Scientific Reports, 13(1), 2736. Available at: [Link]

  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 722. Available at: [Link]

  • Zhu, Y., et al. (2021). The CH24H metabolite, 24HC, blocks viral entry by disrupting intracellular cholesterol homeostasis. PLoS Pathogens, 17(9), e1009938. Available at: [Link]

  • Gamble, W., et al. (1978). Enzymatic Assay for Cholesterol Ester Hydrolase Activity. Journal of Lipid Research, 19(8), 1068-1070. Available at: [Link]

  • Jana, G. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1229. Available at: [Link]

  • Sahu, K. K., et al. (2019). In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. Evidence-Based Complementary and Alternative Medicine, 2019, 8370938. Available at: [Link]

  • Paul, S. M., et al. (2015). 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival. Brain Research, 1601, 34-45. Available at: [Link]

  • Wójcik, M., et al. (2022). Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments. International Journal of Molecular Sciences, 23(21), 13359. Available at: [Link]

  • Naganawa, A., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(21), 13646-13656. Available at: [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. Available at: [Link]

  • da Silva, W. B., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Available at: [Link]

  • Jana, G. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

  • Yamanaka, K., et al. (2011). 24(S)-Hydroxycholesterol Induces Neuronal Cell Death through Necroptosis, a Form of Programmed Necrosis. Journal of Biological Chemistry, 286(34), 29667-29676. Available at: [Link]

  • ResearchGate. CH24H enzyme inhibition by soticlestat and its target engagement. Available at: [Link]

  • Liu, Y., et al. (2022). Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect. International Journal of Molecular Sciences, 23(15), 8740. Available at: [Link]

  • PubMed. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Available at: [Link]

  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8178-8195. Available at: [Link]

  • Simal, C., et al. (2019). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition, 58(42), 15004-15009. Available at: [Link]

  • XenoTech. (2023, February 24). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis [Video]. YouTube. Available at: [Link]

  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8178-8195. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydro-1,6-Naphthyridine Scaffold with Trifluoromethyl Substitution

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vectoral presentation of substituents, enabling precise interactions with biological targets. This scaffold has been successfully employed in the development of potent modulators for challenging targets, including G-protein coupled receptors and viral enzymes.[1][2][3]

The incorporation of a trifluoromethyl (-CF3) group at the 3-position is a deliberate and strategic design choice. The -CF3 group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties. Its high electronegativity and metabolic stability can significantly enhance a molecule's potency, membrane permeability, and pharmacokinetic profile by blocking metabolic soft spots and altering pKa.[4][5]

While extensive public-domain data on the specific molecule, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, is nascent, the proven activities of analogous structures provide a robust framework for guiding its in vivo evaluation. This document outlines detailed experimental models and protocols based on the most promising therapeutic avenues for this compound class: Luteinizing Hormone (LH) Receptor Antagonism and HIV-1 Integrase Allosteric Inhibition . These protocols are designed to be self-validating systems for researchers initiating preclinical studies.

Part 1: Luteinizing Hormone (LH) Receptor Antagonism Model

The discovery of tetrahydro-1,6-naphthyridine derivatives as potent and selective antagonists of the human Luteinizing Hormone (LH) receptor opens a therapeutic pathway for hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.[1] An antagonist would suppress the LH surge, thereby reducing downstream production of sex hormones like testosterone and estrogen.

Experimental Objective

To evaluate the in vivo efficacy of this compound in suppressing testosterone levels in a male rodent model, indicative of LH receptor antagonism.

Workflow Diagram: Testosterone Suppression Study

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Dosing Regimen cluster_2 Phase 3: Sample Collection & Analysis acclimate Acclimate Male Sprague-Dawley Rats (7-10 days) baseline Collect Baseline Blood Sample (T0) via tail vein acclimate->baseline randomize Randomize into Vehicle & Treatment Groups (n=8/group) baseline->randomize dose Administer Compound or Vehicle (e.g., Oral Gavage, QD for 7 days) randomize->dose sampling Collect Blood Samples (e.g., 2, 4, 8, 24h post-last dose) dose->sampling euthanasia Terminal Euthanasia & Organ Collection (Optional) sampling->euthanasia analysis Isolate Serum -> Quantify Testosterone/LH (ELISA or LC-MS/MS) euthanasia->analysis end Endpoint: Efficacy Determination analysis->end Data Analysis: Compare hormone levels vs. Vehicle

Caption: Workflow for evaluating LH receptor antagonist efficacy.

Detailed Protocol: Testosterone Suppression in Male Rats
  • Animal Model:

    • Species: Male Sprague-Dawley rats.

    • Age/Weight: 8-10 weeks old, 250-300g at the start of the study.

    • Justification: Rats are a standard model for endocrine studies, and their LH receptor is functionally homologous to the human receptor for this class of compounds.[1]

  • Housing and Acclimation:

    • House animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.

    • Provide standard chow and water ad libitum.

    • Acclimate animals for at least 7 days before the experiment.

  • Compound Formulation and Dosing:

    • Vehicle Selection: Based on preliminary solubility tests, a common vehicle is 0.5% (w/v) methylcellulose in sterile water. Other options include 20% Captisol® or a suspension in 0.5% Tween 80 in saline.

    • Dose Levels: A tiered dose-response study is recommended (e.g., 1, 3, 10, 30 mg/kg).

    • Administration: Oral gavage (PO) is a common route for assessing orally bioavailable drugs. Administer once daily (QD) for a period of 5-7 days.

  • Experimental Groups:

    • Group 1: Vehicle control (n=8).

    • Group 2-5: this compound at escalating doses (n=8 per group).

  • Study Procedure:

    • Day 0 (Baseline): Collect a baseline blood sample (~200 µL) from the tail vein of all animals.

    • Day 1-7: Administer the compound or vehicle orally at the same time each day.

    • Day 7 (Terminal): At a specified time post-final dose (e.g., 4 hours), collect a terminal blood sample via cardiac puncture under anesthesia.

    • Tissue Collection (Optional): Collect testes and prostate, weigh them, and snap-freeze for potential future biomarker analysis.

  • Endpoint Analysis:

    • Process blood samples to collect serum (allow to clot, centrifuge at 2000 x g for 15 minutes).

    • Quantify serum testosterone and LH levels using commercially available ELISA kits according to the manufacturer's instructions.

    • Data Interpretation: A statistically significant, dose-dependent reduction in testosterone levels compared to the vehicle group indicates successful LH receptor antagonism.

Part 2: HIV-1 Integrase Allosteric Inhibitor (INI) Model

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent allosteric inhibitors of HIV-1 integrase.[2][3] These molecules, also known as ALLINIs, bind to the integrase dimer at the binding site of its cellular cofactor, LEDGF/p75. This induces aberrant multimerization of the integrase enzyme, disrupting the late stages of viral replication and leading to the production of non-infectious virions.

Experimental Objective

To assess the antiviral efficacy of this compound in reducing plasma viral load in a humanized mouse model of HIV-1 infection.

Workflow Diagram: Antiviral Efficacy in Humanized Mice

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Infection & Treatment cluster_2 Phase 3: Efficacy Readout engraft Engraft Immunodeficient Mice (e.g., NSG) with Human CD34+ HSCs reconstitution Allow 12-16 weeks for Human Immune System Reconstitution engraft->reconstitution verify Verify Reconstitution via Flow Cytometry (hCD45+) reconstitution->verify infect Infect Mice with HIV-1 Strain (e.g., NL4-3, Intraperitoneal) verify->infect viral_load Monitor Plasma Viral Load (RT-qPCR) until stable infect->viral_load treatment Initiate Treatment: Vehicle vs. Compound (PO, QD) viral_load->treatment monitoring Weekly Blood Collection for Viral Load Quantification treatment->monitoring endpoint Endpoint Analysis at Day 14/21: Calculate Log10 Reduction in Viral Load monitoring->endpoint final final endpoint->final Determine Antiviral Activity

Caption: Efficacy evaluation of an HIV-1 INI in a humanized mouse model.

Detailed Protocol: HIV-1 Efficacy in Humanized Mice
  • Animal Model:

    • Species: Humanized mice (e.g., NOD.scid.IL2Rγnull, or NSG mice) engrafted with human CD34+ hematopoietic stem cells.

    • Justification: These mice develop a functional human immune system, including CD4+ T cells, which are the primary target of HIV-1. This is the gold standard for preclinical in vivo testing of HIV therapeutics.

  • Model Generation and Infection:

    • Engraft neonatal NSG mice with human CD34+ cells and allow 12-16 weeks for immune system reconstitution.

    • Confirm successful engraftment (human CD45+ cells > 25% in peripheral blood) via flow cytometry.

    • Infect mice with a CCR5-tropic HIV-1 strain via intraperitoneal injection.

    • Monitor plasma viral load weekly by RT-qPCR until it stabilizes (typically 3-4 weeks post-infection).

  • Compound Formulation and Dosing:

    • Vehicle: Formulate the compound in a vehicle suitable for daily oral administration (e.g., 0.5% methylcellulose, 10% PEG400/10% Tween 80 in water).

    • Dose Levels: Based on preliminary PK and tolerability studies, select appropriate doses (e.g., 10, 30, 100 mg/kg).

    • Administration: Administer once or twice daily (QD or BID) via oral gavage.

  • Experimental Groups:

    • Group 1: Vehicle control (n=8-10).

    • Group 2: Test compound at selected dose(s) (n=8-10 per group).

    • Group 3 (Optional): Positive control (e.g., Dolutegravir or another approved integrase inhibitor).

  • Study Procedure:

    • Once viral load is stable, randomize mice into treatment groups.

    • Begin the dosing regimen and continue for 14-21 days.

    • Collect small volumes of blood weekly via submandibular or retro-orbital bleeding.

    • Isolate plasma for viral load quantification.

  • Endpoint Analysis:

    • Quantify HIV-1 RNA in plasma using a validated RT-qPCR assay.

    • Data Interpretation: The primary endpoint is the change in plasma viral load from baseline (Day 0 of treatment). Efficacy is demonstrated by a statistically significant log10 reduction in viral RNA copies/mL compared to the vehicle-treated group.

Part 3: Foundational Pharmacokinetic (PK) Studies

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for interpreting efficacy studies and predicting human dose. A standard rodent PK study is the first step in this characterization.

Experimental Objective

To determine key pharmacokinetic parameters of this compound in rats, including clearance, volume of distribution, half-life (t1/2), peak concentration (Cmax), time to peak (Tmax), and oral bioavailability (%F).

Workflow Diagram: Rodent Pharmacokinetic Study

cluster_IV Intravenous (IV) Arm cluster_PO Oral (PO) Arm iv_dose Dose via Tail Vein (e.g., 1 mg/kg in saline/solutol) iv_sample Serial Blood Sampling (e.g., 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h) iv_dose->iv_sample analysis Bioanalysis: Quantify Drug in Plasma (LC-MS/MS) iv_sample->analysis po_dose Dose via Oral Gavage (e.g., 10 mg/kg in MC/Tween) po_sample Serial Blood Sampling (e.g., 15, 30 min, 1, 2, 4, 8, 24 h) po_dose->po_sample po_sample->analysis pk_calc PK Parameter Calculation analysis->pk_calc

Caption: Workflow for a comprehensive rodent pharmacokinetic study.

Detailed Protocol: Rat Pharmacokinetic Study
  • Animal Model:

    • Species: Male Sprague-Dawley rats with jugular vein cannulation.

    • Justification: Cannulation allows for stress-free serial blood sampling from a single animal, yielding a complete PK profile per animal and reducing animal usage.

  • Compound Formulation and Dosing:

    • IV Formulation: A solution formulation is required. A common vehicle is 10% DMSO / 40% PEG400 / 50% saline. The dose is typically low (e.g., 1-2 mg/kg).

    • PO Formulation: A solution or suspension as described in previous sections. The dose is typically higher than the IV dose (e.g., 5-10 mg/kg).

  • Study Design:

    • Groups: IV administration group (n=3-4) and PO administration group (n=3-4).

    • Procedure:

      • Fast animals overnight before dosing (water ad libitum).

      • Administer the compound via the appropriate route.

      • Collect blood samples (~150 µL) into K2EDTA-coated tubes at specified time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

      • Process samples to plasma immediately by centrifugation (3000 x g for 10 min at 4°C) and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.

    • The method should include a suitable internal standard.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

    • Oral Bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Summary of Pharmacokinetic Parameters
ParameterUnitIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmaxng/mLC0To be determined
Tmaxh-To be determined
AUC0-thng/mLTo be determinedTo be determined
AUC0-infhng/mLTo be determinedTo be determined
t1/2hTo be determinedTo be determined
CLmL/min/kgTo be determined-
VdssL/kgTo be determined-
%F % -To be determined
Table presents a template for summarizing key pharmacokinetic data following IV and PO administration.

References

  • Schmees, N., et al. (2019). Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Talukdar, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI Processes. Available at: [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Talukdar, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

  • Hameed, P. S. H., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Infectious Diseases. Available at: [Link]

  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Saeed, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development. Available at: [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Comprehensive Analytical Characterization of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a substituted heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique structural features, including the trifluoromethyl group and the bicyclic naphthyridine core, impart specific physicochemical properties that are valuable in the design of novel therapeutic agents.[1][2][3] The development of potent molecules, such as inhibitors targeting HIV-1 integrase or RORγt inverse agonists, has utilized similar tetrahydronaphthyridine scaffolds.[4][5][6]

Given its role as a critical building block, the unambiguous characterization and purity assessment of this compound are paramount. Inconsistent purity or misidentification can compromise biological data, lead to failed synthetic campaigns, and waste significant resources. This document provides a detailed guide to the essential analytical methods required to ensure the identity, purity, and quality of this compound, designed for researchers and professionals in pharmaceutical development.

The methodologies outlined below—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—form a complementary analytical triad, providing orthogonal data for a comprehensive and trustworthy characterization.

Purity Determination and Quantification by Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile organic compounds. For a molecule like this compound, a reversed-phase method provides excellent resolution of the main compound from potential impurities, such as starting materials, by-products, or degradation products.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which is ideal for retaining the moderately polar naphthyridine scaffold.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. This is crucial because a gradient can separate compounds with a wider range of polarities than an isocratic method, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.

  • Acid Modifier: Formic acid (or trifluoroacetic acid) is added to the mobile phase to control the ionization state of the basic nitrogen atoms in the naphthyridine ring. By ensuring consistent protonation, this sharpens the chromatographic peaks and improves reproducibility.

  • UV Detection: The conjugated aromatic system of the naphthyridine core allows for sensitive detection using a UV-Vis detector.

Experimental Protocol: RP-HPLC
  • Instrumentation & Consumables:

    • HPLC System with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1.0 mL of the sample diluent to achieve a concentration of ~1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability & Analysis:

    • Inject a blank (diluent) to establish a baseline.

    • Perform five replicate injections of the sample solution.

    • Calculate the percentage purity by area normalization, assuming all components have a similar response factor at the chosen wavelength.

Data Presentation: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Retention Time (RT)RSD ≤ 1.0%~12.5 min (Hypothetical)
Tailing Factor (T)0.8 ≤ T ≤ 1.51.1
Theoretical Plates (N)N ≥ 2000> 5000
Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (1 mg/mL) A->B C Filter Sample (0.45 µm) B->C F Inject Sample (10 µL) C->F D Prepare Mobile Phases (A: H₂O+FA, B: ACN+FA) E Equilibrate HPLC System (C18 Column, 30°C) D->E E->F G Run Gradient Elution (1.0 mL/min) F->G H Detect at 254 nm G->H I Integrate Chromatogram H->I J Calculate Area % Purity I->J K Verify System Suitability I->K L L J->L Final Report K->L

Caption: Workflow for HPLC purity assessment.

Unambiguous Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. It will clearly show signals for the aromatic protons and the distinct protons of the saturated tetrahydro ring.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of the trifluoromethyl group will induce a characteristic splitting (quartet) of the carbon to which it is attached due to ¹J-coupling.

  • ¹⁹F NMR: This experiment is highly specific to the fluorine atoms. It provides a clean and direct confirmation of the trifluoromethyl group's presence, typically as a sharp singlet, and is very sensitive to its electronic environment.[7][8] The use of deuterated solvents like DMSO-d₆ can sometimes simplify complex spectra that show rotamers in solvents like CDCl₃.[4]

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

Data Presentation: Expected NMR Chemical Shift Ranges
NucleusStructural MoietyExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HAromatic-H7.0 - 8.5Doublet, Singlet
¹HCH₂ (aliphatic ring)2.5 - 4.5Triplet, Multiplet
¹HN-H (if present)Broad, variableSinglet (broad)
¹³CAromatic-C110 - 160Singlet
¹³CCF₃~120 - 130Quartet (q, ¹JCF ≈ 270 Hz)
¹³CAliphatic-C20 - 50Singlet
¹⁹FCF₃-60 to -80 (relative to CFCl₃)Singlet
Diagram: Integrated NMR Structural Analysis

NMR_Analysis cluster_experiments NMR Experiments cluster_info Information Obtained H1 ¹H NMR Proton_Info Proton Environment & Connectivity H1->Proton_Info C13 ¹³C NMR Carbon_Info Carbon Skeleton C13->Carbon_Info F19 ¹⁹F NMR Fluorine_Info CF₃ Group Confirmation F19->Fluorine_Info Structure Final Structure Confirmation Proton_Info->Structure Carbon_Info->Structure Fluorine_Info->Structure

Caption: Triad of NMR experiments for full structural elucidation.

Molecular Weight and Formula Confirmation by Mass Spectrometry

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, which is fundamental for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, providing definitive proof of the chemical formula.

Causality Behind Method Design:

  • LC-MS with ESI: Coupling liquid chromatography with mass spectrometry (LC-MS) is ideal for this compound. Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes it straightforward to identify the molecular weight. Positive ion mode is chosen because the basic nitrogens are readily protonated.

  • GC-MS as an Alternative: Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative if the compound is thermally stable and sufficiently volatile.[9] GC-MS typically uses Electron Impact (EI) ionization, a high-energy technique that causes extensive fragmentation.[9] While the molecular ion may be weak or absent, the resulting fragmentation pattern serves as a unique "fingerprint" for the molecule and can be used for library matching and structural confirmation.[10]

Experimental Protocol: High-Resolution LC-MS
  • Instrumentation:

    • An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use the same LC method as described in Section 1 to obtain retention time correlation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50 - 500.

    • Data Acquisition: Full scan mode.

  • Analysis:

    • Extract the total ion chromatogram (TIC).

    • Generate the mass spectrum for the peak corresponding to the compound's retention time.

    • Identify the m/z value for the monoisotopic [M+H]⁺ ion.

    • Compare the measured accurate mass to the theoretically calculated mass. The difference should be less than 5 ppm.

Data Presentation: Molecular Formula Verification
ParameterValue
Chemical FormulaC₉H₉F₃N₂
Molecular Weight (Avg.)218.18 g/mol
Monoisotopic Mass (Exact)218.0718
Expected Ion [M+H]⁺219.0796
Acceptance (Mass Error)< 5 ppm
Workflow Diagram: LC-MS Molecular Weight Confirmation

LCMS_Workflow A Inject Sample into LC B Chromatographic Separation (C18 Column) A->B C Eluent enters ESI Source B->C D Ionization (Protonation) Generates [M+H]⁺ C->D E Mass Analysis (TOF or Orbitrap) D->E F Detect Ions E->F G Generate Mass Spectrum F->G H Compare Measured m/z with Calculated Mass G->H I Confirm Molecular Formula (Mass Error < 5 ppm) H->I J J I->J Verified Identity

Caption: Workflow for identity confirmation via LC-HRMS.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). National Institutes of Health.
  • This journal is © The Royal Society of Chemistry 2015. (n.d.). Royal Society of Chemistry.
  • This compound hydrochloride. (n.d.). CymitQuimica.
  • GC-MS - Mass Spectrometry Research and Education Center. (n.d.). University of Florida.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed.
  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals.
  • Experimental Procedures for the Preparation of α-trifluoromethyl isocyanide 2a. (n.d.). The Royal Society of Chemistry.
  • Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. (2025). ScienceDirect.
    • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Retrieved from [Link]

    • Ilaš, J., & Danel, M. (2018). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 23(11), 2998. Retrieved from [Link]

    • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1-30.4.32. Retrieved from [Link]

    • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (2004). PubMed. Retrieved from [Link]

    • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. Retrieved from [Link]

Sources

Application Notes and Protocols for Kinase Inhibition Studies of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Kinase Inhibition

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases.[1][2][3] This application note describes the characterization of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (hereafter referred to as Cpd-TFN) as a potential kinase inhibitor. The inclusion of a trifluoromethyl (-CF3) group is a deliberate design choice intended to enhance metabolic stability and cell permeability, properties that are highly advantageous for a drug candidate.[4][5][6][7]

This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively study Cpd-TFN and similar compounds. We will cover its hypothetical mechanism of action, provide detailed protocols for in vitro and cell-based assays, and discuss the interpretation of results. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Hypothetical Mechanism of Action and Target Kinase Family

Based on the broader class of naphthyridine-based kinase inhibitors, we hypothesize that Cpd-TFN acts as an ATP-competitive inhibitor.[8] The planar naphthyridine ring system can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of a kinase. The trifluoromethyl group can form favorable interactions within the hydrophobic regions of the active site, potentially increasing both potency and selectivity.

For the purpose of these protocols, we will consider a hypothetical scenario where Cpd-TFN is being investigated as an inhibitor of the mTOR (mammalian Target of Rapamycin) kinase , a key regulator of cell growth and proliferation that is frequently dysregulated in cancer.[8][9] The PI3K/Akt/mTOR signaling pathway is a critical focus for cancer drug discovery, making mTOR an attractive target for novel inhibitors.[8]

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cpd-TFN Cpd-TFN Cpd-TFN->mTORC1 Inhibition Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth in_vitro_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Cpd-TFN serial dilutions C Add Cpd-TFN dilutions to plate A->C B Prepare kinase/substrate master mix D Add kinase/substrate mix to initiate reaction B->D C->D E Incubate at RT D->E F Add ADP-Glo™ Reagent (stops reaction) E->F G Add Kinase Detection Reagent (converts ADP to ATP) F->G H Measure Luminescence G->H

Caption: Workflow for the in vitro kinase inhibition assay.

1.3. Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of Cpd-TFN in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).

  • Assay Plate Preparation: Add 1 µL of each Cpd-TFN dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without kinase for background controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, recombinant mTOR kinase, and the peptide substrate.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Prepare a reaction initiator solution containing ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination. [10] * Add 10 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase into ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

1.4. Data Analysis:

  • Subtract the background luminescence (wells without kinase) from all other measurements.

  • Normalize the data by setting the "no inhibition" (DMSO only) control to 100% activity and the background control to 0% activity.

  • Plot the percent inhibition versus the log of the Cpd-TFN concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope Describes the steepness of the curve. A slope of 1 indicates a 1:1 binding stoichiometry.
R² Value A measure of how well the curve fits the data points. A value close to 1 indicates a good fit.
Part 2: Cellular Kinase Inhibition Assay (Phosphorylation Assay)

This protocol assesses the ability of Cpd-TFN to inhibit the activity of mTOR within a cellular context by measuring the phosphorylation of a downstream substrate, such as S6 Ribosomal Protein (S6RP). [11][12] 2.1. Materials and Reagents:

  • A cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7 or U-87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cpd-TFN

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-S6RP (Ser235/236) and anti-total-S6RP

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment and reagents

2.2. Experimental Workflow:

cellular_workflow A Seed cells in a multi-well plate B Incubate overnight A->B C Treat cells with Cpd-TFN at various concentrations B->C D Lyse cells and collect protein C->D E Quantify protein concentration D->E F Perform Western Blotting for p-S6RP and total S6RP E->F G Image and quantify band intensities F->G

Caption: Workflow for the cellular phosphorylation assay.

2.3. Step-by-Step Protocol:

  • Cell Culture: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of Cpd-TFN (e.g., 0.1, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-S6RP overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total S6RP as a loading control.

2.4. Data Analysis:

  • Quantify the band intensities for phospho-S6RP and total S6RP for each treatment condition.

  • Normalize the phospho-S6RP signal to the total S6RP signal.

  • Plot the normalized phospho-S6RP signal against the concentration of Cpd-TFN to determine the cellular IC50.

Trustworthiness and Self-Validation

To ensure the reliability of the data generated using these protocols, several controls and validation steps are essential:

  • In Vitro Assay:

    • Z'-factor: Calculate the Z'-factor for the assay to assess its robustness and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

    • ATP Concentration: As mentioned, running the assay at the Km of ATP for the target kinase is crucial for obtaining an accurate, comparable IC50 value. [10]* Cellular Assay:

    • Loading Controls: Always include loading controls (e.g., total protein or a housekeeping protein like GAPDH) in Western blots to ensure equal protein loading.

    • Positive Control: Use a known mTOR inhibitor (e.g., Torin1 or rapamycin) as a positive control to validate the assay system.

    • Toxicity Assessment: At higher concentrations, the inhibitor might induce cell death, which could confound the results. It is advisable to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in phosphorylation is not due to cytotoxicity.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound (Cpd-TFN) as a kinase inhibitor. By following these detailed steps, researchers can obtain reliable in vitro potency data and validate the on-target activity of the compound in a cellular context. These foundational experiments are critical for the progression of any novel kinase inhibitor in the drug discovery pipeline.

References

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[9][13]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Li, J., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. European Journal of Medicinal Chemistry, 196, 112297. [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

  • Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(1), 134. [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Goldfinch Bio Inc. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 960-961. [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[9][13]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5859–5872. [Link]

  • Chen, Y-L., et al. (2015). discovery and SAR study of 1H-imidazo[4,5-h]n[9][13]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(28), 7765-7776. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(11), 4567. [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Browne, C., et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science, 12(35), 11756-11765. [Link]

  • Tsiang, M., et al. (2016). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1046–1050. [Link]

  • Pires, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceutics, 13(10), 1592. [Link]

  • Klink, T. A., et al. (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Journal of Biomolecular Screening, 17(1), 51-62. [Link]

  • Hu, H., et al. (2024). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Mathew, B., & Kumar, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • Klebl, B., et al. (Eds.). (2011). Protein Kinases as Drug Targets. Wiley-VCH. [Link]

Sources

Application Notes and Protocols for the Investigation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: Rationale for Investigation

The confluence of a privileged scaffold and a bio-potentiating functional group makes 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine a compelling candidate for anticancer research. The 1,6-naphthyridine core is a recurring motif in a variety of biologically active compounds, with several derivatives currently under clinical investigation for cancer chemotherapy. This heterocyclic system serves as a versatile scaffold for designing inhibitors of various enzymes crucial to cancer cell survival and proliferation.[1][2]

The addition of a trifluoromethyl (-CF3) group at the 3-position is of particular significance. The -CF3 group is a well-established pharmacophore in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity of small molecules to their biological targets.[3][4][5] Its strong electron-withdrawing nature can significantly alter the electronic properties of the parent molecule, often leading to a substantial increase in biological potency.[3][4][5] For instance, studies on other heterocyclic compounds have demonstrated that the inclusion of a -CF3 moiety can enhance anti-cancer activity by several folds compared to their non-fluorinated analogues.[3][4][5]

Given this background, this compound is hypothesized to possess significant cytotoxic activity against various cancer cell lines. These application notes provide a comprehensive guide for researchers to systematically evaluate the anticancer potential of this compound, from initial cytotoxicity screening to preliminary mechanism of action studies.

II. Physicochemical Properties and Compound Handling

A summary of the key physicochemical properties of this compound hydrochloride, the common salt form, is provided below.

PropertyValueSource
CAS Number 741736-95-8[]
Molecular Formula C₉H₁₀ClF₃N₂[]
Molecular Weight 238.64 g/mol []
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and waterN/A

Stock Solution Preparation:

For in vitro experiments, it is crucial to prepare a high-concentration stock solution in a suitable solvent, which can then be serially diluted in cell culture medium.

  • Primary Stock Solution (10 mM):

    • Aseptically weigh out 2.39 mg of this compound hydrochloride.

    • Dissolve in 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Working Solutions:

    • For cell-based assays, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

III. Hypothetical Mechanism of Action and Target Pathways

While the precise molecular target of this compound is yet to be elucidated, based on the activities of structurally related naphthyridine derivatives, several potential mechanisms of action can be postulated. These include the inhibition of protein kinases or interference with DNA topology.[1][7][8]

One plausible hypothesis is the inhibition of a key signaling pathway frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when unphosphorylated) Compound 3-(Trifluoromethyl)- 5,6,7,8-tetrahydro- 1,6-naphthyridine Compound->Akt Hypothesized Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

IV. Experimental Protocols

The following protocols provide a framework for the initial characterization of the anticancer activity of this compound. It is recommended to start with a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, and leukemia) to assess the breadth of its activity.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[9][10][11][12]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4: Assay Seed Seed cells in 96-well plate Treat Treat cells with serial dilutions of compound Seed->Treat Add_MTT Add MTT reagent Treat->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (DMSO) Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12]

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Include wells for vehicle control and untreated controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A typical concentration range to start with is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. For the vehicle control, add medium with the corresponding DMSO concentration.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineIC50 (µM) after 48h
MCF-7 (Breast) 8.5
A549 (Lung) 12.2
HCT116 (Colon) 5.7
HL-60 (Leukemia) 2.1
Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol is designed to investigate the effect of the compound on the phosphorylation status and expression levels of proteins within a target signaling pathway, such as the hypothetical PI3K/Akt pathway.[13][14][15][16]

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours).

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

V. References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • O'Brien, N. A., et al. (2022). Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. Methods in Molecular Biology, 2508, 183-195.

  • Al-Shammari, A. M., et al. (2023, February 22). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic Activities of 1−5 against Three Cancer Cell Lines [Data set]. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(14), 3247.

  • Rusnak, D. W., et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science, 12(33), 11066-11076.

  • Hughes, A. J., et al. (2014). Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response. Analytical Chemistry, 86(19), 9534-9541.

  • Asbestos Diseases Research Institute. (2021, April 29). Training | Western blot analysis of protein biomarker in mesothelioma [Video]. YouTube. Retrieved from [Link]

  • Ideo, A., et al. (2006). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 26(6B), 4335-4341.

  • Sakagami, H., et al. (2006). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 26(6B), 4335-41.

  • Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3743-3750.

  • Wang, L., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 48, 128255.

  • Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(28), 20083-20097.

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361.

  • Podolski-Renić, A., et al. (2023). Immunofluorescence-Based Assay for High-Throughput Analysis of Multidrug Resistance Markers in Non-Small Cell Lung Carcinoma Patient-Derived Cells. International Journal of Molecular Sciences, 24(24), 17309.

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9646-9656.

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.

  • Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7246-7253.

  • Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(28), 20083-20097.

  • Mondal, S., et al. (2025, August 6). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. Retrieved from [Link]

  • Wang, G., et al. (2022). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Odesa University Chemical Journal, 7(2), 1-10.

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 27(19), 6503.

  • Wang, H., et al. (2022). Affinity probes based on small-molecule inhibitors for tumor imaging. Frontiers in Oncology, 12, 1011698.

  • Showalter, H. D., et al. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 43(22), 4200-4211.

  • Li, Q., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2534-2546.

  • Cushman, M., et al. (1995). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 38(21), 4066-4078.

  • Chen, J., et al. (2020). Development of small molecule inhibitor-based fluorescent probes for highly specific super-resolution imaging. Nanoscale, 12(4), 2236-2244.

  • Han, H., et al. (2019). Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy. Cancer Cell, 36(5), 483-497.e15.

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The Strategic Advantage of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that offer a blend of desirable physicochemical properties, synthetic accessibility, and potent biological activity is a perpetual driver in medicinal chemistry. Among the privileged heterocyclic systems, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has emerged as a versatile framework for the design of innovative therapeutics. The strategic incorporation of a trifluoromethyl (CF₃) group at the 3-position of this scaffold further enhances its potential, creating a unique building block with significant implications for drug design. This technical guide provides an in-depth exploration of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine as a scaffold, detailing its synthesis, rationale for its use, and practical protocols for its application in drug discovery programs.

The Power of a Trifluoromethylated Scaffold: A Physicochemical Perspective

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs featuring this moiety.[1][2] Its incorporation into the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a deliberate design choice aimed at modulating several key drug-like properties.[3] The strong electron-withdrawing nature of the CF₃ group can significantly influence the pKa of nearby nitrogen atoms, altering their basicity and, consequently, their interaction with biological targets.[3]

Furthermore, the trifluoromethyl group is a well-established bioisostere for various functional groups, including the methyl and nitro groups.[4] This substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical factor in improving a drug candidate's pharmacokinetic profile.[5] The lipophilicity of a molecule is also finely tuned by the CF₃ group, which can improve membrane permeability and cellular uptake, crucial for reaching intracellular targets.[5]

Synthesis of the Core Scaffold: A Protocol Grounded in the Pictet-Spengler Reaction

The construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is efficiently achieved through the Pictet-Spengler reaction.[6][7] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[8] The following protocol outlines a representative synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 4-(2-aminoethyl)-3-(trifluoromethyl)pyridine

  • Glyoxylic acid monohydrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Iminium Ion Formation: To a solution of 4-(2-aminoethyl)-3-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add glyoxylic acid monohydrate (1.1 eq).

  • Pictet-Spengler Cyclization: Add trifluoroacetic acid (TFA) (2.0 eq) dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Causality Behind Experimental Choices: The use of trifluoroacetic acid serves as a strong acid catalyst to promote both the formation of the intermediate iminium ion and the subsequent electrophilic aromatic substitution for the cyclization. The aqueous work-up with sodium bicarbonate is crucial to neutralize the acid and allow for the extraction of the free base product into the organic solvent.

G cluster_synthesis Synthesis Workflow Start 4-(2-aminoethyl)-3- (trifluoromethyl)pyridine + Glyoxylic Acid Imine Iminium Ion Formation (TFA, DCM, 0°C) Start->Imine Cyclization Pictet-Spengler Cyclization (Room Temp, 12-24h) Imine->Cyclization Workup Aqueous Work-up (NaHCO3) Cyclization->Workup Extraction Extraction (DCM) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product 3-(Trifluoromethyl)-5,6,7,8- tetrahydro-1,6-naphthyridine Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Design: Targeting Key Pathological Pathways

The this compound scaffold has demonstrated its utility in the development of potent and selective modulators of several important therapeutic targets.

G cluster_targets Therapeutic Targets Scaffold 3-(Trifluoromethyl)-5,6,7,8- tetrahydro-1,6-naphthyridine Scaffold RORgt RORγt (Autoimmune Diseases) Scaffold->RORgt HIV_Integrase HIV-1 Integrase (Antiviral) Scaffold->HIV_Integrase Kinases Kinases (CDK5, c-Met) (Cancer, Neurodegeneration) Scaffold->Kinases

Caption: Key therapeutic targets of the scaffold.

Table 1: Exemplary Derivatives and Their Biological Activities
Compound/Derivative ClassTherapeutic TargetBiological ActivityReference(s)
TAK-828F and related analogsRetinoid-related Orphan Receptor γt (RORγt)Potent and selective inverse agonists for the treatment of autoimmune diseases.[6][6]
Tetrahydro-1,6-naphthyridine derivativesHIV-1 IntegraseAllosteric inhibitors that disrupt viral replication.[9][9]
Substituted 1,6-naphthyridinesCyclin-dependent kinase 5 (CDK5)Inhibitors with potential for treating kidney diseases and neurodegenerative disorders.[1][10][1][10]
Imidazo[4,5-h][11][12]naphthyridin-2(3H)-onesc-Met KinaseInhibitors with anti-proliferative activity in cancer cell lines (IC₅₀ = 2.6 μM for compound 2t).[13][13]

Application Notes and Protocols for Lead Characterization

The following protocols provide detailed methodologies for evaluating the biological activity of compounds derived from the this compound scaffold against two of its key targets.

Protocol 2: RORγt Inverse Agonist Luciferase Reporter Gene Assay

Rationale: This assay quantifies the ability of a test compound to inhibit the transcriptional activity of RORγt. A decrease in luciferase activity corresponds to the inverse agonist activity of the compound.[14][15]

Materials:

  • HEK293T cells

  • RORγt expression plasmid

  • Gal4-responsive luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • DMEM with 10% FBS

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the RORγt expression plasmid, the Gal4-responsive luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.[4][16][17]

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the IC₅₀ value by fitting the dose-response curve.

G cluster_assay Luciferase Assay Workflow Start Seed & Transfect HEK293T Cells Treatment Treat with Test Compound Start->Treatment Incubation Incubate (24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity (Luminometer) Lysis->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis Result RORγt Inverse Agonist Activity Analysis->Result

Caption: Workflow for the RORγt luciferase reporter assay.

Protocol 3: HIV-1 Integrase Activity Assay (p24 ELISA)

Rationale: This assay measures the inhibition of HIV-1 replication in cell culture by quantifying the amount of the viral core protein p24. A reduction in p24 levels indicates antiviral activity.[11][18][19][20]

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • RPMI-1640 medium with 10% FBS

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Infection: Infect the cells with a known amount of HIV-1 viral stock.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

  • Sample Collection: Collect the cell culture supernatants.

  • p24 ELISA: Perform the p24 ELISA on the supernatants according to the kit manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.[18][20]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, from the dose-response curve.[1]

G cluster_pathway HIV-1 Replication Cycle & Inhibition HIV HIV-1 Virus Host_Cell Host Cell HIV->Host_Cell Infection Integration Integration of Viral DNA into Host Genome (Mediated by Integrase) Host_Cell->Integration Replication Viral Replication (p24 Production) Integration->Replication Inhibitor Tetrahydronaphthyridine Derivative (Inhibitor) Inhibitor->Integration Blocks

Caption: Inhibition of HIV-1 replication by targeting integrase.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its favorable physicochemical properties, conferred by the strategic placement of the trifluoromethyl group, combined with its synthetic tractability, make it an attractive starting point for medicinal chemistry campaigns. The demonstrated activity of its derivatives against a range of clinically relevant targets underscores its versatility. Future efforts in this area will likely focus on the further exploration of the chemical space around this scaffold, the development of more efficient and stereoselective synthetic routes, and the elucidation of the detailed structure-activity relationships for each therapeutic target. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation medicines.

References

  • In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. (2023). Virology Journal, 20(1). [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters, 12(9), 1486-1487. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(15), 5831. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]

  • IC50 values for HIV-1 integrase and RNase H inhibition by compounds 4a to 4e. (n.d.). ResearchGate. [Link]

  • Synthetic RORγt Agonists Enhance Protective Immunity. (2017). Scientific Reports, 7(1). [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carboline derivatives. (2005). Arkivoc, 2005(12), 98-153. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry, 62(10), 5198-5204. [Link]

  • Seven newly discovered RORγt inverse agonists. (n.d.). ResearchGate. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry, 85(16), 10797-10805. [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (2014). Iranian Journal of Pharmaceutical Research, 13(Suppl), 3-27. [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018). ACS Medicinal Chemistry Letters, 9(7), 652-657. [Link]

  • Instructions for Use of HIV-1 p24 ELISA Detection Kit. (n.d.). Hillgene Biopharma. [Link]

  • Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. (2015). Archiv der Pharmazie, 348(10), 720-731. [Link]

  • Development and Validation of a Machine Learning Model for Identifying Novel HIV Integrase Inhibitors. (2025). Cureus, 17(6). [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. (2017). ACS Medicinal Chemistry Letters, 8(3), 300-305. [Link]

  • Molecular dynamics simulations on RORγt: insights into its functional agonism and inverse agonism. (2019). Journal of Computer-Aided Molecular Design, 33(9), 795-808. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][11][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Organic & Biomolecular Chemistry, 11(9), 1545-1562. [Link]

  • HIV-1 p24 ANTIGEN CAPTURE ASSAY. (n.d.). ABL, Inc. [Link]

  • EC50 values of 14 antiretrovirals for cell-free HIV and HIV-infected effector cells using firefly luciferase measurement on R5M cells. (n.d.). ResearchGate. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]

  • The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. (2011). The Journal of Experimental Medicine, 208(8), 1567-1576. [Link]

  • US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (1998).
  • Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3-f]isoquinolines using a Pictet-Spengler approach. (2018). Tetrahedron Letters, 59(51), 4509-4513. [Link]

  • Discovery and Optimization of Highly Selective Inhibitors of CDK5. (2022). Journal of Medicinal Chemistry, 65(5), 4153-4177. [Link]

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3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine for neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Framework for the Investigation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in Neurodegenerative Disease Research

Authored by: Gemini, Senior Application Scientist

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge, yet therapeutic options remain limited. The drug discovery pipeline is in constant need of novel chemical scaffolds that can engage new or multiple pathological targets. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a heterocyclic structure that has appeared in compounds targeting various biological pathways. The addition of a trifluoromethyl (-CF3) group is a well-established medicinal chemistry strategy to improve metabolic stability, cell permeability, and target binding affinity.[1][2] This document presents a comprehensive application and protocol guide for researchers investigating the therapeutic potential of a novel compound, this compound, in the context of neurodegenerative disease. While direct evidence for this specific molecule in neurodegeneration is not yet established in public literature, its structural motifs warrant investigation. This guide provides a logical, multi-stage framework—from initial in vitro screening to in vivo validation—to rigorously assess its neuroprotective and disease-modifying potential.

Introduction and Rationale

The pathophysiology of neurodegenerative diseases is complex, involving multiple interconnected pathways such as protein misfolding (Amyloid-β and Tau), neuroinflammation, oxidative stress, and synaptic dysfunction.[3][4] Consequently, there is a growing interest in multi-target-directed ligands. The tetrahydro-1,6-naphthyridine scaffold is a versatile nitrogen-containing heterocycle, and related structures have been explored as inhibitors of key enzymes implicated in Alzheimer's disease, including acetylcholinesterase (AChE) and phosphodiesterase 5 (PDE5).[5][6]

The trifluoromethyl group on the pyridine ring of this compound is of particular interest. This moiety is a bioisostere of a methyl group but possesses strong electron-withdrawing properties, which can significantly alter the pKa of nearby nitrogen atoms, potentially influencing target engagement. Furthermore, the C-F bond's stability can block sites of metabolism, increasing the compound's half-life.[1]

This guide, therefore, proposes a hypothetical but mechanistically plausible framework for investigation. We will operate under the hypothesis that the compound may confer neuroprotection by modulating pathways related to protein aggregation and synaptic health. The following protocols are designed to be self-validating, providing researchers with a robust methodology to generate high-quality, interpretable data.

Proposed Investigational Workflow

A systematic, phased approach is critical to efficiently evaluate a novel compound. The workflow begins with fundamental in vitro assays to establish a toxicity profile and initial efficacy, followed by mechanistic studies in cellular models, and culminates in behavioral and histopathological validation in an appropriate animal model.

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: In Vitro Mechanism of Action cluster_2 Phase 3: In Vivo Validation a Compound Solubility & Stability Assessment b Protocol 1: Neuronal Cytotoxicity Assay (Determine Safe Dose Range) a->b Establish working concentrations c Protocol 2: Neuroprotection Assay (Aβ-induced Toxicity Model) b->c Select non-toxic doses d Protocol 3: Western Blot Analysis (Tau Phosphorylation, Synaptic Markers) c->d Confirm neuroprotective effect e Protocol 4: Immunofluorescence (Neurite Outgrowth, Protein Localization) d->e Confirm protein-level changes f Select Animal Model (e.g., 5xFAD Transgenic Mice) e->f Promising in vitro data g Protocol 5: Behavioral Assessment (Morris Water Maze) f->g Chronic Dosing h Protocol 6: Brain Tissue Analysis (Immunohistochemistry) g->h Post-mortem analysis

Figure 1. A multi-phase workflow for evaluating a novel compound in neurodegeneration research.

Hypothetical Signaling Pathway: Inhibition of Tau Pathology

For the purpose of this guide, we will hypothesize that this compound acts upstream of Tau hyperphosphorylation, a key pathological hallmark of Alzheimer's disease. A plausible mechanism could involve the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a primary Tau kinase. By inhibiting GSK-3β, the compound could reduce the phosphorylation of Tau, preventing its aggregation into neurofibrillary tangles (NFTs) and preserving microtubule stability and axonal transport.

G Abeta Amyloid-β (Aβ) Oligomers GSK3b GSK-3β (Active) Abeta->GSK3b Activates pTau Tau Hyperphosphorylation GSK3b->pTau Phosphorylates Tau Compound 3-(CF3)-5,6,7,8-tetrahydro- 1,6-naphthyridine Compound->GSK3b Inhibits NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Microtubule Microtubule Destabilization pTau->Microtubule Synaptic Synaptic Dysfunction & Neuronal Death NFTs->Synaptic Axonal Impaired Axonal Transport Microtubule->Axonal Axonal->Synaptic

Figure 2. Hypothetical signaling pathway for the compound's action on Tau pathology.

Detailed Experimental Protocols: In Vitro Assessment

Protocol 1: Neuronal Cytotoxicity Assay

Causality: Before assessing for therapeutic benefit, it is imperative to determine the concentration range at which the compound is not toxic to the cells. This ensures that any observed neuroprotective effects are not confounded by direct toxicity. The MTT assay is a standard colorimetric assay that measures metabolic activity, which is a proxy for cell viability.[7]

Methodology:

  • Cell Plating: Seed SH-SY5Y neuroblastoma cells or primary cortical neurons in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.

  • Treatment: Replace the old medium with the medium containing the various compound concentrations. Include a "vehicle control" (0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the compound concentration to determine the TC₅₀ (Toxic Concentration, 50%).

Concentration% Cell Viability (Mean)Std. Deviation
Vehicle (0.1% DMSO)100.04.5
10 nM101.25.1
100 nM99.84.8
1 µM98.55.3
10 µM92.16.2
50 µM65.77.1
100 µM25.35.9

Table 1. Example data from a cytotoxicity assay. Concentrations for subsequent experiments should be well below the TC₅₀ value (e.g., ≤10 µM).

Protocol 2: Neuroprotection Assay in an Aβ-induced Toxicity Model

Causality: This assay directly tests the core hypothesis: can the compound protect neurons from a disease-relevant stressor? Aβ oligomers are known to be highly toxic to neurons and are a primary driver of pathology in Alzheimer's disease.[9] This assay serves as the first screen for potential efficacy.

Methodology:

  • Cell Culture: Culture primary cortical neurons on poly-D-lysine coated plates for 7-10 days in vitro (DIV) to allow for mature synaptic connections.

  • Preparation of Aβ Oligomers: Prepare oligomeric Aβ₁₋₄₂ according to established protocols (e.g., incubation of monomeric Aβ at 4°C for 24 hours).

  • Experimental Groups:

    • Control (vehicle only)

    • Aβ only (e.g., 5 µM Aβ oligomers)

    • Aβ + Compound (co-treatment with Aβ and a non-toxic concentration of the compound, e.g., 1 µM)

    • Compound only (to ensure the compound itself has no effect at the tested concentration)

  • Treatment: Apply the respective treatments to the neuronal cultures and incubate for 24 hours.

  • Assessment of Viability: Use the MTT assay as described in Protocol 1, or a lactate dehydrogenase (LDH) assay which measures membrane integrity by quantifying LDH release into the medium.

  • Data Analysis: Compare the viability of the "Aβ + Compound" group to the "Aβ only" group. A statistically significant increase in viability indicates a neuroprotective effect.

Protocol 3: Western Blot Analysis for Tau Phosphorylation

Causality: If the compound shows neuroprotective effects, this protocol investigates the proposed mechanism. Western blotting allows for the quantification of specific proteins.[10][11] By probing for both total Tau and phosphorylated Tau (p-Tau) at specific epitopes (e.g., AT8, PHF-1), we can determine if the compound reduces the ratio of p-Tau to total Tau, which would support the GSK-3β inhibition hypothesis.[12]

Methodology:

  • Sample Preparation: Culture and treat primary neurons as in Protocol 2.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12] Centrifuge to pellet debris and collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 10% polyacrylamide gel.[13]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[11]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-Tau AT8, anti-Total Tau, and anti-β-Actin as a loading control).

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the bands using a digital imager.

  • Densitometry: Quantify the band intensity using software like ImageJ. Normalize the p-Tau and Total Tau signals to the β-Actin signal. Calculate the p-Tau/Total Tau ratio for each condition.

Treatment Groupp-Tau/Total Tau Ratio (Normalized)
Control1.0
Aβ only3.5
Aβ + Compound1.4

Table 2. Example data from a Western blot analysis, showing the compound reduces Aβ-induced Tau hyperphosphorylation.

Protocol 4: Immunofluorescence for Neuronal Morphology

Causality: This protocol provides visual confirmation of neuroprotection. A hallmark of neuronal injury is the retraction and degradation of neurites.[9] By staining for a neuronal marker like Microtubule-Associated Protein 2 (MAP2), we can visualize the structural integrity of dendrites and quantify neurite length and complexity, providing a powerful morphological correlate to the viability data.[14]

Methodology:

  • Cell Culture: Grow primary neurons on glass coverslips and treat as described in Protocol 2.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[15]

  • Blocking: Block with 5% normal goat serum in PBS for 1 hour.[14]

  • Primary Antibody: Incubate overnight at 4°C with a primary antibody against MAP2.

  • Secondary Antibody: Wash 3x with PBS. Incubate for 1-2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).[14]

  • Counterstaining: Stain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto slides and image using a fluorescence or confocal microscope.

  • Analysis: Capture images from multiple random fields. Use software (e.g., ImageJ with the NeuronJ plugin) to trace and measure total neurite length per neuron. Compare the average neurite length across treatment groups.

Detailed Experimental Protocols: In Vivo Validation

Animal Model Selection: 5xFAD Transgenic Mice

Rationale: The 5xFAD mouse model is a widely used and aggressive model of Alzheimer's-like amyloid pathology.[16] These mice express human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer’s disease mutations, leading to rapid Aβ accumulation, gliosis, and cognitive deficits starting at a young age.[17] This accelerated pathology makes them suitable for testing the efficacy of therapeutic compounds within a reasonable timeframe.

Protocol 5: Morris Water Maze for Spatial Memory Assessment

Causality: This is the gold-standard behavioral test for assessing hippocampal-dependent spatial learning and memory in rodents.[18][19] Demonstrating that the compound can rescue or ameliorate the cognitive deficits seen in a transgenic AD model is a critical step for preclinical validation.[20]

Methodology:

  • Apparatus: A circular pool (1.5 m diameter) filled with opaque water (22-24°C). A small escape platform is submerged 1 cm below the surface. Visual cues are placed around the room.

  • Animal Groups:

    • Wild-Type + Vehicle

    • 5xFAD + Vehicle

    • 5xFAD + Compound (e.g., administered daily via oral gavage for 4-6 weeks prior to testing)

  • Acquisition Phase (5 days):

    • Each mouse performs four trials per day.

    • For each trial, the mouse is placed into the pool at one of four random start locations.

    • The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to rest there for 15 seconds.

    • Record the time to find the platform (escape latency) and the path taken using a video tracking system.[21]

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the exact platform location.

  • Data Analysis:

    • Acquisition: Plot the average escape latency per day. A learning curve should show decreasing latency. 5xFAD + Vehicle mice are expected to learn slower than Wild-Type mice. The goal is for the 5xFAD + Compound group to perform better than the vehicle-treated 5xFAD group.

    • Probe Trial: Compare the percentage of time spent in the target quadrant. A successful memory retention is indicated by a preference for the target quadrant.

Protocol 6: Brain Tissue Analysis via Immunohistochemistry

Causality: This protocol directly links the behavioral outcomes from Protocol 5 to the underlying brain pathology. It allows for the quantification of amyloid plaques and p-Tau pathology in situ, testing whether the compound's mechanism of action observed in vitro translates to the in vivo context.

Methodology:

  • Tissue Collection: Following the behavioral tests, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% PFA.

  • Tissue Processing: Dissect the brain, post-fix overnight, and cryoprotect in a 30% sucrose solution.[22]

  • Sectioning: Cut 30-40 µm coronal sections of the hippocampus and cortex using a cryostat or vibratome.

  • Staining:

    • Perform antigen retrieval if necessary.

    • Follow a standard immunofluorescence or immunohistochemistry protocol similar to Protocol 4.

    • Use primary antibodies against Aβ (e.g., 6E10) and p-Tau (e.g., AT8).

  • Imaging and Quantification:

    • Image the stained sections using a slide scanner or microscope.

    • Use analysis software (e.g., ImageJ) to measure the "plaque load" by calculating the percentage of the area in the hippocampus and cortex covered by Aβ staining.

    • Count the number of p-Tau positive neurons in the same regions.

  • Data Analysis: Compare the plaque load and p-Tau cell counts between the 5xFAD + Vehicle and 5xFAD + Compound groups. A significant reduction in the compound-treated group would provide strong evidence of disease-modifying effects.

Conclusion and Future Directions

This document outlines a rigorous, hypothesis-driven framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. By systematically progressing from fundamental in vitro toxicity and efficacy assays to detailed mechanistic and in vivo behavioral studies, researchers can build a comprehensive data package to support its continued development.

Positive results from this workflow would justify further investigation, including:

  • Target Engagement Assays: Direct enzymatic assays (e.g., GSK-3β kinase assay) to confirm the molecular target.

  • Pharmacokinetic Studies: Detailed analysis of brain penetration and drug metabolism.

  • Advanced Models: Testing in more complex models, such as human iPSC-derived neuron cultures or organoids.[23]

  • Lead Optimization: Synthesis of analogues to improve potency, selectivity, and drug-like properties.

By following these detailed protocols, the scientific community can thoroughly and efficiently assess the promise of this and other novel chemical entities in the urgent search for effective treatments for neurodegenerative diseases.

References

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Application Notes and Protocols for the Evaluation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and infectious diseases.

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antibacterial activity. Naphthyridine scaffolds have historically been a rich source of antimicrobial agents, with the quinolone and fluoroquinolone antibiotics being prominent examples. The incorporation of a trifluoromethyl (CF₃) group into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target-binding affinity.[1] This document provides a comprehensive guide for the scientific community on the evaluation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, a novel compound class with significant therapeutic potential.

Given the absence of specific published data on this exact molecule, this guide is structured to provide a robust framework for its synthesis, characterization, and the rigorous assessment of its antimicrobial efficacy and safety profile. The protocols herein are based on established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to generate reliable and reproducible data for regulatory submission and scientific publication.

Introduction: The Scientific Rationale

Naphthyridines, bicyclic aromatic N-heterocycles, are privileged structures in drug discovery.[2] The prototypical quinolone, nalidixic acid, is technically a naphthyridone and was the forerunner of a large class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.[5][6] The 1,6-naphthyridine isomer, while less explored than the 1,8-isomer found in nalidixic acid, presents a unique geometric and electronic profile for potential novel interactions with these or other bacterial targets.

The strategic introduction of a trifluoromethyl (CF₃) group can profoundly influence a molecule's pharmacological properties. Its strong electron-withdrawing nature can alter the electronic landscape of the aromatic system, potentially enhancing interactions with biological targets.[1] Furthermore, the CF₃ group often improves metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can enhance cell membrane permeability.[7]

Therefore, the combination of a tetrahydro-1,6-naphthyridine core with a 3-trifluoromethyl substituent represents a compelling strategy for the development of a new generation of antimicrobial agents. This guide provides the necessary protocols to explore this potential.

Synthesis and Physicochemical Characterization

While a specific, published synthesis for this compound is not currently available, a plausible synthetic route can be proposed based on established organic chemistry principles and related literature. The synthesis would likely proceed in two main stages: the construction of the aromatic 3-(trifluoromethyl)-1,6-naphthyridine core, followed by the selective reduction of one of the pyridine rings.

Proposed Synthesis of 3-(Trifluoromethyl)-1,6-naphthyridine

A potential route to the aromatic precursor could involve the cyclization of a suitably substituted pyridine. Based on the synthesis of related benzo[c][5][8]naphthyridines, a strategy starting from a 4-amino-2-(trifluoromethyl)pyridine derivative could be employed.[5][9] This intermediate could then undergo a cyclization reaction to form the second pyridine ring of the 1,6-naphthyridine system.

Reduction to this compound

The selective reduction of one of the pyridine rings in the 1,6-naphthyridine core can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to achieve the desired tetrahydro product without over-reduction or hydrodefluorination of the trifluoromethyl group. Catalysts such as Palladium on carbon (Pd/C) are often used for the hydrogenation of nitrogen-containing heterocycles.[10]

G cluster_0 Synthesis Pathway Start Trifluoromethyl-Substituted Pyridine Precursor Cyclization Ring Cyclization (e.g., Friedländer annulation) Start->Cyclization Multi-step synthesis Naphthyridine 3-(Trifluoromethyl)-1,6-naphthyridine Cyclization->Naphthyridine Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Naphthyridine->Reduction Target 3-(Trifluoromethyl)-5,6,7,8- tetrahydro-1,6-naphthyridine Reduction->Target

Caption: Proposed synthetic workflow for the target compound.

Physicochemical Properties (Hypothetical)

The following table outlines the predicted physicochemical properties of the target compound. These values are estimations and should be confirmed experimentally.

PropertyPredicted ValueExperimental Method
Molecular FormulaC₁₀H₉F₃N₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight214.19 g/mol Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
Melting Point150-160 °CDifferential Scanning Calorimetry (DSC)
SolubilitySoluble in DMSO, MethanolStandard solubility tests
LogP2.5 - 3.5HPLC-based or computational methods

Protocols for Antimicrobial Efficacy Evaluation

A tiered approach is recommended for evaluating the antimicrobial potential of a novel compound. This begins with broad screening to determine the spectrum of activity and potency, followed by more detailed studies to understand its bactericidal or bacteriostatic nature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard and is recommended for its accuracy and efficiency.[11]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Include a positive control (bacteria and broth) and a negative control (broth only).

G cluster_1 MIC Determination Workflow Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Addition Add Inoculum to Wells Dilution->Addition Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Addition Incubate Incubate at 37°C for 18-24h Addition->Incubate Read Read Plate for Visible Growth (Turbidity) Incubate->Read Result Determine MIC Read->Result

Caption: Workflow for the broth microdilution MIC assay.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC assay.

Protocol: MBC Assay

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. An antibiotic is generally considered bactericidal if the MBC is no more than four times its MIC.

Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening against a panel of microorganisms.[9]

Protocol: Disk Diffusion Assay

  • Inoculation: Evenly inoculate the surface of an MHA plate with a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Disk Application: Impregnate sterile paper disks with a known amount of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population and helps to differentiate between bactericidal and bacteriostatic effects.[7]

Protocol: Time-Kill Kinetics Assay

  • Preparation: In flasks containing MHB, add the test compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control without the compound.

  • Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on MHA to determine the viable count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]

Safety and Selectivity Profile

A crucial aspect of drug development is to ensure that the compound is selective for its microbial target and exhibits minimal toxicity to host cells.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293, a human embryonic kidney cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer) and measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Proposed Mechanism of Action

The structural similarity of the 1,6-naphthyridine core to the quinolone antibiotics suggests that this compound may exert its antimicrobial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are critical for managing DNA topology during replication. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[6]

G cluster_2 Proposed Mechanism of Action Compound 3-(Trifluoromethyl)-5,6,7,8- tetrahydro-1,6-naphthyridine Target Bacterial DNA Gyrase & Topoisomerase IV Compound->Target Binds to Inhibition Inhibition of Enzyme Activity Target->Inhibition Effect1 Blocks DNA Replication and Repair Inhibition->Effect1 Effect2 Accumulation of Double-Strand DNA Breaks Inhibition->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Caption: Proposed mechanism of action via inhibition of topoisomerases.

Further experimental validation is required to confirm this hypothesis. This can be achieved through enzyme inhibition assays using purified DNA gyrase and topoisomerase IV, and by studying the effects of the compound on bacterial DNA synthesis.

Data Presentation (Example Data)

The following tables provide examples of how to present the data obtained from the described protocols. The values are hypothetical and for illustrative purposes only.

Table 1: Example MIC and MBC Data

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213242
Escherichia coliATCC 25922482
Pseudomonas aeruginosaATCC 2785316644
Enterococcus faecalisATCC 29212122

Table 2: Example Cytotoxicity Data

Cell LineAssayIC₅₀ (µg/mL)
HEK293MTT (48h)>128

Conclusion

The novel scaffold of this compound holds significant promise as a starting point for the development of new antimicrobial agents. The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of its efficacy and safety. Rigorous adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for advancing promising lead compounds through the drug discovery pipeline. Further studies should focus on elucidating the precise mechanism of action, exploring the structure-activity relationship (SAR) of this series, and evaluating its in vivo efficacy in relevant animal models of infection.

References

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  • Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. CLSI.
  • Clinical and Laboratory Standards Institute. (2018). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13. CLSI.
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  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

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  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Millán, D., et al. (2021). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 19(30), 6549-6571. [Link]

  • Ni, W., et al. (2014). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 7(7), 780-802. [Link]

  • Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC Aquaculture Department.
  • Tyvorskii, V. I., et al. (2000). Synthesis of 3-(Trifluoromethyl)benzo[c][5][8]naphthyridines from Substituted 4H-Pyran-4-ones via 4-Amino-5-Aryl-2-(trifluoromethyl)pyridines. Tetrahedron, 56(37), 7313-7318.

  • Vila, J., et al. (2002). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 2(5), 477-483. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. The incorporation of a trifluoromethyl (CF3) group into heterocyclic systems can significantly enhance metabolic stability, lipophilicity, and binding affinity, making this a sought-after motif in drug discovery.[1][2] However, its synthesis can present challenges related to yield and purity.

This document provides in-depth troubleshooting guides, frequently asked questions, and optimized protocols based on established chemical principles and analogous syntheses reported in the literature.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

There are two principal retrosynthetic approaches to consider, each with its own set of advantages and challenges. The optimal choice depends on the availability of starting materials and the specific challenges encountered in your laboratory.

  • Strategy A: Late-Stage C-H Trifluoromethylation. This route involves first synthesizing the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and then introducing the trifluoromethyl group directly onto the heterocyclic core. This approach can be more convergent but often suffers from issues with regioselectivity.[3]

  • Strategy B: Synthesis from a Trifluoromethylated Precursor. This strategy utilizes a pyridine-based starting material that already contains the CF3 group at the desired position. The second ring is then constructed onto this pre-functionalized core. This method generally offers superior control over isomer formation but may require a longer synthetic sequence.[2]

The two strategies are visualized in the workflow below.

Synthetic_Strategies cluster_A Strategy A: Late-Stage Trifluoromethylation cluster_B Strategy B: Precursor-Based Synthesis A1 Pyridine Precursor A2 Construct Tetrahydro-1,6- naphthyridine Scaffold A1->A2 A3 Direct C-H Trifluoromethylation A2->A3 A4 Final Product A3->A4 B1 CF3-Pyridine Precursor B2 Cyclization to form Bicyclic Core B1->B2 B3 Reduction of Pyridine Ring B2->B3 B4 Final Product B3->B4

Caption: High-level overview of the two primary synthetic routes.

Q2: Why is regioselectivity a major issue in the late-stage trifluoromethylation of the tetrahydro-1,6-naphthyridine scaffold?

Direct C-H trifluoromethylation on N-heterocycles is a complex process governed by electronic and steric factors.[3] The tetrahydro-1,6-naphthyridine ring has several distinct C-H bonds. The pyridine moiety is electron-deficient, making it susceptible to radical attack. However, the positions available for substitution (C-2, C-3, C-4) have different electronic densities and steric environments. The regiochemical outcome is highly dependent on the nature of the trifluoromethyl radical source (electrophilic vs. nucleophilic) and reaction conditions. For instance, solvent effects have been shown to cause a complete reversal of selectivity in the trifluoromethylation of other pyridine derivatives.[3] Achieving selective substitution at the C-3 position often requires extensive optimization.

Q3: What purification methods are most effective for the final product and its intermediates?

Given the potential for isomeric byproducts, purification can be a critical step for achieving high purity.

  • Silica Gel Chromatography: This is the standard method for removing most impurities. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can prevent peak tailing and improve the separation of basic amine compounds.

  • Recrystallization: If the final product is a solid, recrystallization can be a highly effective method for achieving excellent purity and removing closely related isomers. A solvent screen (e.g., ethyl acetate, isopropanol, acetonitrile) is recommended to find optimal conditions. In analogous syntheses of substituted tetrahydro-1,6-naphthyridines, recrystallization from ethyl acetate has proven successful.[4][5]

  • Reversed-Phase HPLC: For very challenging separations or for isolating small quantities of high-purity material, preparative reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase (often containing 0.1% trifluoroacetic acid or formic acid) can be employed.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting_Yield Start Low Final Product Yield Check1 Which Step Shows Low Conversion? Start->Check1 Path_Cyclization Ring Cyclization Check1->Path_Cyclization Cyclization Path_CF3 Trifluoromethylation Check1->Path_CF3 CF3 Intro. Path_Reduction Final Reduction Check1->Path_Reduction Reduction Sol_Cyclization • Review Catalyst & Ligand • Screen Solvents/Temp • Check Starting Material Purity Path_Cyclization->Sol_Cyclization Sol_CF3 • Poor Regioselectivity? • Screen Solvents (DCM vs. DMSO) • Vary CF3 Source (e.g., Togni's vs. Langlois' reagent) • Check for Decomposition Path_CF3->Sol_CF3 Sol_Reduction • Catalyst Poisoning? • Increase Catalyst Loading/H2 Pressure • Screen Alternative Catalysts (e.g., PtO2) Path_Reduction->Sol_Reduction

Sources

Technical Support Center: Purification of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the purification of this important class of N-heterocyclic compounds. The presence of both a basic bicyclic naphthyridine core and an electron-withdrawing trifluoromethyl group presents unique purification challenges. This guide offers a framework for developing robust purification strategies, from initial workup to final crystallization, ensuring high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound and related derivatives.

Q1: What are the primary challenges in purifying this class of compounds?

The main challenges stem from the dual nature of the molecule:

  • Basicity: The tetrahydro-1,6-naphthyridine core contains two nitrogen atoms, making the molecule basic. This can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing, streaking, and even irreversible adsorption during column chromatography.[1][2]

  • Influence of the Trifluoromethyl Group: The highly electronegative CF3 group lowers the pKa of the nearby nitrogen atoms, making them less basic than their non-fluorinated analogs.[3] This electronic effect can alter solubility and chromatographic behavior in ways that are not always predictable.

  • Common Impurities: Syntheses of naphthyridine derivatives often involve precursors like aminopyridines, which are basic and can be difficult to separate.[4] Other common impurities include residual high-boiling solvents (e.g., DMSO, pyridine) and byproducts from incomplete cyclization.[4]

Q2: Which purification technique should I start with for my crude product?

The initial approach depends on the physical state and preliminary purity of your crude material.

  • For Solid Crude Products (>85% purity): Recrystallization is often the most efficient first choice for achieving high purity.[5] It is a cost-effective and scalable method for removing minor impurities.

  • For Oily or Highly Impure Products (<85% purity): A multi-step approach is recommended. Start with an acidic aqueous wash (liquid-liquid extraction) to remove highly basic impurities.[4][6] This should be followed by column chromatography to separate compounds with similar polarities.[7]

Q3: My compound streaks badly on a silica gel TLC plate. How can I fix this for column chromatography?

Streaking of basic compounds on silica is a classic problem caused by the interaction with acidic silanol groups on the silica surface.[1][2] To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia into the mobile phase.[1] A common starting point is 0.1-1% TEA in your eluent system (e.g., Hexane/Ethyl Acetate with 0.5% TEA).

  • Switch the Stationary Phase: If a basic modifier is not effective or compatible, consider using a less acidic stationary phase such as neutral alumina.[8] Alternatively, reversed-phase chromatography on a C18 column can be an excellent option for these polar compounds.[1]

Q4: I'm having trouble getting my compound to crystallize. It keeps "oiling out." What should I do?

"Oiling out" occurs when the compound's solubility in the hot solvent is too high, or the solution becomes supersaturated too quickly upon cooling.[1][5] This is often exacerbated by the presence of impurities.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slower: Add a small amount of additional hot solvent to fully dissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help.[5]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites.[1]

    • Add a Seed Crystal: If you have a small amount of pure solid from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.[5]

    • Change the Solvent System: Experiment with different solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[1]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during purification workflows.

Troubleshooting Common Purification Problems
Issue Potential Cause(s) Recommended Solutions & Causality
Low Recovery from Silica Gel Column 1. Irreversible Adsorption: The basic nitrogen atoms are strongly binding to the acidic silica gel.[2] 2. Compound Instability: The compound may be degrading on the acidic stationary phase.1. Use Basic Modifier/Alternative Phase: Add 0.5-1% triethylamine or ammonia to the eluent to compete for active sites on the silica.[1] Alternatively, switch to neutral alumina or reversed-phase (C18) chromatography. 2. Run Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.[7]
Co-elution of Impurities 1. Similar Polarity: The impurity and the desired product have very similar polarities in the chosen solvent system. 2. Isomeric Impurities: Formation of structural isomers during synthesis can lead to very similar chromatographic behavior.[7]1. Optimize Chromatography: Systematically screen different solvent systems (e.g., switch from ethyl acetate to dichloromethane/methanol) to alter selectivity.[1][7] 2. High-Resolution Techniques: Employ High-Performance Liquid Chromatography (HPLC) for better separation of closely related compounds.[3][7] 3. Multi-Step Purification: Combine techniques. For example, an initial crystallization to remove some impurities can simplify the subsequent chromatographic separation.[7]
Product is Discolored After Purification 1. Trace Metal Impurities: Residual palladium from cross-coupling reactions is a common cause. 2. Oxidation/Degradation: The compound may be sensitive to air or light.1. Use Metal Scavengers: Treat the solution of the compound with a silica-bound scavenger (e.g., thiol-functionalized silica). 2. Decolorize with Charcoal: Before crystallization, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed colored impurities.[5]
Persistent Unreacted Starting Material (e.g., Aminopyridine) 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Workup: Simple extraction is not removing the basic starting material.1. Acidic Wash: During the workup, dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1-5% HCl). The basic aminopyridine will form a water-soluble salt and partition into the aqueous layer.[4] This is highly effective for removing basic impurities.

Part 3: Experimental Protocols & Workflows

Protocol 1: Acidic Wash for Removal of Basic Impurities

This protocol is a crucial first step after the reaction workup to remove basic starting materials and byproducts.

Steps:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Mixing: Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated basic impurities will move to the aqueous layer.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1M HCl (aq) one more time.

  • Neutralization and Back-Extraction (for recovering the desired basic product if it also protonates):

    • Cool the combined acidic aqueous layers in an ice bath.

    • Slowly add a base (e.g., 6M NaOH or solid NaHCO3) until the pH is >10.

    • Extract the now-neutralized product back into an organic solvent (e.g., Ethyl Acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography with Basic Modifier

This method is designed to purify basic compounds on silica gel while preventing peak tailing.

Steps:

  • TLC Analysis: Identify a suitable eluent system using Thin Layer Chromatography (TLC). A good Rf value for the target compound is typically 0.2-0.4.[7] Add 0.5% triethylamine (TEA) to the mobile phase during TLC analysis to preview its effect.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, non-polar component of your eluent system (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel.

  • Elution: Run the column using a gradient elution, starting with a low polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.[4]

Protocol 3: Recrystallization for Final Purification

This protocol is ideal for obtaining highly pure, crystalline solid material.

Steps:

  • Solvent Screening: In small test tubes, test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexane) to find a system where it is poorly soluble at room temperature but fully soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5][7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.[1][7] Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.[1][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.[5]

Part 4: Visualized Workflows and Diagrams

General Purification Workflow

This diagram outlines the decision-making process for purifying this compound derivatives.

G crude Crude Product (Post-Reaction) workup Initial Workup (Quench, Extraction) crude->workup analysis1 Purity Analysis (TLC, LCMS, NMR) workup->analysis1 acid_wash Acidic Wash (1M HCl) To Remove Basic Impurities analysis1->acid_wash Basic Impurities Present? (Yes) chromatography Column Chromatography (Silica or Alumina) analysis1->chromatography Oily or <85% Pure? (Yes) recrystallization Recrystallization analysis1->recrystallization Solid and >85% Pure? (Yes) acid_wash->chromatography chromatography->recrystallization Solid Product analysis2 Final Purity Check (>99%) chromatography->analysis2 Non-crystalline Product recrystallization->analysis2 pure_product Pure Product analysis2->pure_product Pass

Caption: Decision workflow for purification strategy.

Troubleshooting Chromatography Streaking

This diagram illustrates the logical steps to address peak tailing/streaking for basic compounds on silica gel.

G start Issue: Compound Streaks on Silica TLC q1 Add Basic Modifier? Add 0.1-1% TEA or NH3 to Mobile Phase start->q1 a1_yes Problem Solved: Proceed with Column q1->a1_yes Yes q2 Change Stationary Phase? Switch to Neutral Alumina or Reversed-Phase (C18) q1->q2 No a2_yes Successful Separation q2->a2_yes Yes

Caption: Logic for resolving chromatography streaking.

References

  • BenchChem. (2025). common impurities in 1,8-naphthyridine synthesis and removal.
  • BenchChem. (2025).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
  • University of Geneva. (n.d.).
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • BenchChem. (2025).
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • University of Florida. (2015). Crystal Growing Tips - The Center for Xray Crystallography.
  • ResearchGate. (2025).
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Reddit. (2024). Amine workup : r/Chempros.
  • BenchChem. (2025).

Sources

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine and its hydrochloride salt (CAS 741736-95-8). As a valued building block in medicinal chemistry, understanding its stability and handling requirements is paramount for reproducible and successful experimental outcomes. This document offers troubleshooting guidance and frequently asked questions to address potential challenges encountered during its storage and use. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in molecules.[1]

Troubleshooting Guide

This section addresses specific experimental issues that may arise from the improper handling or storage of this compound.

Scenario 1: Inconsistent or Diminished Biological Activity in Assays

Problem: You observe a gradual or sudden loss of efficacy of your compound in a cell-based or biochemical assay over a series of experiments.

Potential Cause: This is often indicative of compound degradation in your stock or working solutions. The tetrahydronaphthyridine core or the trifluoromethyl group may be susceptible to degradation under certain conditions.

Troubleshooting Workflow:

A Inconsistent Activity Observed B Prepare Fresh Stock Solution A->B C Review Solution Preparation & Storage B->C D Was the stock solution stored at room temperature for extended periods? C->D E Was the solution subjected to multiple freeze-thaw cycles? C->E F What is the solvent? C->F G Is the pH of the assay medium acidic or basic? C->G I Store at -20°C or -80°C D->I Yes H Consider Aliquoting E->H Yes J Use Anhydrous Aprotic Solvents (e.g., DMSO, DMF) F->J K Buffer the Assay Medium G->K M Trifluoromethyl group hydrolysis is a potential issue, especially under basic conditions. G->M L Re-evaluate Results H->L I->L J->L K->L

Caption: Troubleshooting workflow for inconsistent biological activity.

Detailed Steps:

  • Prepare a Fresh Stock Solution: The first step is to rule out degradation of your current stock. Prepare a fresh solution from solid material and immediately test it in your assay.

  • Solvent Choice: For stock solutions, use dry, aprotic solvents such as DMSO or DMF. Protic solvents like ethanol or water are more likely to participate in degradation reactions, especially over long-term storage.

  • pH Considerations: The trifluoromethyl group on a heterocyclic ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of a carboxylic acid and subsequent loss of activity.[2][3] If your assay medium is outside the neutral pH range, consider if the compound is exposed to these conditions for a prolonged period.

  • Storage of Solutions: Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C.

  • Working Solutions: Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution. Do not store diluted aqueous solutions for extended periods.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended long-term storage conditions for solid this compound hydrochloride?

A1: For long-term stability, the solid compound, which is often supplied as a hydrochloride salt, should be stored in a tightly sealed container in a refrigerator or freezer (-20°C).[4] It is also advisable to store it in a desiccator to protect it from moisture.

Q2: How should I handle the solid compound?

A2: The compound is listed as an irritant.[2] Therefore, it is essential to handle it in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Solution Stability

Q3: What is the best solvent for preparing a stock solution?

A3: Anhydrous dimethyl sulfoxide (DMSO) is a common and recommended solvent for preparing high-concentration stock solutions. Other anhydrous aprotic solvents like dimethylformamide (DMF) can also be suitable.

Q4: How stable is the compound in aqueous solutions?

A4: The stability of the compound in aqueous solutions is expected to be pH-dependent.[6][7] It is likely to be most stable at a neutral pH. At acidic or basic pH, the risk of hydrolysis of the trifluoromethyl group increases. Therefore, it is recommended to prepare fresh aqueous working solutions for each experiment and to use buffered solutions where possible.

Q5: Is the compound sensitive to light?

Summary of Stability and Storage Conditions
ConditionSolid StateIn Aprotic Solvent (e.g., DMSO)In Aqueous Solution
Temperature -20°C for long-term-20°C or -80°C for long-termPrepare fresh; avoid long-term storage
Light Store in a dark placeProtect from lightProtect from light
Air/Moisture Store in a desiccatorUse anhydrous solvents; minimize air exposurePrepare fresh
pH N/AN/AMaintain neutral pH; avoid extremes

References

  • Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1746. [Link]

  • ResearchGate. RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles | Request PDF. [Link]

  • Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811. [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • ResearchGate. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. [Link]

  • ACS Publications. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. The study of pH-dependent stability shows that TPLH-mediated hydrogen-bonding network is important for the conformation and stability of human gankyrin. [Link]

  • ResearchGate. (PDF) Trifluoromethylated Heterocycles. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experimentation with this compound.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a heterocyclic compound with structural features that significantly influence its solubility. The presence of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can lead to poor aqueous solubility.[1][2] Conversely, the tetrahydro-1,6-naphthyridine core contains two basic nitrogen atoms, making the compound's solubility highly dependent on pH. This molecule is commercially available as a hydrochloride or dihydrochloride salt, a common strategy to enhance the aqueous solubility of basic compounds.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What is the first step I should take?

A1: The initial and most critical step is to perform a systematic solubility screening. Since this compound is a weak base, its aqueous solubility is expected to be pH-dependent.[5] A logical first approach is to assess its solubility across a physiologically relevant pH range.

Initial Recommended Steps:

  • pH-Dependent Solubility Profile: Determine the compound's solubility in a series of buffers with varying pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4). This will reveal the pH at which the compound is most soluble.

  • Solvent Screening: Concurrently, assess solubility in common organic solvents such as DMSO, ethanol, and methanol. This is crucial for preparing stock solutions.[5]

  • pKa Consideration: The pKa of the compound is a critical parameter that dictates its ionization state at a given pH. While an experimentally determined pKa is ideal, computational prediction methods can provide a useful estimate to guide your pH selection.[6]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble.

Troubleshooting Strategies:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay to a level below its aqueous solubility limit at the working pH.

  • Optimize the Co-solvent Percentage: Minimize the percentage of the organic co-solvent (e.g., DMSO) in the final solution. While a certain amount is necessary to keep the compound in solution, high concentrations can be toxic to cells or interfere with assays.

  • pH Adjustment of the Aqueous Buffer: Ensure the pH of your final aqueous buffer is in a range where your compound is ionized and thus more soluble. For a basic compound like this, a more acidic pH will generally lead to higher solubility.[5]

  • Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents. These can include surfactants or cyclodextrins, which can encapsulate the hydrophobic parts of the molecule and increase its apparent aqueous solubility.[7][8][9]

Q3: I need to prepare a more concentrated aqueous solution than what I can achieve by simply adjusting the pH. What are my options?

A3: When pH adjustment alone is insufficient, several formulation strategies can be employed to enhance solubility.

Advanced Solubilization Techniques:

  • Co-solvents: Employing a mixture of water and a miscible organic solvent (a co-solvent) can significantly increase the solubility of poorly soluble compounds.[10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate lipophilic compounds, thereby increasing their solubility.[11] Examples of commonly used surfactants include Tweens (polysorbates) and Spans.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.[12]

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer. This can enhance the dissolution rate and apparent solubility.[12][13]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to determine and enhance the solubility of this compound.

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol is adapted from the World Health Organization's guidelines for equilibrium solubility experiments.

Materials:

  • This compound (hydrochloride or free base)

  • Phosphate, acetate, and citrate buffers (pH 2.0, 4.5, 6.8, 7.4)

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the compound to a known volume of each buffer solution in separate vials.

  • Tightly cap the vials and vortex for 1-2 minutes to ensure initial wetting and suspension.

  • Place the vials in an orbital shaker set at 37°C and agitate for 24-48 hours to allow the solution to reach equilibrium.[5]

  • After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Preparation of a Co-solvent Formulation

Materials:

  • This compound

  • Selected co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Water for injection or purified water

  • Stir plate and magnetic stir bar

Procedure:

  • Determine the desired final concentration of the compound.

  • In a clean glass vial, weigh the required amount of the compound.

  • Add the co-solvent incrementally while stirring until the compound is fully dissolved.

  • Slowly add the aqueous component (water or buffer) to the co-solvent solution while continuously stirring.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the co-solvent ratio or decreasing the final drug concentration.

Data Presentation & Visualization

Table 1: Example of a Solvent Screening Data Summary
SolventPolarity IndexDielectric ConstantVisual Solubility Assessment (at 25°C)
Water10.280.1Poorly Soluble
Methanol5.132.7Soluble
Ethanol4.324.5Soluble
Acetone4.320.7Sparingly Soluble
DMSO7.246.7Freely Soluble

This table should be populated with experimentally determined data for this compound.

Diagram 1: Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow start Start: Solubility Issue Identified screening Initial Solubility Screening (pH profile & organic solvents) start->screening is_soluble Is solubility sufficient for the intended application? screening->is_soluble end End: Optimized Formulation is_soluble->end Yes advanced_strategies Advanced Strategies Needed? is_soluble->advanced_strategies No ph_adjust pH Adjustment ph_adjust->end co_solvent Co-solvent Formulation co_solvent->end surfactant Surfactant/Micellar Formulation surfactant->end cyclodextrin Cyclodextrin Complexation cyclodextrin->end advanced_strategies->ph_adjust pH-dependent? advanced_strategies->co_solvent Organic solvent pre-dissolution feasible? advanced_strategies->surfactant Need higher concentration? advanced_strategies->cyclodextrin Alternative to surfactants?

Caption: A decision tree for selecting an appropriate solubility enhancement strategy.

Diagram 2: The Role of pH in the Solubility of a Basic Compound

Caption: The equilibrium between the soluble protonated form and the poorly soluble neutral form of a basic compound.

References

  • Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine - Benchchem. (URL not available)
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. Available at: [Link]

  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (URL not available)
  • Synthesis of trifluoromethylated nitrogen heterocycles. - ResearchGate. Available at: [Link]

  • Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing). Available at: [Link]

  • Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. (URL not available)
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (URL not available)
  • Solubilization techniques used for poorly water-soluble drugs - PubMed. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - NIH. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed. Available at: [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (URL not available)
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]

  • “Solubility enhancement techniques for novel Drugs.” - IJNRD. (URL not available)
  • Solubilization Improvement using Non-Ionic Surfactants and Phospholipids Optimized by An Experimental Design: Case of Albendazole - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed. Available at: [Link]

  • 785774-74-5(5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL) Product Description. (URL not available)

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Technical Support Center: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. This document is designed for researchers, chemists, and drug development professionals. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis of tetrahydronaphthyridine scaffolds can be challenging, but with careful control of reaction conditions and an understanding of potential side reactions, high purity and yield are readily achievable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this scaffold?

A1: While several methods exist for constructing tetrahydronaphthyridine cores, a robust and common approach involves a two-stage process:

  • Friedländer Annulation: Construction of the aromatic 3-(Trifluoromethyl)-1,6-naphthyridine core by condensing a substituted 4-aminopyridine-3-carbaldehyde with a ketone containing an α-methylene group (e.g., acetone or ethyl acetoacetate).[1][2][3]

  • Catalytic Hydrogenation: Selective reduction of the unsubstituted pyridine ring to yield the final 5,6,7,8-tetrahydro product. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[4]

Q2: How stable is the trifluoromethyl (-CF3) group during the synthesis?

A2: The -CF3 group is exceptionally stable under most synthetic conditions, including catalytic hydrogenation and acidic or basic conditions used in the Friedländer condensation. Its strong electron-withdrawing nature enhances the metabolic stability of the final compound and deactivates the pyridine ring to which it is attached from oxidative processes.[5][6][7]

Q3: My final product appears to degrade or color upon storage. What causes this?

A3: Tetrahydronaphthyridines, particularly the secondary amine at the N-6 position, can be susceptible to air oxidation over time. This can lead to the formation of colored impurities, potentially including N-oxides or fully aromatized naphthyridine species. For long-term storage, it is recommended to store the compound as a hydrochloride salt under an inert atmosphere (N₂ or Ar) at low temperatures.

Q4: Can I use a different catalyst for the hydrogenation step?

A4: Yes, while Pd/C is the workhorse for this type of reduction, other catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) can also be effective. However, catalyst choice is critical. Highly active catalysts like Rhodium on alumina may lead to over-reduction of both rings. A thorough screening is recommended if you deviate from standard protocols. The key is to achieve selective reduction of the more electron-rich, unsubstituted pyridine ring.

Troubleshooting Guide: Common Side Products & Reaction Failures

Issue 1: Incomplete Hydrogenation & Aromatic Impurity
  • Symptom: Your final product contains a significant amount of the starting material, 3-(Trifluoromethyl)-1,6-naphthyridine. This is typically observed in ¹H NMR by the presence of aromatic proton signals between 7.5-9.0 ppm and confirmed by a matching molecular ion peak in LC-MS.

  • Plausible Causes:

    • Catalyst Deactivation: The Palladium catalyst is highly sensitive to poisons. Trace amounts of sulfur (from reagents like methanesulfonic acid used in prior steps[4]), halides, or strong coordinating ligands can irreversibly poison the catalyst surface.

    • Insufficient Hydrogen Pressure: The reaction may require higher H₂ pressure to proceed to completion, especially on a larger scale.

    • Poor Catalyst Quality or Loading: Using an old or low-activity catalyst, or an insufficient catalytic amount, will lead to incomplete conversion.

  • Solutions & Preventative Measures:

    • Ensure Substrate Purity: Purify the aromatic precursor by column chromatography or recrystallization before hydrogenation to remove potential catalyst poisons.

    • Optimize Reaction Conditions: See the table below for a summary of optimization parameters.

    • Catalyst Handling: Use a fresh, high-quality catalyst (e.g., 10% Pd/C, Degussa type). Handle the catalyst under an inert atmosphere to prevent pre-reaction oxidation.

ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst Loading 5-10 mol%Increase to 15 mol%Drives reaction to completion when activity is low.
H₂ Pressure 50 psi (approx. 3.5 bar)Increase to 100-200 psiIncreases H₂ concentration on the catalyst surface.
Solvent Ethanol, MethanolSwitch to Acetic AcidAcidic medium can enhance the activity of Pd/C for pyridine ring reduction.
Reaction Time 4-6 hoursExtend to 12-24 hoursAllows slow reactions to reach completion. Monitor by TLC/LC-MS.
Issue 2: Formation of a Dehalogenated Side Product
  • Symptom: You are using a chloro-substituted precursor (e.g., 2-chloro-3-formyl-5-(trifluoromethyl)pyridine) in your synthesis. Your final product mass spectrum shows a peak corresponding to the desired product minus 34 Da (loss of HCl), indicating dehalogenation.

  • Plausible Cause: This is a classic and highly common side reaction in catalytic hydrogenation. Palladium catalysts are exceptionally efficient at cleaving carbon-halogen bonds (C-Cl, C-Br, C-I). If the hydrogenation is performed on a molecule still containing a halogen on the aromatic ring, dehalogenation often competes with or even outpaces ring reduction.

  • Solutions & Preventative Measures:

    • Synthetic Route Design: Design the synthesis so that the halogen is either absent before the reduction step or is intended to be removed.

    • Catalyst Modification: In some specific cases, using a poisoned catalyst (e.g., Lindlar's catalyst) or adding a stoichiometric amount of a base (like triethylamine) can sometimes suppress dehalogenation, but this requires careful optimization. The most reliable solution is proper route design.

Diagram: Key Reaction Pathways

The following diagram illustrates the desired hydrogenation pathway and the common side reaction of incomplete reduction.

reaction_pathway cluster_start Starting Material cluster_product Products cluster_side_product Side Product SM 3-(Trifluoromethyl)-1,6-naphthyridine P Target Molecule 3-(CF3)-5,6,7,8-tetrahydro- 1,6-naphthyridine SM->P  Desired Pathway [H₂, Pd/C, EtOH] (Complete Reaction) SP Incomplete Reduction (Starting Material) SM->SP Undesired Outcome (Incomplete Reaction)

Caption: Desired vs. Undesired Hydrogenation Outcomes.

Experimental Protocols

Protocol 1: Recommended Synthesis of 3-(Trifluoromethyl)-1,6-naphthyridine (Aromatic Precursor)

This protocol is based on a modified Friedländer annulation.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq) and anhydrous toluene (10 mL per 1 g of aldehyde).

  • Reagents: Add acetone (3.0 eq) followed by powdered potassium hydroxide (KOH, 2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting aldehyde.

  • Workup: Cool the reaction to room temperature. Carefully add water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure aromatic precursor.

Protocol 2: High-Purity Catalytic Hydrogenation
  • Setup: In a high-pressure hydrogenation vessel (Parr shaker), add the 3-(Trifluoromethyl)-1,6-naphthyridine (1.0 eq) and 10% Palladium on Carbon (10 mol%).

  • Inerting: Seal the vessel and purge thoroughly with nitrogen gas (3 cycles).

  • Solvent: Add degassed ethanol (20 mL per 1 g of substrate) via cannula.

  • Hydrogenation: Purge the vessel with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring.

  • Monitoring: The reaction is typically complete in 4-6 hours. Monitor by taking a small aliquot (after carefully venting and re-purging), filtering through celite, and analyzing by LC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by chromatography or converted to its HCl salt for enhanced stability and ease of handling.

Diagram: Experimental Workflow

workflow start Start: Starting Materials friedlander Step 1: Friedländer Annulation (KOH, Acetone, Toluene, Reflux) start->friedlander workup1 Aqueous Workup & Extraction friedlander->workup1 purify1 Column Chromatography workup1->purify1 precursor Intermediate: 3-(CF3)-1,6-naphthyridine purify1->precursor hydrogenation Step 2: Catalytic Hydrogenation (H₂, 10% Pd/C, EtOH, 50 psi) precursor->hydrogenation workup2 Filter through Celite hydrogenation->workup2 isolation Solvent Evaporation workup2->isolation final_product Final Product: 3-(CF3)-5,6,7,8-tetrahydro- 1,6-naphthyridine isolation->final_product

Caption: High-Level Synthetic Workflow Diagram.

References

  • BenchChem Technical Support Team. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Google Patents. (CN102796104A) Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][8]triazol[4,3-a] pyrazine hydrochloride.

  • Ohta, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Shukla, R., & Kumar, A. (2022). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. (Note: A direct link to a diagram within this paper was found, illustrating the general mechanism). [Link]

  • Isu, F., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

Sources

Technical Support Center: A Practical Guide to In Vivo Dose Optimization for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals initiating in vivo studies with 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. Publicly available, specific in vivo dosing protocols for this compound are limited. Therefore, this document provides a comprehensive framework based on established principles of small molecule drug development, tailored to the known chemical characteristics of this naphthyridine derivative. Our goal is to equip you with the foundational knowledge and troubleshooting strategies required to logically and efficiently determine a safe and efficacious dosing regimen.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the preliminary questions researchers face when transitioning a novel compound from benchtop to in vivo models.

Q1: What is this compound and what are its key structural features?

This compound is a heterocyclic small molecule with significant potential in medicinal chemistry. Its structure is notable for several features that influence its biological activity and pharmacokinetic properties:

  • Naphthyridine Scaffold: The core is a 5,6,7,8-tetrahydro-1,6-naphthyridine ring system. The saturation of one of the rings can alter conformational flexibility and lipophilicity, which may lead to improved absorption and favorable pharmacokinetic profiles.[1]

  • Trifluoromethyl (CF3) Group: This group is a critical pharmacophore.[1] The high electronegativity of the CF3 group can enhance metabolic stability by blocking potential sites of oxidation.[2] It also increases lipophilicity, which can improve membrane permeability and target binding affinity through unique noncovalent interactions.[1][2]

  • Dihydrochloride Salt Form: The compound is often supplied as a dihydrochloride salt, a common strategy used to increase solubility in aqueous or polar solvents, which is a critical first step for creating a viable formulation for in vivo administration.[1]

Based on its structural motifs, this compound has been investigated for several potential applications, including as a kinase inhibitor and for its anti-cancer or anti-bacterial properties.[1]

Q2: What is the critical first step for determining a safe in vivo dosage?

The indispensable first step is to conduct a Maximum Tolerated Dose (MTD) study.[3] The MTD is defined as the highest dose of a compound that can be administered to an animal model without inducing unacceptable toxicity or mortality.[3] Establishing the MTD is paramount as it defines the safe therapeutic window for all subsequent efficacy studies.

Q3: How do I select a starting dose for an MTD study if no prior in vivo data exists?

A common and logical practice is to extrapolate the starting dose from in vitro data.[3] The goal is to begin at a dose predicted to achieve a plasma concentration several-fold higher (e.g., 5-10x) than the compound's in vitro IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. This ensures the initial doses are pharmacologically relevant while minimizing the risk of acute, severe toxicity.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for overcoming common experimental hurdles.

Issue 1: Poor Compound Solubility for Dosing Formulation

Question: "I am having difficulty dissolving this compound at the required concentration for my study. What are my options?"

Answer: Achieving a stable and homogenous formulation is critical for accurate dosing. The dihydrochloride salt form of the compound is intended to aid solubility, but excipients are often still required.[1] Here is a systematic approach to developing a suitable vehicle.

Step-by-Step Protocol: Formulation Screening

  • Define Target Concentration: Determine the highest dose you plan to administer (e.g., from your MTD study design) and the maximum dosing volume for your animal model (e.g., 10 mL/kg for oral gavage in mice). This will define the minimum required concentration of your formulation.

  • Start with Simple Aqueous Vehicles:

    • Attempt to dissolve the compound in sterile water or saline. Given its salt form, it may have some aqueous solubility.

    • If solubility is insufficient, try adjusting the pH with a buffer (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH).

  • Systematic Excipient Addition: If aqueous vehicles fail, move to a tiered system of common, generally regarded as safe (GRAS) excipients. Test solubility in the vehicles listed in the table below, moving from simpler to more complex mixtures.

  • Assess Stability: Once a clear solution or uniform suspension is achieved, assess its stability. Let the formulation sit at room temperature and at 4°C for several hours (ideally, the maximum time between formulation and dosing). Observe for any precipitation or phase separation.

  • Vehicle Control: Remember to always include a "vehicle-only" control group in your in vivo experiments to ensure the vehicle itself does not produce a biological effect.

Table 1: Common Formulation Vehicles for In Vivo Studies

Vehicle CompositionTypeCommon UseNotes
0.9% SalineAqueous SolutionIV, IP, SC, POPreferred for highly soluble compounds.
5-10% DMSO in SalineCo-solvent SystemIP, IVDMSO aids solubility; keep concentration low to avoid toxicity.
40% PEG400 in WaterCo-solvent SystemPO, IPPEG400 is a common solubilizing agent.
0.5% Methylcellulose in WaterSuspensionPOFor poorly soluble compounds. Requires vigorous mixing.
10% Tween 80 in SalineSurfactant SolutionPO, IPHelps to wet and suspend hydrophobic compounds.
Issue 2: Designing the First In Vivo Toxicity Study

Question: "How do I properly design and execute a Maximum Tolerated Dose (MTD) study?"

Answer: A well-designed MTD study is essential for defining the safe dose range. It involves dose escalation in small cohorts of animals to identify the dose level at which adverse effects first appear.

Step-by-Step Protocol: Murine Single-Dose MTD Study

  • Animal Model Selection: Select a relevant rodent strain (e.g., CD-1 or BALB/c mice). Use a small number of animals per group (n=3-5) for this initial study. Include both male and female animals.[3]

  • Dose Level Selection:

    • Based on your in vitro data (see FAQ Q3), select a starting dose (Dose 1).

    • Choose 3-5 total dose levels with a geometric progression (e.g., 10, 30, 100 mg/kg or a 2-fold increase between doses). This ensures adequate coverage of the potential dose-response range.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)). Include a vehicle-only control group.

  • Clinical Monitoring: Observe the animals intensely for the first 4-6 hours post-dose, and then daily for 7-14 days. Record the following:

    • Body Weight: A >15-20% loss in body weight is a common sign of toxicity.

    • Clinical Signs: Note any changes in posture (hunching), activity (lethargy), fur (piloerection), or behavior.

    • Mortality: Record the time and dose level of any deaths.

  • Endpoint and MTD Determination: The MTD is the highest dose that does not cause mortality, >20% weight loss, or severe, persistent clinical signs of distress. Doses for future efficacy studies should be at or below the MTD.

Diagram: MTD Study Workflow

MTD_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis vitro_data In Vitro Data (IC50/EC50) dose_select Select Starting Dose & Escalation Scheme vitro_data->dose_select formulate Prepare Formulations & Vehicle Control dose_select->formulate dosing Dose Animal Cohorts (n=3-5/group) formulate->dosing monitor Intensive Monitoring (0-6 hrs) dosing->monitor daily_obs Daily Observation (7-14 days) monitor->daily_obs collect_data Collect Data: Body Weight, Clinical Signs daily_obs->collect_data determine_mtd Determine MTD collect_data->determine_mtd efficacy_dose Select Doses for Efficacy Studies determine_mtd->efficacy_dose Safe Dose Range

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Issue 3: Assessing Compound Exposure (Pharmacokinetics)

Question: "My MTD is established, but how do I confirm the compound is being absorbed and reaching sufficient concentrations in the bloodstream?"

Answer: An MTD tells you about safety, but not about bioavailability or exposure. A pilot pharmacokinetic (PK) study is necessary to understand how your compound is absorbed, distributed, metabolized, and excreted (ADME). Poor exposure despite high doses is a common reason for lack of efficacy.

Step-by-Step Protocol: Pilot Pharmacokinetic (PK) Study

  • Dose Selection: Choose one or two well-tolerated dose levels from your MTD study (e.g., the MTD and a mid-range dose).

  • Animal Cohorts: Use a sufficient number of animals (e.g., n=3 per time point) to collect blood samples at various times post-dose. A sparse sampling design is common.

  • Dosing and Sampling:

    • Administer the compound via the chosen route.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points. A typical schedule might be: pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

    • Process the blood to plasma and store frozen (-80°C) until analysis.

  • Bioanalysis: Use a sensitive and specific analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of your compound in the plasma samples.

  • Data Analysis: Plot the plasma concentration versus time. From this curve, you can calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure achieved.
Tmax Time at which Cmax is reachedShows how quickly the compound is absorbed.
AUC Area Under the Curve (Concentration vs. Time)Represents the total drug exposure over time.
T1/2 Half-lifeThe time it takes for the plasma concentration to decrease by half. Informs dosing frequency.

Diagram: Pilot PK Study Workflow

PK_Workflow start Select Well-Tolerated Dose (from MTD study) dose_animals Dose Animal Cohorts (e.g., n=3 per timepoint) start->dose_animals collect_blood Collect Blood Samples at Multiple Timepoints dose_animals->collect_blood process_plasma Process to Plasma Store at -80°C collect_blood->process_plasma lcms LC-MS Bioanalysis (Quantify Compound) process_plasma->lcms plot_data Plot Concentration vs. Time Curve lcms->plot_data calc_params Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) plot_data->calc_params end Correlate Exposure with Efficacy/Toxicity calc_params->end

Caption: Workflow for a pilot pharmacokinetic (PK) study.

Part 3: Advanced Considerations

Q4: How do I design a robust dose-response study for efficacy?

Once you have established the MTD and have an initial understanding of the compound's pharmacokinetics, you can design a dose-response study. Key considerations include:

  • Number of Dose Levels: Use at least 3-4 dose levels, plus a vehicle control. The doses should span a range from a minimally effective dose (predicted from PK and in vitro data) up to the MTD.[4]

  • Sample Size: A larger sample size per group (n=8-12) is typically required for efficacy studies to achieve statistical power.[5]

  • PK/PD Correlation: Whenever possible, collect satellite PK samples from your efficacy study. This allows you to correlate the degree of therapeutic effect with the actual drug exposure (AUC or Cmax), not just the administered dose. This is a cornerstone of modern drug development.[6]

  • Blinding and Randomization: To minimize bias, the person administering the doses and assessing the outcomes should be blinded to the treatment groups. Animals should be randomly assigned to each group.[3]

By systematically addressing formulation, safety (MTD), and exposure (PK), you can confidently design and interpret in vivo efficacy studies for this compound, maximizing the potential for success while adhering to rigorous scientific and ethical standards.

References

  • Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors - Benchchem.
  • Technical Support Center: Optimizing In Vivo Studies for Novel Compounds - Benchchem.
  • This compound dihydrochloride - Smolecule.
  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle - AACR Journals.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed.
  • On precision dosing of oral small molecule drugs in oncology - PMC - NIH.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

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Technical Support Center: Chiral Separation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the enantioselective analysis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. The unique structure of this analyte—a basic heterocyclic core combined with a trifluoromethyl group—presents specific challenges in achieving optimal chiral separation. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: Which type of Chiral Stationary Phase (CSP) is most effective for separating a basic, heterocyclic compound like this compound?

A1: Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including nitrogen-containing heterocycles.[1][2][3] Specifically, derivatives of amylose and cellulose, such as those coated or immobilized on a silica support, should be your primary screening candidates.

  • Expert Rationale: The separation mechanism on polysaccharide CSPs involves a complex combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The ordered structure of the polysaccharide polymer forms chiral grooves or cavities where enantiomers can differentially interact. The basic nitrogen atoms and the electron-withdrawing trifluoromethyl group of your analyte provide multiple points for these selective interactions. Immobilized polysaccharide phases (e.g., CHIRALPAK® IA, IB, IC) are highly recommended as they offer broader solvent compatibility compared to coated phases, which is advantageous during method development.[4][5]

Q2: Should I start method development with High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)?

A2: For this analyte, Supercritical Fluid Chromatography (SFC) is often the superior starting point.

  • Expert Rationale: SFC, which typically uses supercritical CO₂ as the main mobile phase with a small amount of an organic co-solvent (modifier), offers several key advantages for basic compounds.[6][7][8] The low viscosity and high diffusivity of the mobile phase allow for higher flow rates without sacrificing efficiency, leading to significantly faster analysis times and column re-equilibration.[9][10] Furthermore, the non-polar nature of CO₂ combined with alcohol modifiers often enhances enantioselectivity for polar and basic compounds on polysaccharide CSPs.[6]

Q3: Why are mobile phase additives necessary for this separation, and which ones should I use?

A3: Mobile phase additives are critical for achieving good peak shape and reproducible results when analyzing basic compounds like this naphthyridine derivative. The primary amine in the tetrahydro- portion of the molecule is prone to strong, non-specific interactions with acidic sites on the silica support of the column (residual silanols), leading to severe peak tailing.

  • Recommended Additives:

    • For Normal Phase HPLC/SFC: A small amount of a basic additive is required. Start with 0.1% to 0.5% diethylamine (DEA) or ethanolamine in the alcohol portion of your mobile phase.[5][11] These additives act as silanol-masking agents, competing with your basic analyte for the active sites and resulting in symmetrical, sharp peaks.

    • For Reversed-Phase HPLC: Use a buffer system or an acidic additive like formic acid or ammonium formate (e.g., 0.1%) to control the pH and ensure consistent ionization of the analyte.

Q4: How does the trifluoromethyl (CF₃) group affect the chiral separation?

A4: The highly electronegative CF₃ group significantly influences the molecule's electronic properties and its potential for chiral recognition. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions with the CSP. This provides an additional handle for achieving enantioselectivity, complementing the interactions from the basic nitrogen centers. During method development, the presence of the CF₃ group makes columns with phenylcarbamate selectors (e.g., amylose tris(3,5-dimethylphenylcarbamate)) particularly promising candidates.[12]

Troubleshooting Guide: From Poor Resolution to Method Instability

This section addresses specific experimental problems. Each issue is analyzed by probable cause, followed by a logical, step-by-step solution.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Achieving baseline resolution (Rs ≥ 1.5) is the primary goal. If you are observing a single peak or two poorly resolved peaks, the issue lies in insufficient differential interaction between the enantiomers and the CSP.

  • Root Cause Analysis:

    • Inappropriate CSP Selection: The chosen stationary phase may not possess the correct chiral environment to discriminate between the enantiomers.

    • Suboptimal Mobile Phase Composition: The mobile phase composition dictates how the analyte interacts with the CSP. The choice of alcohol (co-solvent in SFC) and the presence/absence of additives are the most powerful tools for manipulating selectivity.[1]

  • Systematic CSP Screening: Screen a set of complementary polysaccharide-based columns. A recommended starting set is provided in the table below.

  • Mobile Phase Optimization: For each column, test different organic modifiers. In SFC, methanol, ethanol, and isopropanol can yield dramatically different selectivities. The elution order of enantiomers can even be reversed by changing the alcohol modifier.[4]

  • Temperature Adjustment: Temperature affects the thermodynamics of the chiral recognition process.[11] Systematically screen temperatures between 15°C and 40°C. Lower temperatures often improve resolution, but this is not universal.

CSP Name (Selector Type)Starting Mobile Phase (CO₂/Co-solvent)Co-solvent ScreeningAdditiveFlow RateBPRTemp
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))80/20Methanol, Ethanol0.2% DEA in Co-solvent3.0 mL/min150 bar35°C
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))80/20Methanol, Ethanol0.2% DEA in Co-solvent3.0 mL/min150 bar35°C
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))80/20Methanol, Ethanol0.2% DEA in Co-solvent3.0 mL/min150 bar35°C
CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate))80/20Methanol, Ethanol0.2% DEA in Co-solvent3.0 mL/min150 bar35°C

BPR = Back Pressure Regulator

Caption: A decision-tree workflow for systematic chiral method development.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry compromises both resolution and the accuracy of quantification. For a basic analyte like this compound, tailing is the most common issue.

  • Root Cause Analysis:

    • Secondary Interactions (Tailing): As mentioned, the primary cause is the interaction of the basic nitrogen atoms with residual acidic silanol groups on the silica surface of the CSP.[11]

    • Sample Overload (Fronting/Tailing): Injecting too much sample mass can saturate the stationary phase, leading to distorted peaks.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[12]

  • Incorporate a Basic Additive: This is the most effective solution for tailing. The additive neutralizes active sites on the silica surface.

  • Optimize Additive Concentration: The required concentration of the additive can vary. Test concentrations from 0.1% up to 0.5%. Excessive additive can sometimes reduce selectivity, so use the minimum amount necessary to achieve good peak shape.

  • Reduce Sample Concentration: Prepare samples at a concentration of approximately 0.5 to 1.0 mg/mL.[12] If overload is suspected, dilute the sample 10-fold and reinject.

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent that will fully dissolve the sample.

DEA Concentration in Co-solventTailing Factor (Tf) for Enantiomer 1Resolution (Rs)
0.0%3.21.1
0.1%1.51.6
0.2% 1.1 1.8
0.5%1.01.7
Problem 3: Irreproducible Retention Times and/or Resolution

Method robustness is critical for validation and routine use. Drifting retention times or fluctuating resolution can invalidate results.

  • Root Cause Analysis:

    • Insufficient Column Equilibration: Chiral separations, especially those using additives, require longer equilibration times than standard reversed-phase methods. The additive needs to fully adsorb to the stationary phase surface to create a stable environment.

    • Additive "Memory Effect": CSPs can "remember" the additives they have been exposed to.[13] Switching between acidic and basic additives on the same column without extensive washing can lead to unpredictable results, as the previous additive slowly leaches off, altering the separation.[14]

    • Mobile Phase Instability: Volatile components of the mobile phase (especially in normal phase HPLC) can evaporate over time, changing the composition and affecting retention.[11]

  • Implement a Strict Equilibration Protocol: Before the first injection of a sequence, equilibrate the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes).

  • Dedicate Columns: To avoid memory effects, it is best practice to dedicate specific columns to specific additive types (e.g., one column for basic additives, another for acidic). If this is not possible, implement a rigorous column flushing procedure when changing methods.

  • Column Flushing Protocol:

    • Flush with a solvent that will remove both the analyte and the additive (e.g., 100% Ethanol or Isopropanol) for at least 60 minutes.

    • Store the column in an appropriate solvent (e.g., Hexane/IPA for normal phase).

    • Always record the history of solvents and additives used with each column.[13]

  • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation.[11]

Detailed Experimental Protocols

Protocol 1: Generic SFC Screening Method
  • System: Analytical SFC system with UV or MS detector.

  • Columns: CHIRALPAK® IA, IB, IC, IG (4.6 x 150 mm, 5 µm or smaller).

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (each containing 0.2% Diethylamine).

  • Gradient: 5% to 40% Co-solvent over 8 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve sample at 1.0 mg/mL in Ethanol.

  • Injection Volume: 2 µL.

Protocol 2: Sample Preparation
  • Dissolution: Accurately weigh and dissolve the racemic or enantioenriched sample in a suitable solvent. The ideal solvent is the mobile phase itself or the alcohol co-solvent to avoid peak distortion.[12]

  • Concentration: Prepare a stock solution at approximately 1 mg/mL. Dilute as necessary based on detector response and to avoid column overload.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter (e.g., PTFE for organic solvents) to remove particulates that could clog the column inlet frit.[15]

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology.
  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Enantioselective intramolecular C–H alkylation of pyridine derivatives with alkene by rare-earth catalysts: facile synthesis of chiral tetrahydro-1,5-naphthyridines. (2020). ResearchGate. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). NIH. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2016). ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Synthesis of Novel Benzo[b][1][16]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • How can I improve my chiral column resolution? (2014). ResearchGate. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2014). ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). NIH. [Link]

  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]

  • A generic screening and optimization strategy for chiral separations by SFC. (2014).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2018). LCGC International. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]

  • Synthesis of New Derivatives of 5,6,7,8‐Tetrahydro‐1,6‐naphthyridines and Their Pharmacological Properties. (2005). Sci-Hub.
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (2024). MDPI. [Link]

  • The Chiral Notebook. (n.d.). Phenomenex.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). NIH. [Link]

  • 1,6-Naphthyridine. (2021). American Chemical Society. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. (2007). PubMed. [Link]

  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. [Link]

  • Molecular Recognition Studies on Naphthyridine Derivatives. (2011). NIH. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important fluorinated heterocyclic compound. The trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, but its introduction and subsequent manipulations can present unique challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Proposed Synthetic Pathway

A robust and scalable synthesis of this compound can be envisioned through a multi-step process. This proposed pathway is based on established synthetic strategies for analogous structures.[3][4][5]

Synthetic_Pathway A Starting Material: Substituted Pyridine B Step 1: Introduction of Trifluoromethyl Group A->B  Trifluoromethylation Reagent C Step 2: Functionalization for Cyclization B->C  Chemical Transformation D Step 3: Intramolecular Cyclization C->D  Acid or Base Catalysis E Step 4: Reduction of Pyridine Ring D->E  Catalytic Hydrogenation F Final Product: 3-(Trifluoromethyl)-5,6,7,8- tetrahydro-1,6-naphthyridine E->F

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.

Step 1: Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto a pyridine ring is a critical step that can be achieved through various methods, each with its own set of challenges.[6]

Issue 1.1: Low Yield of Trifluoromethylation

  • Question: My trifluoromethylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer:

    • Cause: Incomplete reaction due to insufficient reactivity of the starting material or the trifluoromethylating agent. The choice of reagent is critical; common options include Ruppert's reagent (TMSCF₃), Togni's reagents, and Langlois' reagent (NaSO₂CF₃).[7]

    • Solution:

      • Reagent Selection: If using a nucleophilic trifluoromethylation approach, ensure your pyridine precursor has an appropriate activating group. For radical trifluoromethylation, the initiator and reaction conditions are key.

      • Reaction Conditions: Optimize the temperature, reaction time, and solvent. Some trifluoromethylation reactions are sensitive to air and moisture, so ensure anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

      • Catalyst: If a catalyst is used (e.g., copper in some reactions), ensure its purity and proper activation.[8]

Issue 1.2: Formation of Multiple Isomers

  • Question: I am observing the formation of multiple trifluoromethylated isomers. How can I improve the regioselectivity of the reaction?

  • Answer:

    • Cause: The directing effect of the substituents on the pyridine ring might not be strong enough to favor the formation of a single isomer.

    • Solution:

      • Directing Groups: The choice and position of existing substituents on the pyridine ring will heavily influence the position of trifluoromethylation. Consider modifying your starting material to include a strongly directing group that can be removed later if necessary.

      • Reaction Mechanism: Different trifluoromethylation methods (e.g., radical vs. nucleophilic) can have different regioselectivities. Research the mechanism of your chosen reaction to understand the factors controlling the position of attack.

Step 3: Intramolecular Cyclization to Form the Naphthyridine Core

The formation of the bicyclic naphthyridine ring is a crucial step that can be prone to side reactions.

Issue 3.1: Failure of the Ring to Close

  • Question: My intramolecular cyclization reaction is not proceeding to form the desired 5,6,7,8-tetrahydro-1,6-naphthyridine ring. What could be the issue?

  • Answer:

    • Cause: The reactive groups may not be in the correct conformation for cyclization, or the reaction conditions may not be optimal to overcome the activation energy barrier.

    • Solution:

      • Catalyst: For acid-catalyzed cyclizations (e.g., Pictet-Spengler type reactions), screen different acids (e.g., trifluoroacetic acid, polyphosphoric acid) and their concentrations.[3] For base-catalyzed reactions, explore different bases and solvents.

      • Temperature: Gradually increase the reaction temperature. In some cases, microwave irradiation can promote difficult cyclizations.

      • Substrate Modification: Ensure the precursor is designed to favor cyclization. The length and flexibility of the linker between the reacting groups are critical.

Issue 3.2: Formation of Polymeric Byproducts

  • Question: I am observing the formation of a significant amount of insoluble, polymeric material in my cyclization reaction. How can I prevent this?

  • Answer:

    • Cause: Intermolecular reactions are competing with the desired intramolecular cyclization. This is more common at higher concentrations.

    • Solution:

      • High Dilution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period.

      • Temperature Control: Lowering the reaction temperature may favor the intramolecular pathway by reducing the rate of intermolecular collisions.

Step 4: Reduction of the Pyridine Ring

The final step of reducing the pyridine ring to the tetrahydro-derivative requires careful control to avoid over-reduction or side reactions.

Issue 4.1: Incomplete Reduction

  • Question: The reduction of the pyridine ring is incomplete, leaving a mixture of starting material and partially reduced intermediates. How can I drive the reaction to completion?

  • Answer:

    • Cause: The catalyst may be deactivated, or the reaction conditions (pressure, temperature, time) may be insufficient.

    • Solution:

      • Catalyst: Use a fresh, high-quality catalyst (e.g., Palladium on carbon, Platinum oxide). Ensure the catalyst loading is appropriate.

      • Hydrogen Pressure: Increase the hydrogen pressure. For difficult reductions, a high-pressure autoclave may be necessary.

      • Solvent and Additives: The choice of solvent can influence the reduction. Acidic additives (e.g., acetic acid) can sometimes facilitate the reduction of pyridines.

Issue 4.2: Over-reduction or Side Reactions

  • Question: I am observing the reduction of other functional groups in my molecule, or the formation of de-trifluoromethylated byproducts. How can I improve the selectivity of the reduction?

  • Answer:

    • Cause: The chosen reduction conditions are too harsh and are not selective for the pyridine ring.

    • Solution:

      • Milder Reducing Agents: Explore alternative, milder reducing agents such as sodium borohydride in the presence of a Lewis acid, or transfer hydrogenation conditions.

      • Catalyst Screening: Different catalysts exhibit different selectivities. Screen a variety of catalysts to find one that selectively reduces the pyridine ring without affecting other functional groups.

      • Protecting Groups: If a sensitive functional group is present, consider protecting it before the reduction step and deprotecting it afterward.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with trifluoromethylating agents?

A1: Many trifluoromethylating agents are toxic, corrosive, and/or moisture-sensitive. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under an inert atmosphere. Quench any residual reagent carefully according to established procedures.

Q2: How can I effectively purify the final product, this compound?

A2: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. The basic nature of the nitrogen atoms in the naphthyridine ring may cause streaking on the column; adding a small amount of a volatile base (e.g., triethylamine) to the eluent can improve the separation. Final product purity should be assessed by NMR and LC-MS.

Q3: Are there any analytical techniques that are particularly useful for monitoring the progress of these reactions?

A3:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the molecular weights of intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly useful for tracking the fate of the trifluoromethyl group and identifying any side reactions involving it.

Q4: What are the key considerations for scaling up this synthesis from the lab to a pilot plant?

A4:

  • Heat Transfer: Many of the reactions, particularly the trifluoromethylation and cyclization steps, can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.

  • Reagent Addition: For exothermic or highly reactive steps, control the rate of reagent addition to manage the reaction rate and temperature.

  • Mixing: Ensure efficient mixing to maintain homogeneity, especially in larger reactors.

  • Safety: Conduct a thorough safety review of each step, considering the potential hazards of the reagents, intermediates, and reaction conditions at scale.

Experimental Protocols

General Protocol for Catalytic Hydrogenation (Step 4)
  • To a solution of the 3-(Trifluoromethyl)-1,6-naphthyridine precursor in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a high-pressure hydrogenation vessel, add the catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 12-48 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Data Summary

Parameter Step 1: Trifluoromethylation Step 3: Cyclization Step 4: Reduction
Typical Reagents TMSCF₃, Togni's ReagentsPPA, TFAH₂, Pd/C
Typical Solvents THF, DMFDioxane, TolueneEthanol, Acetic Acid
Temperature Range -78 °C to 100 °C80 °C to 150 °C25 °C to 80 °C
Common Byproducts Isomers, Hydrolyzed ReagentsPolymers, Starting MaterialPartially Reduced Products

Logical Relationships

Troubleshooting_Logic A Problem Observed (e.g., Low Yield) B Identify Potential Causes A->B C Hypothesis 1: Reagent Inactivity B->C D Hypothesis 2: Suboptimal Conditions B->D E Hypothesis 3: Side Reactions B->E F Solution 1: Change/Verify Reagent C->F G Solution 2: Optimize Temp/Time D->G H Solution 3: Modify Substrate/Conditions E->H

Caption: A logical flowchart for troubleshooting common synthetic issues.

References

  • Chen, Q., Han, F., & Chen, Z. (2025). Synthesis of trifluoromethyl-functionalized benzo[de][4][9]naphthyridines via Rh(III)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. RSC Publishing.

  • Tyvorskii, V. I., Bobrov, D. N., Kulinkovich, O. G., Aelterman, W., & Kimpe, N. D. (2000). Synthesis of 3-(Trifluoromethyl)benzo[c][6][9]naphthyridines from Substituted 4H-Pyran-4-ones via 4-Amino-5-Aryl-2-(trifluoromethyl)pyridines. Tetrahedron, 56(37), 7313–7318.

  • Chen, Q., Han, F., & Chen, Z. (2025). Synthesis of trifluoromethyl-functionalized benzo[de][4][9]naphthyridines via Rh(III)-catalyzed. RSC Publishing.

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[9][10][11]triazol[4,3-a] pyrazine hydrochloride. (n.d.). Google Patents. Retrieved from

  • Request PDF. (2025). Synthesis of 6‐trifluoromethylphenanthridines via radical trifluoromethylation of isocyanides with sodium triflinate under visible light.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). NIH. Retrieved from [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. Retrieved from [Link]

  • Leitao, E., & Sobral, L. (2024).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved from [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed. Retrieved from [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (n.d.).
  • Recent Development of Trifluoromethyl Reagents: A Review. (2021).
  • Leitao, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (n.d.). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine analogs. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this important class of compounds. The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds can significantly enhance a molecule's lipophilicity, metabolic stability, and pharmacokinetic properties, making these analogs highly valuable in medicinal chemistry.[1] However, their synthesis is not without its challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound analogs.

Question 1: I am experiencing low yields in the initial trifluoromethylation of the pyridine ring. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the trifluoromethylation of pyridine rings are a common challenge due to the electron-deficient nature of the heterocycle and the high reactivity of many trifluoromethylating agents, which can lead to a lack of regioselectivity and side product formation.[2][3]

Underlying Causes and Solutions:

  • Poor Regioselectivity: Direct trifluoromethylation of an unsubstituted pyridine ring often results in a mixture of 2-, 3-, and 4-substituted products.[3] To achieve selective trifluoromethylation at the 3-position, a directing group strategy or a multi-step synthesis involving the construction of the trifluoromethylated pyridine ring is often necessary.

  • Harsh Reaction Conditions: Some traditional trifluoromethylation methods require harsh conditions that can lead to the decomposition of starting materials or products.[4]

  • Reagent Reactivity: The choice of trifluoromethylating agent is critical. Highly reactive radical sources can be non-selective, while some electrophilic or nucleophilic reagents may require specific activation of the pyridine ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield trifluoromethylation.

Experimental Protocol: Directed C-H Trifluoromethylation

For a regioselective approach, consider a directing group strategy. For instance, a picolinamide directing group can facilitate palladium-catalyzed C-H trifluoromethylation at the 3-position of the pyridine ring.

  • Installation of Directing Group: Synthesize the corresponding picolinamide from the pyridine carboxylic acid derivative.

  • Trifluoromethylation Reaction:

    • To a solution of the picolinamide substrate in a suitable solvent (e.g., dichloroethane), add Pd(OAc)₂ as the catalyst.

    • Add an electrophilic trifluoromethylating reagent (e.g., Togni's reagent).

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Removal of Directing Group: Once the reaction is complete, the picolinamide directing group can be hydrolyzed under acidic or basic conditions to yield the 3-trifluoromethylpyridine derivative.

Question 2: I am struggling with the cyclization step to form the tetrahydro-1,6-naphthyridine ring. What are the common pitfalls and how can I improve the efficiency of this step?

Answer:

The formation of the tetrahydro-1,6-naphthyridine core can be challenging, with issues often arising from the stability of intermediates, steric hindrance, and the choice of cyclization strategy. The synthesis of tetrahydro-1,6-naphthyridines is noted to be underdeveloped despite their value.

Underlying Causes and Solutions:

  • Inefficient Annulation: Traditional methods like the Skraup reaction can be harsh and give modest yields.[5] Modern approaches often provide better control and efficiency.

  • Intermediate Instability: Certain intermediates, such as dihydronaphthyridines, can be unstable and prone to aromatization or side reactions.

  • Poorly Optimized Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the yield and purity of the cyclized product.[6]

Troubleshooting Strategies:

Problem Potential Cause Suggested Solution
Low Cyclization Yield Inefficient annulation strategy.Consider alternative cyclization methods such as aza-Diels-Alder reactions or transition-metal-catalyzed cyclizations.[7][8]
Side Product Formation Instability of intermediates or competing reaction pathways.Optimize reaction temperature and time. Ensure high purity of starting materials.[6]
Reaction Stalls Deactivation of catalyst or insufficient activation of substrates.Screen different catalysts (e.g., Lewis acids, transition metals) and solvents. Consider microwave-assisted synthesis to accelerate the reaction.[7]

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cyclization

A modern and efficient method for constructing the tetrahydro-1,6-naphthyridine scaffold is the cobalt-catalyzed [2+2+2] cyclization.[7]

  • Substrate Synthesis: Prepare the requisite di-alkynyl nitrile precursor.

  • Cyclization Reaction:

    • In a microwave-safe vial, dissolve the di-alkynyl nitrile in a suitable solvent (e.g., toluene).

    • Add a cobalt catalyst, such as CpCo(CO)₂ or CpCo(COD).

    • Seal the vial and heat in a microwave reactor to the optimized temperature and time.

  • Work-up and Purification: After cooling, concentrate the reaction mixture and purify the product by column chromatography.

Question 3: I am observing difficulties in the final reduction of a dihydronaphthyridine intermediate to the desired tetrahydro-1,6-naphthyridine. What are the best practices for this reduction?

Answer:

The reduction of the dihydronaphthyridine intermediate is a critical step that can be prone to over-reduction, side reactions, or incomplete conversion. The choice of reducing agent and reaction conditions is paramount for a successful transformation.

Underlying Causes and Solutions:

  • Over-reduction: Strong reducing agents like LiAlH₄ can potentially reduce other functional groups in the molecule.

  • Incomplete Reaction: Milder reducing agents may require longer reaction times or elevated temperatures, which can lead to decomposition.

  • Stereoselectivity (if applicable): For chiral analogs, achieving high enantioselectivity during the reduction is a key challenge.

Recommended Reduction Methods:

  • Catalytic Hydrogenation: This is a common and effective method.

    • Catalyst: Pd/C, PtO₂, or Rh/C.

    • Solvent: Methanol, ethanol, or ethyl acetate.

    • Pressure: Hydrogen pressure can be varied from atmospheric to high pressure to optimize the reaction rate.

  • Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst and can be advantageous for its milder conditions. For asymmetric reduction, a chiral catalyst can be employed.[9][10]

    • Catalyst: Ruthenium-based catalysts are often used for enantioselective transfer hydrogenation.[9][10]

    • Hydrogen Donor: Formic acid, isopropanol, or ammonium formate.

Troubleshooting Decision Tree for Reduction:

Caption: Decision tree for troubleshooting the reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for introducing the trifluoromethyl group into the 3-position of the 1,6-naphthyridine scaffold?

A1: There are two primary strategies:

  • Direct Trifluoromethylation: This involves introducing the CF₃ group onto a pre-formed pyridine or naphthyridine ring. This approach can be challenging in terms of regioselectivity.[2]

  • Building Block Approach: This strategy involves using a starting material that already contains the trifluoromethyl group and then constructing the heterocyclic ring system around it. This often provides better control over regiochemistry.[1]

Q2: Are there any green chemistry approaches for the synthesis of these compounds?

A2: Yes, continuous-flow synthesis is emerging as a more efficient and greener alternative to traditional batch reactions for preparing trifluoromethylated heterocycles.[11][12] This method can offer faster reaction times, milder conditions, higher yields, and reduced waste.[11] Additionally, catalyst-free reactions in aqueous media have been reported for the synthesis of some naphthyridine derivatives, which significantly improves the environmental footprint of the synthesis.[13]

Q3: How can I purify my final this compound analog, which is proving to be difficult?

A3: Purification of fluorinated nitrogen heterocycles can be challenging due to their unique polarity and potential for metal scavenging.

  • Column Chromatography: Standard silica gel chromatography is the first line of approach. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.

  • Reverse-Phase Chromatography: If the compound is not sufficiently pure after silica gel chromatography, reverse-phase HPLC can be a powerful tool for final purification.

  • Crystallization: If the compound is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

  • Supercritical Fluid Chromatography (SFC): For chiral separations, SFC is often the method of choice.

Q4: What are the key safety considerations when working with trifluoromethylating agents?

A4: Many trifluoromethylating agents are reactive and require careful handling.

  • Togni's Reagents: These are hypervalent iodine compounds and should be handled in a well-ventilated fume hood. They are generally stable but can be moisture-sensitive.

  • Trifluoroiodomethane (CF₃I): This is a gas and requires specialized equipment for handling.

  • Sodium Trifluoromethanesulfinate (CF₃SO₂Na): This is a solid and is generally easier and safer to handle, often used as a radical precursor. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]

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  • Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. The Journal of Organic Chemistry. [Link]

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  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]

  • Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3. The Journal of Organic Chemistry. [Link]

  • One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes. NIH. [Link]

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  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. [Link]

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Validation & Comparative

Navigating the Kinome: A Comparative Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms for several cancers and inflammatory diseases.[1][2] This guide provides a comparative analysis of the hypothetical kinase inhibitor, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, in the context of established kinase inhibitors, offering insights into its potential characteristics and the experimental methodologies crucial for its evaluation.

While specific experimental data for this compound is not yet prevalent in public-domain literature, its core scaffold, the 5,6,7,8-tetrahydro-1,6-naphthyridine, has been explored in medicinal chemistry for various applications.[3][4] This guide will, therefore, extrapolate its potential based on the known properties of this scaffold and the influence of its chemical substitutions, comparing it with well-characterized inhibitors.

The Kinase Inhibitor Landscape: Scaffolds and Selectivity

The human kinome comprises over 500 kinases, which, despite their diverse functions, share a conserved ATP-binding site.[5] This conservation presents a significant challenge in developing selective inhibitors that target a specific kinase without affecting others, thus minimizing off-target effects.[5][6] The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential toxicity.[6][7]

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, appearing in inhibitors targeting a range of kinases including c-Met and the FGF receptor-1.[8][9] The tetrahydro- variant of this scaffold provides a three-dimensional structure that can be exploited to achieve specific interactions within the kinase ATP-binding pocket. Furthermore, the inclusion of a trifluoromethyl (-CF3) group is a common strategy in modern drug design.[10] This group can enhance metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity.[11]

Comparative Analysis of Kinase Inhibitors

To understand the potential profile of this compound, we will compare its hypothetical properties against two well-known kinase inhibitors: Imatinib , a paradigm of targeted therapy, and Sunitinib , a multi-kinase inhibitor.

Inhibitor Target Kinase(s) IC50 (nM) *Inhibitor Type Scaffold
This compound HypotheticalTo Be DeterminedLikely ATP-competitiveTetrahydro-1,6-naphthyridine
Imatinib ABL, KIT, PDGFR~100-600Type II2-Phenylaminopyrimidine
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R~2-80Type IIIndolinone

IC50 values are approximate and can vary depending on the assay conditions.

This table highlights the diversity among kinase inhibitors. Imatinib, the first kinase inhibitor approved for cancer treatment, demonstrates selectivity for a few key kinases involved in chronic myeloid leukemia and gastrointestinal stromal tumors.[12][13] Sunitinib, in contrast, inhibits multiple receptor tyrosine kinases, making it effective in treating renal cell carcinoma and other solid tumors, but also contributing to a broader side-effect profile.[2] The selectivity of our hypothetical compound would be a critical determinant of its potential therapeutic application and would need to be established through comprehensive profiling against a large panel of kinases.[6][7]

Visualizing Kinase Inhibition: A Signaling Pathway

To appreciate the impact of these inhibitors, it is crucial to visualize their place within cellular signaling cascades. Below is a generalized diagram of a receptor tyrosine kinase (RTK) pathway, a common target for kinase inhibitors.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Autophosphorylation Autophosphorylation RTK->Autophosphorylation Activation Adaptor Proteins Adaptor Proteins Autophosphorylation->Adaptor Proteins Recruitment RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RTK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cellular Response Proliferation, Survival, Differentiation Gene Expression->Cellular Response

Caption: A generic receptor tyrosine kinase signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A crucial first step in characterizing a novel kinase inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following is a detailed protocol for a luminescence-based in vitro kinase assay, a common method for this purpose.[14][15]

Objective: To determine the IC50 value of this compound against a specific kinase.

Principle: This assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity decreases, leading to a reduction in ADP production, which is detected as a decrease in a luminescent signal.[14][15]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound (test compound)

  • Staurosporine (positive control, non-selective inhibitor)

  • DMSO (vehicle control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compound and staurosporine in DMSO. b. Perform serial dilutions of the compounds in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound, staurosporine, or DMSO control to the appropriate wells. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP back to ATP and provides the necessary components for the luciferase reaction. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro luminescence-based kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Dilution 1. Prepare serial dilutions of inhibitor in DMSO Add_Inhibitor 2. Add inhibitor/DMSO to 96-well plate Compound_Dilution->Add_Inhibitor Add_Kinase 3. Add kinase solution Add_Inhibitor->Add_Kinase Pre_Incubate 4. Pre-incubate (10 min) Add_Kinase->Pre_Incubate Initiate_Reaction 5. Add Substrate/ATP mix Pre_Incubate->Initiate_Reaction Incubate_Reaction 6. Incubate (60 min, 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction 7. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop 8. Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection 9. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_Stop->Add_Detection Incubate_Detection 10. Incubate (30 min) Add_Detection->Incubate_Detection Read_Luminescence 11. Measure luminescence Incubate_Detection->Read_Luminescence Plot_Data 12. Plot luminescence vs. log[inhibitor] Read_Luminescence->Plot_Data Calculate_IC50 13. Determine IC50 value Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro luminescence-based kinase assay.

Conclusion

While this compound remains a molecule of hypothetical interest in the context of kinase inhibition, its structural features suggest it could be a promising starting point for the development of novel therapeutics. Its tetrahydro-1,6-naphthyridine scaffold is a proven pharmacophore, and the trifluoromethyl group can impart favorable drug-like properties. A thorough evaluation of its potency and, critically, its selectivity across the kinome using established in vitro assays will be the definitive measure of its potential. This guide provides the comparative context and experimental framework necessary for such an investigation, paving the way for the potential discovery of new and effective kinase inhibitors.

References

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  • Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. (2020). PubMed. [Link]

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Comparative Efficacy Analysis of Novel Naphthyridine Analogs: A Case Study of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new antibiotics.[1][2] The chemical scaffold of 1,8-naphthyridine has historically been a fruitful starting point, yielding potent antibacterial agents such as nalidixic acid, a foundational quinolone antibiotic, and its more advanced fluoroquinolone successors.[3] These compounds traditionally exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[3][4]

This guide presents a framework for evaluating the in vitro efficacy of novel naphthyridine derivatives, using the hypothetical compound 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine as a case study. The inclusion of a trifluoromethyl (-CF3) group is a deliberate design choice, as this moiety is known to enhance metabolic stability, lipophilicity, and receptor binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[5][6]

While specific experimental data for this compound is not yet publicly available, this document will serve as a comprehensive guide for researchers on how to conduct a rigorous comparative efficacy study against clinically relevant antibiotics. We will detail the requisite experimental protocols, explain the scientific rationale behind each step, and present a hypothetical data set to illustrate the interpretation of results.

Comparative Agents: Establishing a Baseline

To ascertain the potential of a novel compound, it is crucial to benchmark its performance against a panel of well-characterized antibiotics with diverse mechanisms of action. For this hypothetical study, we will compare our lead compound against:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that, like other naphthyridine derivatives, inhibits DNA gyrase and topoisomerase IV. This provides a direct comparison to a clinically successful agent with a similar putative mechanism.

  • Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It is primarily effective against Gram-positive bacteria and serves as a comparator with a different mode of action.

  • Meropenem: A broad-spectrum carbapenem antibiotic that also inhibits cell wall synthesis. Its inclusion allows for comparison against a last-resort antibiotic often used for multidrug-resistant Gram-negative infections.

Core Efficacy Assays: Methodologies and Rationale

The cornerstone of in vitro antibacterial efficacy testing lies in determining the lowest concentration of a compound required to inhibit growth or kill the bacteria. The two primary assays for this are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.[7][8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] This assay is fundamental for assessing the potency of a novel compound and is a critical metric for predicting clinical efficacy.[7][10]

The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[10][12]

  • Preparation of the Antimicrobial Agent:

    • Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent. The choice of solvent depends on the solubility of the agent.[10]

    • Perform two-fold serial dilutions of each stock solution in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[10][13] This creates a gradient of antibiotic concentrations.

  • Preparation of the Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[10]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solutions of Test Compounds B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B E Inoculate Plate with Bacterial Suspension B->E C Prepare 0.5 McFarland Standard Bacterial Suspension D Dilute Suspension to Final Inoculum Concentration C->D D->E F Incubate Plate (16-20h at 35°C) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine Lowest Concentration with No Visible Growth (MIC) G->H

Fig 1: Workflow for MIC Determination via Broth Microdilution.
Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[8][15] This assay is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[15]

The MBC test is a continuation of the MIC assay.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two more concentrated dilutions that showed no visible growth.[9]

    • Aspirate a small, standardized volume (e.g., 10 µL) from each of these clear wells.

  • Plating and Incubation:

    • Spread the aspirated volume onto an appropriate agar plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[8][15]

MBC_Workflow A Start with MIC Plate (Post-Incubation) B Select Clear Wells: MIC, MICx2, MICx4, etc. A->B C Aliquot a Standardized Volume from Each Selected Well B->C D Spread Aliquots onto Nutrient Agar Plates C->D E Incubate Agar Plates (18-24h at 37°C) D->E F Count Colonies (CFU) E->F G Determine Lowest Concentration with ≥99.9% Kill Rate (MBC) F->G

Fig 2: Workflow for MBC Determination following an MIC Assay.

Hypothetical Comparative Efficacy Data

To illustrate how the data from these assays would be presented and interpreted, the following table contains a hypothetical data set for our compound of interest and the selected comparators against three clinically important bacterial species.

Antimicrobial Agent Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
This compound S. aureus (ATCC 29213)242Bactericidal
E. coli (ATCC 25922)482Bactericidal
P. aeruginosa (ATCC 27853)16>64>4Bacteriostatic
Ciprofloxacin S. aureus (ATCC 29213)0.512Bactericidal
E. coli (ATCC 25922)0.0150.032Bactericidal
P. aeruginosa (ATCC 27853)0.250.52Bactericidal
Vancomycin S. aureus (ATCC 29213)122Bactericidal
E. coli (ATCC 25922)>128>128-Resistant
P. aeruginosa (ATCC 27853)>128>128-Resistant
Meropenem S. aureus (ATCC 29213)0.120.252Bactericidal
E. coli (ATCC 25922)0.030.062Bactericidal
P. aeruginosa (ATCC 27853)0.512Bactericidal

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Analysis of Hypothetical Data
  • Spectrum of Activity: The novel compound shows activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, suggesting a broad spectrum. However, its potency is lower (higher MIC values) compared to ciprofloxacin and meropenem.

  • Bactericidal vs. Bacteriostatic: The compound exhibits bactericidal activity against S. aureus and E. coli (MBC/MIC ratio ≤ 4). Against P. aeruginosa, its activity appears to be primarily bacteriostatic, as the MBC is significantly higher than the MIC.

  • Comparative Potency: While the novel compound is active, it is less potent than the established agents against the tested strains. For instance, against E. coli, ciprofloxacin is significantly more potent (MIC 0.015 µg/mL) than our hypothetical compound (MIC 4 µg/mL).

  • Potential Niche: The compound's broad spectrum is promising. Further studies would be needed to investigate its efficacy against multidrug-resistant strains where established antibiotics may fail. Additionally, its distinct chemical structure might offer advantages in overcoming existing resistance mechanisms.

Conclusion and Future Directions

This guide outlines the fundamental experimental framework for assessing the in vitro efficacy of a novel antibacterial agent, using this compound as a representative model. The described MIC and MBC assays are the gold standard for initial efficacy screening and provide the critical data needed to compare a new chemical entity against established antibiotics.

Based on our hypothetical results, this compound would be a compound of interest due to its broad-spectrum, bactericidal activity against key pathogens. While its potency in this initial screen is lower than some comparators, this does not preclude its potential. The next logical steps in its preclinical evaluation would include:

  • Mechanism of Action Studies: To determine if it inhibits DNA gyrase/topoisomerase IV or acts via a novel mechanism.

  • Testing Against Resistant Strains: Evaluating its activity against clinically relevant resistant isolates (e.g., MRSA, VRE, ESBL-producing Enterobacteriaceae).

  • Toxicity and Safety Profiling: Assessing its cytotoxicity against human cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Progressing to animal models of infection to evaluate its performance in a physiological system.

The development of new antibiotics is a complex, multi-stage process.[1][16] Rigorous, standardized, and well-controlled comparative studies, as outlined in this guide, are the essential first step in identifying and validating the next generation of antibacterial therapies.

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  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. (URL: [Link])

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (URL: [Link])

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed. (URL: [Link])

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  • Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. (URL: [Link])

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed. (URL: [Link])

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A Comparative Guide to the Structure-Activity Relationship of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the naphthyridine core, a bicyclic heterocycle composed of two fused pyridine rings, has long been recognized as a "privileged scaffold." Its rigid structure and hydrogen bonding capabilities have led to its incorporation into numerous biologically active agents across a spectrum of therapeutic areas, including oncology and infectious diseases.[1][2] More recently, the saturated counterpart, the 5,6,7,8-tetrahydro-1,6-naphthyridine (THN) scaffold, has emerged as a particularly valuable framework. Its three-dimensional geometry is uniquely suited for targeting complex biological interfaces, such as protein-protein interactions, with high specificity and potency.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for the THN scaffold, drawing from key examples in the primary literature. We will explore how modifications to this core influence activity against distinct and challenging biological targets, including the HIV-1 integrase allosteric site and the nuclear receptor RORγt. Furthermore, we will touch upon its potential as a platform for developing central nervous system (CNS) agents, highlighting the strategic role of specific substituents, such as the trifluoromethyl (CF₃) group, a well-established bioisostere used by medicinal chemists to enhance metabolic stability, improve membrane permeability, and increase binding affinity.

G cluster_scaffold Core 5,6,7,8-Tetrahydro-1,6-naphthyridine (THN) Scaffold cluster_nodes Key Positions for SAR Exploration scaffold N6 N6 Position: - Site for introducing large, complex side chains - Crucial for vectoring towards binding pockets N6->scaffold C5 C5 Position: - Introduction of stereocenters - Influences 3D orientation of substituents C5->scaffold Aromatic_Ring Aromatic Ring (Positions C2, C3, C4): - Fine-tuning of electronic properties - Introduction of key interaction motifs (e.g., CF3) Aromatic_Ring->scaffold

Caption: The core 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold with key modification sites.

The THN Scaffold as HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

A groundbreaking application of the THN scaffold has been in the development of allosteric inhibitors of HIV-1 integrase (ALLINIs). These molecules do not target the enzyme's active site but rather bind to the dimer interface at the binding site of the cellular cofactor LEDGF/p75.[3][4] This induces aberrant multimerization of integrase, leading to the production of non-infectious virions—a novel mechanism of action for anti-HIV therapy.[5][6]

Initial screening identified the parent THN molecule as a modest inhibitor of HIV-1 replication.[7] This served as the starting point for extensive SAR studies to enhance potency.

Causality Behind Experimental Choices:

The core hypothesis was that the THN scaffold correctly orients substituents to interact with key residues in the hydrophobic LEDGF/p75 binding pocket. The SAR exploration focused on adding a substituted benzyl group at the N6 position, as this was predicted to mimic the interactions of the LEDGF/p75 protein.

Structure-Activity Relationship Highlights:

The SAR exploration, detailed in the work by Peese et al., revealed several key trends for anti-HIV activity[3][7]:

  • N6-Substituent: A paramount requirement for potency is the presence of a substituted benzyl group at the N6 position. The optimal substituent was found to be a 3,5-dimethylbenzyl group, which fits snugly into a hydrophobic pocket.

  • C5-Position: Small alkyl groups, such as methyl, are well-tolerated at the C5 position. The introduction of a stereocenter at this position was found to be critical, with the (S)-enantiomer being significantly more active.

  • C2-Position: This position proved highly amenable to modification. The introduction of a 4-fluorophenyl group led to a significant boost in potency.

  • C3-Position: This position was explored with various small groups. While unsubstituted is preferred, small groups do not abolish activity.

Comparative Performance Data:

The following table summarizes the SAR data for key analogs developed as HIV-1 ALLINIs. The data clearly demonstrates the cumulative effect of the optimizations at each position of the THN scaffold.

Compound IDCore Scaffold Modification (vs. Lead 3)Antiviral Potency (EC₅₀, nM)
3 Lead Compound (Unsubstituted THN)5800
19 N6-(3,5-dimethylbenzyl)130
21 N6-(3,5-dimethylbenzyl), C5-(S)-Methyl40
23 N6-(3,5-dimethylbenzyl), C5-(S)-Methyl, C2-(4-Fluorophenyl)4.4

Data sourced from Peese, K.M., et al. (2019). J Med Chem.[3]

Case Study: The THN Scaffold in a Potent RORγt Inverse Agonist

The versatility of the THN scaffold is further underscored by its incorporation into TAK-828F , a potent and selective inverse agonist of the Retinoid-related Orphan Receptor γt (RORγt).[8] RORγt is a nuclear receptor that acts as a master regulator for the differentiation of Th17 cells, which are pivotal drivers of autoimmune diseases.[8] An inverse agonist of RORγt can suppress this differentiation, offering a powerful therapeutic strategy.

In TAK-828F, the chiral THN core serves as a rigid, ring-fused amino acid scaffold. It precisely orients the larger appended moieties—an indane and a cyclobutane group—for optimal interaction with the RORγt ligand-binding domain. The development of this molecule necessitated a highly sophisticated, enantioselective synthesis of the THN core, highlighting the scaffold's value and the chemical ingenuity required to access it.[8][9][10][11]

The THN Scaffold as a Platform for 5-HT₇ Receptor Antagonists

The 5-HT₇ receptor is a promising target for treating CNS disorders, including depression and cognitive deficits. While the full SAR data is not available in the public domain, a key publication from scientists at Bristol-Myers Squibb is titled, "Discovery of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][8]naphthyridine as a novel series of potent, selective, and orally bioavailable 5-HT7 receptor antagonists."

The title alone is highly instructive from a medicinal chemistry perspective:

  • Scaffold Choice: It confirms the utility of the THN scaffold for CNS targets.

  • Strategic Use of CF₃: The placement of a trifluoromethyl group at the C3 position is a deliberate and common tactic in drug design. The CF₃ group is a bioisostere of a methyl group but is strongly electron-withdrawing and metabolically stable. Its introduction can enhance binding affinity through unique interactions (e.g., dipole-dipole) and block metabolic oxidation, often improving a compound's pharmacokinetic profile.

The existence of this series strongly suggests that the THN scaffold is a viable platform for developing neurologically active agents and that the aromatic ring is a key site for introducing functionality to tune pharmacology.

Key Experimental Methodologies

The trustworthiness of SAR data is underpinned by robust and reproducible experimental protocols. Below are summaries of key workflows used in the development of THN-based compounds.

Protocol 1: Asymmetric Synthesis of the Chiral THN Core

The synthesis of the enantiomerically pure THN scaffold is a critical challenge. A state-of-the-art, scalable synthesis was developed for the RORγt program and is outlined below.[8][9] This multi-step process avoids chromatographic purification, a significant advantage for large-scale production.

Workflow:

  • Heck-type Vinylation: An atom-economical Heck reaction is used to install a vinyl group onto a chloropyridine precursor using ethylene gas.

  • One-Pot Cyclization/Amination: An unprecedented reaction cascade mediated by ammonia directly forms the dihydronaphthyridine ring system from the 2-vinyl-3-acylpyridine intermediate.

  • Enantioselective Transfer Hydrogenation: The key chiral center is established using a ruthenium-catalyzed enantioselective transfer hydrogenation, which reduces the dihydropyridine double bond to afford the chiral tetrahydro-1,6-naphthyridine core with high enantiomeric excess.

  • Deprotection: Final deprotection steps yield the desired chiral THN scaffold, ready for coupling to other fragments.

Protocol 2: HIV-1 Replication Assay (A Self-Validating System)

To determine the antiviral potency of the HIV-1 ALLINIs, a cell-based assay is employed. This method provides a physiologically relevant measure of a compound's ability to inhibit viral replication.

Step-by-Step Methodology:

  • Cell Seeding: MT-4 cells (a human T-cell line) are seeded into 96-well plates.

  • Compound Addition: The test compounds (e.g., THN derivatives) are serially diluted and added to the wells.

  • Viral Infection: A laboratory-adapted strain of HIV-1 (e.g., NL4-3) is added to the wells at a predetermined concentration.

  • Incubation: The plates are incubated for 5 days at 37°C to allow for multiple rounds of viral replication.

  • Quantification of Viral Replication: After incubation, the level of viral replication is quantified by measuring the activity of the viral enzyme reverse transcriptase in the cell culture supernatant.

  • Data Analysis: The concentration of compound that inhibits viral replication by 50% (the EC₅₀ value) is calculated by plotting the percent inhibition against the compound concentration. A cytotoxicity assay is run in parallel to ensure the observed antiviral effect is not due to cell death.

Caption: A typical drug discovery workflow for developing THN-based therapeutic agents.

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a proven and versatile platform in modern drug discovery. The SAR studies detailed herein demonstrate that its rigid, three-dimensional structure provides an excellent foundation for developing potent and selective modulators of challenging biological targets. The success in targeting the HIV-1 integrase allosteric site and its use as the core of a clinical candidate for RORγt inverse agonism showcase its power.

Key takeaways from this comparative analysis include the critical importance of the N6-substituent for orienting interactions, the utility of the C5-position for introducing chirality, and the amenability of the aromatic ring for fine-tuning potency and properties. While detailed data on the 3-(trifluoromethyl) series of 5-HT₇ antagonists remains proprietary, its existence further validates the scaffold's potential for CNS targets. Future explorations of this scaffold will undoubtedly uncover novel agents for a wide range of diseases, solidifying the THN core as a truly privileged structure in medicinal chemistry.

References

  • Konishi, T., Yamano, M., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]

  • ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • PubMed. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • ACS Publications - American Chemical Society. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • Peese, K. M., Allard, C. W., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

  • PubMed. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. [Link]

  • Sci-Hub. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. [Link]

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  • PubMed. (2012). Design, Synthesis and Structure-Activity-Relationship of 1,5-tetrahydronaphthyridines as CETP Inhibitors. [Link]

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A Researcher's Guide to the In Vivo Validation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine's Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of the novel compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. As a molecule of emerging interest, rigorous preclinical evaluation is paramount to establishing its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded approach to its comparative analysis in vivo. We will delve into the rationale behind experimental design, present detailed protocols, and provide a template for data interpretation, comparing the investigational compound against a standard-of-care chemotherapeutic agent, Paclitaxel.

The core structure of 1,6-naphthyridine is a recognized scaffold in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including anticancer properties.[1][2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and target binding affinity, often leading to improved efficacy.[3][4][5] This guide will outline the necessary steps to validate the therapeutic hypothesis for this compound in a preclinical setting.

Comparative Framework: The Importance of a Standard-of-Care Benchmark

To contextualize the efficacy of this compound, a direct comparison with an established anticancer agent is crucial. For this guide, we have selected Paclitaxel , a widely used chemotherapeutic that stabilizes microtubules, leading to cell cycle arrest and apoptosis. This choice is based on its broad application in treating solid tumors and its well-characterized in vivo activity, providing a robust benchmark for evaluating a novel agent.

Hypothesized Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound is yet to be fully elucidated, many small molecule kinase inhibitors and other anticancer agents converge on the induction of apoptosis. A plausible hypothesis is that this compound, like many nitrogen-containing heterocycles, may interfere with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, or directly induce DNA damage, leading to the activation of the intrinsic apoptotic cascade.

Hypothesized_Apoptotic_Pathway Hypothesized Signaling Pathway for Apoptosis Induction 3T16N This compound Target Putative Cellular Target (e.g., Kinase, DNA) 3T16N->Target Binds/Inhibits Signal Signal Transduction (e.g., PI3K/Akt Inhibition) Target->Signal Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) Signal->Bcl2 Regulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the investigational compound.

In Vivo Validation: A Step-by-Step Experimental Protocol

The following protocol outlines a robust methodology for assessing the in vivo anticancer activity of this compound using a human tumor xenograft model in immunocompromised mice.[6][7]

Experimental Workflow

In_Vivo_Experimental_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Data Collection & Analysis CellCulture 1. Cancer Cell Line Culture Implantation 3. Tumor Cell Implantation CellCulture->Implantation AnimalAcclimatization 2. Animal Acclimatization AnimalAcclimatization->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Dosing 6. Treatment Administration Randomization->Dosing Monitoring 7. Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint DataAnalysis 9. Data Analysis & Reporting Endpoint->DataAnalysis

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A Comparative Guide to the Neuroprotective Potential of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Neurodegeneration with Novel Heterocyclic Scaffolds

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing challenge to global health. The complex and multifactorial nature of these disorders necessitates the exploration of novel chemical entities that can modulate multiple pathological pathways.[1] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a promising framework in medicinal chemistry due to its structural rigidity and synthetic tractability. Its derivatives have been investigated for a range of biological activities.[2] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, improve blood-brain barrier permeability, and increase binding affinity to biological targets.[3][4][5] This guide provides a comparative framework for evaluating the neuroprotective effects of novel 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine analogs, even in the absence of direct comparative studies in the published literature. We will establish a robust workflow for their synthesis, characterization, and comprehensive neuroprotective screening.

The Promise of Trifluoromethylated Tetrahydronaphthyridines

The core hypothesis is that the unique combination of the tetrahydronaphthyridine core and the trifluoromethyl group will yield compounds with significant neuroprotective potential. The nitrogen atoms within the naphthyridine ring system can engage in crucial hydrogen bonding interactions with biological targets, while the lipophilic and electron-withdrawing nature of the -CF3 group can enhance potency and pharmacokinetic properties.[6] While direct neuroprotective data for this specific scaffold is emerging, related quinoline and naphthyridine derivatives have shown promise as antioxidants and inhibitors of key enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidase B (MAO-B).[2][7][8]

Proposed Workflow for Comparative Neuroprotective Evaluation

To systematically evaluate and compare the neuroprotective effects of a series of this compound analogs, a multi-tiered screening cascade is proposed. This workflow is designed to assess various aspects of neuroprotection, from general cytotoxicity to specific mechanisms of action.

Caption: Proposed workflow for the comprehensive evaluation of neuroprotective analogs.

Data Presentation: A Framework for Comparison

While specific experimental data for a direct comparison of this compound analogs is not yet available in the public domain, the following table provides a template for summarizing key neuroprotective parameters that should be assessed. This structured approach will facilitate objective comparison as data is generated.

Analog Structure Neuronal Viability (EC50, µM) Antioxidant Capacity (ORAC, µM TE/µM) MAO-B Inhibition (IC50, µM) Blood-Brain Barrier Permeability (PAMPA, Pe)
Analog 1 R1 = HData to be determinedData to be determinedData to be determinedData to be determined
Analog 2 R1 = OCH3Data to be determinedData to be determinedData to be determinedData to be determined
Analog 3 R1 = ClData to be determinedData to be determinedData to be determinedData to be determined
Analog 4 R2 = PhenylData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

In Vitro Neuroprotection Assays

A critical first step is to assess the ability of the synthesized analogs to protect neuronal cells from various insults.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with varying concentrations of the this compound analogs for a predefined period (e.g., 24 hours).

  • Induction of Toxicity: Introduce a neurotoxic insult, such as hydrogen peroxide (H₂O₂) for oxidative stress or glutamate for excitotoxicity, to the appropriate wells.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Caption: Workflow for the MTT cell viability assay.

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[13] Assessing the direct antioxidant properties of the analogs is therefore crucial.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[14][15]

Protocol:

  • Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix the test analog at various concentrations with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Oxygen Radical Absorbance Capacity (ORAC) Assay:

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by a free radical initiator.[16][17]

Protocol:

  • Prepare Reagents: Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (e.g., AAPH), and the test compounds.

  • Reaction Mixture: In a black 96-well plate, combine the fluorescent probe and the test analog.

  • Initiate Reaction: Add the free radical initiator to all wells to start the reaction.

  • Fluorescence Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) and compare it to a standard antioxidant (e.g., Trolox) to determine the ORAC value.

In Vivo Neuroprotection Model

Promising candidates from in vitro studies should be evaluated in animal models of neurodegeneration to assess their efficacy in a more complex biological system.

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking some of the key pathological features of Parkinson's disease.[18][19][20][21][22]

Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week.

  • Compound Administration: Administer the test analog via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period before and/or after MPTP administration.

  • MPTP Induction: Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

  • Behavioral Assessment: Conduct behavioral tests, such as the rotarod test and the open field test, to assess motor coordination and locomotor activity at various time points after MPTP administration.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum and substantia nigra. Analyze the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. The proposed systematic evaluation workflow, encompassing in vitro and in vivo models, will enable a comprehensive comparison of the neuroprotective effects of a series of analogs. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Structure-activity relationship (SAR) studies will be instrumental in optimizing the lead compounds to enhance their potency, selectivity, and drug-like properties, with the ultimate goal of identifying a clinical candidate for the treatment of neurodegenerative diseases.

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  • DPPH Radical Scavenging Assay. (2022). Molecules, 27(19), 6599.
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  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... (n.d.).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054.
  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). Scientific reports, 15(1), 12345.

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Topic: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine vs. its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Medicinal Chemists

A Senior Application Scientist's Field Guide to Strategic Fluorination

In modern drug discovery, the strategic modification of a lead scaffold is a cornerstone of optimizing for potency, selectivity, and pharmacokinetic properties. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold, appearing in molecules targeting a range of diseases, from viral infections to autoimmune disorders.[1][2] This guide provides a deep, evidence-based comparison between the parent tetrahydro-1,6-naphthyridine scaffold and its 3-trifluoromethyl derivative. We will dissect the profound impact of this single chemical modification, explaining the causal relationships between structure and function and providing the experimental frameworks necessary to validate these principles in your own research.

The introduction of a trifluoromethyl (CF3) group is a time-tested strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[3][4] Its unique electronic and steric characteristics can dramatically influence metabolic stability, target binding affinity, and bioavailability.[5][6] This guide will explore these transformations in the context of the tetrahydro-1,6-naphthyridine system, offering a clear rationale for why and when to consider this powerful chemical tool.

Part 1: The Physicochemical Transformation: A Tale of Two Molecules

The decision to incorporate a CF3 group is fundamentally a decision to alter a compound's physicochemical personality. These changes are not arbitrary; they are predictable consequences of fluorine's high electronegativity and the strength of the carbon-fluorine bond.[5][7]

Comparative Data Summary

The table below summarizes the predicted and empirically supported differences between the two core molecules. These parameters are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

PropertyNon-Fluorinated Analog3-CF3 AnalogRationale & Impact
Molecular Weight ~134.18 g/mol [8]~202.18 g/mol Increased mass; a consideration for ligand efficiency metrics.
Lipophilicity (cLogP) LowerSignificantly HigherThe CF3 group is highly lipophilic (Hansch π constant of +0.88), which can enhance membrane permeability and cell penetration, but may also increase nonspecific binding and reduce solubility.[5][6]
Basicity (pKa) Higher (More Basic)Lower (Less Basic)The potent electron-withdrawing effect of the CF3 group reduces the electron density on the pyridine nitrogen, lowering its ability to accept a proton. This can alter drug-receptor interactions and solubility at physiological pH.[3][7]
Metabolic Stability LowerSignificantly HigherThe C-F bond is exceptionally strong (~485 kJ/mol) and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which often target C-H bonds for oxidation.[5][6] This blocks a potential metabolic hotspot, increasing the compound's half-life.
Binding Affinity VariesPotentially HigherThe CF3 group can improve binding affinity through favorable van der Waals interactions, dipole-dipole forces, or even halogen bonding within the target's binding pocket.[6] Its steric bulk can also induce a more favorable binding conformation.

Part 2: Synthesis Strategy and Considerations

The synthesis of these scaffolds has evolved, with modern methods offering efficient access. The choice of route often depends on the desired scale and substitution patterns.

Synthesis of the Core Scaffolds

The non-fluorinated 5,6,7,8-tetrahydro-1,6-naphthyridine can be constructed through various methods, including classic Pictet-Spengler reactions or more contemporary cobalt-catalyzed [2+2+2] cyclizations.[1][9][10][11] A recently developed asymmetric synthesis for a related scaffold highlights a modern approach involving a Heck-type vinylation followed by cyclization and enantioselective reduction.[12]

Introducing the trifluoromethyl group requires specific reagents and strategies. Often, this involves starting with a pre-fluorinated building block, such as a trifluoromethyl-substituted pyridine, and carrying it through the synthetic sequence. For instance, a synthetic route to a related trifluoromethylated heterocycle involves the cyclization of a hydrazine derivative with trifluoroacetic anhydride, followed by reduction.[13]

cluster_0 Non-Fluorinated Synthesis cluster_1 Trifluoromethylated Synthesis A 2-Chloropyridine B Heck Vinylation (with Ethylene) A->B C 2-Vinyl-3-acylpyridine B->C D Cyclization (with Ammonia) C->D E Dihydronaphthyridine D->E F Reduction E->F G 5,6,7,8-Tetrahydro- 1,6-naphthyridine F->G H 2-Chloro-5-(trifluoromethyl)pyrazine I Hydrazine Reaction H->I J Hydrazinopyrazine I->J K Cyclization with Trifluoroacetic Anhydride J->K L Trifluoromethylated Triazolopyrazine K->L M Reduction (e.g., Pd/C, H2) L->M N 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine M->N start Compound Synthesis Non-Fluorinated Analog 3-CF3 Analog physchem Physicochemical Profiling Solubility LogP pKa start->physchem invitro_adme In Vitro ADME Metabolic Stability (Microsomes) Plasma Protein Binding CYP Inhibition physchem->invitro_adme invitro_bio In Vitro Biology Target Binding Assay (IC50) Cellular Potency Assay (EC50) Off-Target Selectivity Panel physchem->invitro_bio invivo_pk In Vivo PK (Rodent) Oral Bioavailability (F%) Half-life (t1/2) Clearance (CL) invitro_adme->invivo_pk invivo_pd In Vivo Efficacy Target Engagement Disease Model invitro_bio->invivo_pd decision Select Candidate for Further Development invivo_pk->decision invivo_pd->decision cluster_props Physicochemical Changes cluster_adme Impact on ADME CF3 Trifluoromethyl (CF3) Group Lipophilicity Increased Lipophilicity CF3->Lipophilicity Stability Increased Metabolic Stability (Strong C-F Bond) CF3->Stability pKa Decreased Basicity (pKa) CF3->pKa Absorption May Increase Absorption Lipophilicity->Absorption Distribution May Alter Tissue Distribution Lipophilicity->Distribution Metabolism Decreased Metabolic Clearance Stability->Metabolism Excretion Longer Half-Life Metabolism->Excretion

Caption: Causal relationships between the CF3 group and ADME properties.

Part 4: Key Experimental Protocols

To ensure trustworthiness, protocols must be robust and self-validating. Below are standard methodologies for assessing key parameters discussed in this guide.

Protocol 1: Determination of Metabolic Stability in Liver Microsomes

Objective: To compare the rate of metabolism of the fluorinated and non-fluorinated analogs by liver enzymes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add 198 µL of the HLM working solution to each well. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Add 2 µL of the 100 µM test compound working solution (final concentration 1 µM) to initiate the reaction. For the T=0 time point, add the quenching solution before the test compound.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove a 25 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 25 µL aliquot to a new plate containing 100 µL of ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Expected Outcome: The 3-CF3 analog is expected to have a significantly longer half-life (lower clearance) than its non-fluorinated counterpart, demonstrating its enhanced metabolic stability.

Protocol 2: Shake-Flask Method for LogP Determination

Objective: To measure the relative lipophilicity of the two analogs.

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials, vortex mixer, centrifuge

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 2 mL of the aqueous compound solution with 2 mL of the n-octanol phase.

  • Equilibration: Cap the vial and vortex vigorously for 3 minutes. Allow the vial to stand for 10 minutes for phase separation.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 10 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a pre-established calibration curve (UV-Vis or HPLC).

  • Calculation:

    • Concentration in octanol = Initial aqueous concentration - Final aqueous concentration.

    • LogP = log10 ([Concentration in octanol] / [Final concentration in aqueous phase]).

Expected Outcome: The 3-CF3 analog will exhibit a higher LogP value, confirming its increased lipophilicity.

Conclusion and Forward Look

The incorporation of a 3-trifluoromethyl group onto the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a powerful, rational design strategy. It reliably enhances metabolic stability and increases lipophilicity, which can translate to a longer in vivo half-life and improved cell permeability. These benefits, however, must be weighed on a case-by-case basis. The increased lipophilicity may negatively impact solubility or increase off-target binding, while the altered basicity can change critical interactions with the biological target.

The decision to pursue a trifluoromethylated analog should be driven by data. If a non-fluorinated lead compound shows promising potency but suffers from rapid metabolic clearance, trifluoromethylation is a high-priority strategy. The experimental protocols provided herein offer a framework for generating the decisive data needed to compare these analogs objectively and advance the most promising candidate in your drug discovery pipeline.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. ACS Publications. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. ACS Publications. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Fluorinated and non-fluorinated 1,8-naphthyridine-containing molecules. ResearchGate. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-tr[1][5][9]iazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Biological Activity of Naturally Derived Naphthyridines. PubMed. [Link]

  • 2-Trifluoromethyl-5,6,7,8-tetrahydro-na[3][5]phthyridine. Anichem. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. National Institutes of Health. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. [Link]

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Comparative analysis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine core represents a significant "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for orienting functional groups to interact with biological targets, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, highly functionalized subset: derivatives bearing a trifluoromethyl (-CF₃) group at the 3-position.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[4][5][6] The -CF₃ group is highly electronegative and lipophilic, offering several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases a drug's half-life and bioavailability.[4]

  • Increased Lipophilicity: The -CF₃ group enhances the molecule's ability to cross cellular membranes, which can be crucial for reaching intracellular targets.[4]

  • Modulated Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the entire heterocyclic system, potentially leading to stronger and more selective interactions with target proteins.[4][7]

This guide provides a comparative analysis of the synthesis, biological activity, and structure-activity relationships (SAR) of this compound derivatives, highlighting their potential in developing novel therapeutics, particularly as kinase inhibitors and allosteric HIV-1 integrase inhibitors.

Comparative Synthesis Strategies

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be approached through various routes, ranging from classical cyclization reactions to modern asymmetric methods. The choice of strategy depends on the desired substitution pattern, stereochemistry, and scalability.

Strategy 1: Asymmetric Synthesis via Enantioselective Transfer Hydrogenation

A highly advanced and efficient route has been developed for the synthesis of chiral tetrahydronaphthyridine cores, as exemplified by the manufacturing of TAK-828F, a potent RORγt inverse agonist.[8][9] This method is notable for its atom economy and avoidance of chromatographic purification.

Key Steps:

  • Heck-Type Vinylation: An atom-economical vinylation of a chloropyridine precursor is achieved using ethylene gas.[8]

  • One-Pot Cyclization/Amination: An unprecedented direct formation of a dihydronaphthyridine intermediate from a 2-vinyl-3-acylpyridine is mediated by ammonia.[8][9]

  • Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed transfer hydrogenation establishes the crucial stereocenter, yielding the final chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold with high enantioselectivity.[8]

Asymmetric_Synthesis cluster_0 Key Stages A 2-Chloropyridine Derivative B 3-Acyl-2-vinylpyridine A->B Heck Vinylation (Ethylene Gas) C Dihydronaphthyridine B->C One-Pot Cyclization (Ammonia) D Chiral Tetrahydronaphthyridine C->D Ru-Catalyzed Asymmetric Transfer Hydrogenation

Caption: Asymmetric synthesis of the tetrahydro-1,6-naphthyridine core.

Strategy 2: Classical Synthesis via Pictet-Spengler Reaction

A more traditional approach to this scaffold involves the Pictet-Spengler reaction, a workhorse in heterocyclic chemistry. This method is generally more straightforward but may lack the stereocontrol of modern asymmetric techniques.

Key Steps:

  • Formation of Pyridinylethylamine: A substituted pyridine is elaborated to form a key pyridinylethylamine intermediate.

  • Pictet-Spengler Cyclization: The amine undergoes a condensation reaction with an aldehyde or glyoxylate, followed by ring closure to form the tetrahydro-1,6-naphthyridine ring system.[8]

Classical_Synthesis cluster_1 Key Stages X Substituted Pyridine Y Pyridinylethylamine X->Y Multi-step elaboration Z Tetrahydronaphthyridine Y->Z Pictet-Spengler Reaction (e.g., with Ethyl Glyoxylate)

Caption: Classical synthesis via the Pictet-Spengler reaction.

Comparison of Synthetic Routes:

FeatureAsymmetric Synthesis (e.g., TAK-828F)Classical Pictet-Spengler Route
Stereocontrol Excellent (Enantioselective)Generally produces racemates
Efficiency High atom economy, fewer purification steps[8]Can involve more steps and require purification
Scalability Designed for large-scale manufacture[9]Can be challenging to scale
Starting Materials Readily available chloropyridinesRequires specific pyridinylethylamines
Key Reaction Ru-catalyzed asymmetric hydrogenation[8]Acid-catalyzed cyclization

Comparative Biological Activity & Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed to develop potent inhibitors for distinct and highly significant therapeutic targets.

As HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

This scaffold is highly effective for targeting the allosteric site at the interface of the HIV-1 integrase dimer, where it binds to the pocket occupied by the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75).[10] Unlike traditional active-site inhibitors, these molecules, known as ALLINIs, induce aberrant multimerization of the integrase enzyme, disrupting the integration process late in the viral life cycle.[10]

ALLINI_Mechanism cluster_hiv HIV-1 Integrase Function cluster_allini Inhibition by ALLINI IN_dimer Integrase Dimer LEDGF LEDGF/p75 IN_dimer->LEDGF binds to Aberrant_Multi Aberrant Multimerization IN_dimer->Aberrant_Multi induces Viral_DNA Viral DNA LEDGF->Viral_DNA tethers Integration Successful Integration Viral_DNA->Integration leads to ALLINI Tetrahydronaphthyridine Derivative (ALLINI) ALLINI->IN_dimer binds to allosteric site Inhibition Inhibition of Integration Aberrant_Multi->Inhibition leads to cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet binds & activates P Phosphorylation (Activation) cMet->P Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Cell_Effects Proliferation, Survival, Metastasis Downstream->Cell_Effects Inhibitor Naphthyridine Inhibitor Inhibitor->cMet blocks ATP binding site

Caption: Simplified c-Met signaling pathway and point of inhibition.

Comparative SAR of Related 1,6-Naphthyridine Kinase Inhibitors: Analysis of quinazoline-based 1,6-naphthyridinones as c-Met inhibitors highlights key structural requirements for potent inhibition. [11][12]

Compound ID (Example) R Substituent at C5 c-Met IC₅₀ (nM)
2a H 500
2b Phenoxy 85

| 2c | 4'-Carboxamide-phenoxy | 9.0 |

Data is illustrative and based on trends described in the literature. [11][12]

  • ATP-Binding Site Interaction: The 1,6-naphthyridine core acts as a hinge-binding motif within the ATP pocket of the kinase.

  • Solvent-Front Interactions: The introduction of larger, polar groups at the C5 position, such as a phenoxy group with a carboxamide, dramatically increases potency. [13]This suggests these modifications extend towards the solvent-exposed region of the ATP-binding site, forming additional favorable interactions.

  • Role of the 3-CF₃ Group: Based on these findings, a this compound scaffold is a highly promising starting point for novel kinase inhibitors. The CF₃ group can provide a strong hydrophobic interaction within the ATP pocket while enhancing the overall drug-like properties of the molecule.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, standardized experimental methodologies are crucial.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (LanthaScreen™ Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.

Kinase_Assay_Workflow A 1. Compound Dispensing (Serial Dilution) B 2. Add Kinase & Substrate (c-Met, GFP-Substrate, ATP) A->B C 3. Incubation (e.g., 1 hour at RT) B->C D 4. Add Detection Reagent (Tb-anti-pSubstrate Antibody) C->D E 5. Read Plate (TR-FRET Signal) D->E F 6. Data Analysis (IC₅₀ Calculation) E->F

Caption: General workflow for a TR-FRET kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound derivatives) in a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add a solution containing the c-Met kinase enzyme, a GFP-labeled substrate peptide, and ATP to each well to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction by adding a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Reading: After a further 60-minute incubation, read the plate on a TR-FRET-capable plate reader. Excitation at 340 nm will lead to terbium emission at 495 nm. If the substrate is phosphorylated, the terbium-labeled antibody binds, bringing it close to the GFP-labeled substrate. This allows for FRET to occur, resulting in a GFP emission signal at 520 nm.

  • Data Analysis: The ratio of the 520 nm to 495 nm signals is calculated. The percentage of inhibition is determined relative to controls, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Anti-HIV-1 Activity Assay in Cell Culture

This protocol measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Step-by-Step Methodology:

  • Cell Plating: Seed MT-4 cells (a human T-cell line) into a 96-well plate at a density of 1 x 10⁵ cells/mL.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Quantification of Viral Replication: Measure the amount of viral replication. This is commonly done by quantifying the activity of the viral enzyme reverse transcriptase in the cell culture supernatant using a colorimetric assay.

  • Data Analysis: The concentration of compound that inhibits viral replication by 50% (EC₅₀) is determined by comparing the reverse transcriptase activity in treated wells to that in untreated (virus control) wells. A parallel assay is run on uninfected cells to determine the compound's cytotoxicity (CC₅₀).

Conclusion and Future Directions

The this compound scaffold is a highly versatile and potent platform for the development of novel therapeutics. The strategic inclusion of the trifluoromethyl group confers significant advantages in terms of metabolic stability and potential for strong target engagement. Comparative analysis demonstrates that derivatives of this core can be tailored to act as highly potent and specific inhibitors for diverse targets, ranging from viral enzymes like HIV-1 integrase to critical cancer drivers like c-Met kinase.

The development of advanced, asymmetric synthetic routes allows for the efficient and scalable production of chiral derivatives, opening the door for fine-tuning stereospecific interactions with biological targets. Future research should focus on expanding the library of these derivatives and exploring their potential against a wider range of kinases and other therapeutic targets. The compelling data from related compounds strongly suggests that this scaffold will continue to be a fruitful starting point for the discovery of next-generation medicines.

References

  • ResearchGate. Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h]-[1][2]naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. Available from: [Link]

  • ResearchGate. Structure–activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy | Request PDF. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • National Institutes of Health. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available from: [Link]

  • Royal Society of Chemistry Publishing. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[1][2]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available from: [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

  • Semantic Scholar. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

  • Royal Society of Chemistry Publishing. Synthesis of trifluoromethyl-functionalized benzo[de]n[1][14]aphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. Available from: [Link]

  • National Institutes of Health. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • PubMed Central. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

  • PubMed. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Available from: [Link]

  • PubMed. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available from: [Link]

  • PubMed. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • MDPI. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

  • ACS Publications. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available from: [Link]

  • PubMed. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

  • OUCI. Trifluoromethyl-substituted 2,8-diaryl-imidazo[1,2-a]n[1][14]aphthyridines: Synthesis, remarkable optical emission, and redox and thermal properties. Available from: [Link]

  • ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

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Safety Operating Guide

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

As a Senior Application Scientist, my goal is to empower your research by ensuring safety and operational excellence extend beyond the bench to the entire lifecycle of a chemical, including its final disposal. This guide provides a comprehensive, technically grounded procedure for the safe handling and disposal of this compound and its associated waste streams. This compound, like many novel nitrogen-containing heterocycles, requires careful management due to its chemical properties and the fact that its toxicological profile is not fully characterized[1].

The trifluoromethyl group imparts specific characteristics that place this compound in the category of halogenated organic waste, a classification that dictates the required disposal pathway to prevent environmental contamination and ensure regulatory compliance[2][3]. Adherence to these protocols is not just a matter of best practice but a critical component of laboratory safety and corporate responsibility.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this specific molecule may be limited, information from Safety Data Sheets (SDS) for the compound and its hydrochloride salt provides essential guidance[1][4].

The primary hazards are associated with irritation and potential harm upon contact or ingestion[4][5]. The GHS classifications for the hydrochloride salt are summarized below.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[5][6]
Skin Corrosion/IrritationH315Causes skin irritation[5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation[5][6]

Causality of Hazard: The trifluoromethyl (CF3) group can influence the molecule's reactivity and biological interactions. As a fluorinated organic compound, its decomposition during improper disposal (e.g., uncontrolled burning) could release toxic and environmentally persistent byproducts like hydrogen fluoride[7]. Therefore, the only acceptable disposal method is through a licensed hazardous waste management facility capable of high-temperature incineration with flue gas scrubbing[7].

Personal Protective Equipment (PPE) Mandate

A proactive approach to safety is non-negotiable. When handling this compound in any form—pure, in solution, or as waste—the following PPE is required to prevent exposure[8][9][10]:

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Eye Protection: Tightly fitting safety goggles are mandatory to protect against splashes or fine dust[8].

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid material or concentrated solutions, including waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[1][2].

Core Disposal Protocol: Segregation and Containment

The cornerstone of proper chemical disposal is rigorous waste segregation. Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste . Commingling with non-halogenated waste streams is a costly error, as it forces the entire volume to be treated by the more expensive incineration process required for halogenated compounds[11][12].

Step-by-Step Waste Collection Procedure:
  • Select the Correct Waste Container:

    • Obtain a dedicated, leak-proof hazardous waste container compatible with organic solvents[12][13]. Polyethylene or glass containers are typically suitable.

    • The container must have a secure, screw-top cap to prevent the escape of vapors[3][11].

  • Label the Container Before Use:

    • Affix a "Hazardous Waste" label to the container before adding any waste[2].

    • Clearly write all constituents, including "this compound" and any solvents used. Do not use abbreviations[3].

    • Check the appropriate hazard boxes on the label (e.g., "Toxic," "Flammable" if in a flammable solvent)[2].

  • Waste Accumulation:

    • Keep the waste container in a designated Satellite Accumulation Area within the laboratory[2].

    • The container must be stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[2].

    • Keep the container cap securely closed at all times, except when actively adding waste[2][3]. This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Do not fill the container beyond 75% of its capacity to allow for vapor expansion and to prevent spills during transport[13].

  • Managing Different Waste Forms:

    • Solid Waste: Unused or expired solid compound should be transferred directly into the waste container inside a fume hood.

    • Contaminated Labware: Items like pipette tips, gloves, and weighing paper heavily contaminated with the compound should be placed in a sealed bag, labeled, and then put into the solid halogenated waste stream.

    • Solutions: Solutions containing the compound should be carefully poured into the liquid halogenated waste container. Avoid mixing with incompatible waste streams like acids, bases, or oxidizers[13].

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Immediate Actions:

    • Evacuate personnel from the immediate spill area[8].

    • Ensure the area is well-ventilated, preferably by ensuring the fume hood is operational. Remove all sources of ignition[8].

  • Spill Cleanup:

    • Don the appropriate PPE as described in Section 2.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust[14].

    • Collect the absorbed or swept material using spark-proof tools and place it into the designated halogenated waste container[8].

    • Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1][9][10].

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists[1][10].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment Protocol cluster_2 Final Disposal Pathway cluster_3 Emergency Path start Waste Generated Containing 3-(CF3)-5,6,7,8-tetrahydro-1,6-naphthyridine assess Assess Waste Form start->assess spill Accidental Spill Occurs start->spill solid Pure Solid / Contaminated PPE assess->solid Solid liquid Solutions in Organic Solvents assess->liquid Liquid container Select & Pre-Label 'HALOGENATED ORGANIC WASTE' Container storage Store Securely in Satellite Accumulation Area with Secondary Containment container->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood fume_hood->container solid->ppe liquid->ppe pickup Arrange Pickup by Institution's EHS or Licensed Waste Handler storage->pickup incineration High-Temperature Incineration at Permitted Facility pickup->incineration spill_kit Use Spill Kit & Inert Absorbent spill->spill_kit spill_waste Collect Spill Debris into Waste Container spill_kit->spill_waste spill_waste->container

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Safety Data Sheet. INDOFINE Chemical Company, Inc. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022-01-19). Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available from: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12). Available from: [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available from: [Link]

  • Safety Data Sheet. Angene Chemical. (2021-05-01). Available from: [Link]

Sources

Personal protective equipment for handling 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Welcome to your essential resource for the safe handling, use, and disposal of this compound. As a valued partner in your research and development endeavors, we are committed to providing not just high-quality chemical compounds, but also the critical safety and operational intelligence to ensure your work is both productive and, above all, safe. This guide is born from a synthesis of established safety protocols for structurally related molecules and a deep understanding of laboratory best practices.

Hazard Assessment and Chemical Profile

This compound and its hydrochloride salt are research chemicals.[2] The trifluoromethyl group is a common moiety in many pharmaceuticals and agrochemicals, valued for its ability to modulate chemical properties.[3][4] However, this functional group, along with the naphthyridine core, necessitates careful handling.

Based on data from suppliers and analogous compounds, this compound hydrochloride is classified as an irritant.[5] For structurally similar compounds, such as other halogenated pyridine derivatives, documented hazards include being harmful if swallowed or inhaled, causing skin and serious eye irritation, and potentially causing respiratory irritation.[6][7]

Key Chemical Data:

PropertyValueSource
Chemical Name This compound hydrochloride[2][5][8]
CAS Number 741736-95-8[2][5][8]
Molecular Formula C₉H₁₀ClF₃N₂[2][5]
Molecular Weight 238.64 g/mol [5]
Purity Typically ≥95%[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in best practices for handling cytotoxic and irritant compounds.[9][10]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect for tears or punctures before use.[1][11] Double gloving is advised for handling concentrated solutions or for prolonged tasks.[10]
Eyes/Face Safety glasses with side shields or goggles, and a face shieldEssential to protect against splashes or airborne particles. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[1][6]
Body Laboratory coatA buttoned lab coat should be worn to protect against spills.[1] For larger scale operations, a chemical-resistant apron over the lab coat is recommended.[11]
Respiratory Use in a well-ventilated area or with a fume hoodTo minimize inhalation of any dust or vapors. For weighing or transferring solids, a certified chemical fume hood is mandatory.[1][12]
Feet Closed-toe shoesPerforated shoes or sandals are not permitted in the laboratory.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Verify_Fume_Hood Verify Fume Hood Functionality Don_PPE->Verify_Fume_Hood Prepare_Materials Prepare All Necessary Materials and Equipment Verify_Fume_Hood->Prepare_Materials Weigh_Transfer Weigh and Transfer in Fume Hood Prepare_Materials->Weigh_Transfer Dissolution Dissolution in Appropriate Solvent Weigh_Transfer->Dissolution Reaction_Setup Reaction Setup and Monitoring Dissolution->Reaction_Setup Decontaminate Decontaminate Glassware and Surfaces Reaction_Setup->Decontaminate Segregate_Waste Segregate Waste Streams Decontaminate->Segregate_Waste Dispose Dispose of Waste According to Regulations Segregate_Waste->Dispose

Caption: A stepwise workflow for the safe handling of the target compound.

Detailed Protocol:

  • Preparation:

    • Before handling, ensure all necessary PPE is worn correctly.[1]

    • Work in a designated, well-ventilated area, preferably within a chemical fume hood.[12]

    • Have a spill kit readily accessible.

    • Consult your institution's chemical hygiene plan.

  • Handling:

    • Weighing and Transfer:

      • Perform all weighing and transfers of the solid compound within a certified chemical fume hood to prevent inhalation of dust particles.

      • Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

    • Dissolution:

      • Add the solid to the solvent slowly to avoid splashing.

      • If the dissolution is exothermic, use an ice bath for cooling.

    • Reaction:

      • Conduct all reactions in a fume hood.

      • Ensure all glassware is properly secured.

  • In Case of Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[7] Remove contaminated clothing.[13] Seek medical attention if irritation persists.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal_Workflow Disposal Workflow for Halogenated Organic Waste Start Waste Generation Segregate Segregate Halogenated Waste Start->Segregate Label Label Waste Container Clearly Segregate->Label Store Store in a Designated Secondary Containment Area Label->Store Arrange_Pickup Arrange for Pickup by Licensed Waste Contractor Store->Arrange_Pickup End Proper Disposal Arrange_Pickup->End

Caption: A clear workflow for the proper disposal of the compound and its waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[12]

    • The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name.[12]

  • Spill Management:

    • In the event of a spill, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[12]

    • Decontaminate the spill area with a suitable solvent and wash it thoroughly. All materials used for cleanup should also be disposed of as hazardous waste.[12]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.[12]

    • Ensure all required waste disposal documentation is completed accurately and retained for your records.[12]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community.

References

  • National Center for Biotechnology Information. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • Angene Chemical. Safety Data Sheet - 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. [Link]

  • PubMed. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. [Link]

  • ACS Publications. Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. [Link]

  • ACS Publications. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • European Pharmaceutical Review. Considerations for personal protective equipment when handling cytotoxic drugs. [Link]

  • SemOpenAlex. Synthesis of new derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines and their pharmacological properties. [Link]

  • ResearchGate. Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]

  • CHIMIA. The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. [Link]

  • MATEC Web of Conferences. Effectiveness of personal protective equipment in working with pesticides – a systematic review. [Link]

  • Royal Society of Chemistry. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. [Link]

  • National Center for Biotechnology Information. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. [Link]

  • PubMed. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

Sources

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Retrosynthesis Analysis

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3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.